4-tert-Butyl-3'-chlorobenzophenone
Description
BenchChem offers high-quality 4-tert-Butyl-3'-chlorobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-Butyl-3'-chlorobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-tert-butylphenyl)-(3-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-17(2,3)14-9-7-12(8-10-14)16(19)13-5-4-6-15(18)11-13/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICAGWZJUZNGMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373798 | |
| Record name | 4-tert-Butyl-3'-chlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93977-28-7 | |
| Record name | 4-tert-Butyl-3'-chlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-tert-Butyl-3'-chlorobenzophenone
This guide provides a comprehensive overview of the synthesis of 4-tert-Butyl-3'-chlorobenzophenone, a valuable intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a deep dive into the underlying chemical principles that govern the synthesis.
Introduction and Significance
4-tert-Butyl-3'-chlorobenzophenone is a disubstituted aromatic ketone. The benzophenone core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The specific substitution pattern of a bulky, electron-donating tert-butyl group and an electron-withdrawing chloro group imparts unique electronic and steric properties to the molecule, making it a versatile building block for the synthesis of more complex targets. Its applications can range from being a key precursor for active pharmaceutical ingredients (APIs) to a component in the development of novel photoinitiators and polymers.
Synthetic Strategy: The Friedel-Crafts Acylation Approach
The most direct and industrially scalable method for the synthesis of 4-tert-Butyl-3'-chlorobenzophenone is the Friedel-Crafts acylation of tert-butylbenzene with 3-chlorobenzoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to an aromatic ring.[1][2]
The choice of this strategy is dictated by the ready availability of the starting materials and the high efficiency of the reaction. The key challenge in this synthesis is to control the regioselectivity of the acylation on the tert-butylbenzene ring.
The Causality Behind Experimental Choices
-
Reactants:
-
tert-Butylbenzene: The nucleophilic aromatic component. The tert-butyl group is a moderately activating, ortho-para directing group. Due to its significant steric bulk, it strongly favors substitution at the para position.[3][4]
-
3-Chlorobenzoyl Chloride: The electrophilic acylating agent. The chloro substituent is a deactivating but ortho-para directing group. However, in the context of the benzoyl chloride, its electronic influence is primarily on the reactivity of the acylium ion intermediate.
-
-
Catalyst:
-
Solvent:
-
A non-polar, aprotic solvent is necessary to avoid reaction with the Lewis acid catalyst and the reactive intermediates. Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane are common choices due to their ability to dissolve the reactants and their relatively low reactivity. In some industrial processes, an excess of the aromatic substrate (tert-butylbenzene) can also serve as the solvent.
-
Reaction Mechanism and Regioselectivity
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.
-
Generation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the chlorine atom of the 3-chlorobenzoyl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion, which is the key electrophile in this reaction.[1][5]
-
Electrophilic Attack: The π-electron system of the tert-butylbenzene ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.
The regioselectivity of the reaction is primarily controlled by the directing effect of the tert-butyl group on the tert-butylbenzene ring. The bulky tert-butyl group sterically hinders the ortho positions, leading to a strong preference for electrophilic attack at the para position. This results in the desired 4-tert-butyl substitution pattern on one of the phenyl rings of the benzophenone product.
Experimental Protocol
This protocol is a self-validating system, designed to ensure a high yield and purity of the final product.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| tert-Butylbenzene | 134.22 | 1.2 | Should be dry and freshly distilled. |
| 3-Chlorobenzoyl chloride | 175.02 | 1.0 | Should be handled in a fume hood. |
| Anhydrous Aluminum Chloride | 133.34 | 1.1 | Handle with care, moisture sensitive. |
| Dichloromethane (DCM) | 84.93 | - | Anhydrous grade. |
| Hydrochloric Acid (HCl) | 36.46 | - | 2 M aqueous solution. |
| Saturated Sodium Bicarbonate | 84.01 | - | Aqueous solution. |
| Saturated Sodium Chloride | 58.44 | - | Aqueous solution (brine). |
| Anhydrous Magnesium Sulfate | 120.37 | - | For drying the organic phase. |
| Ethanol or Hexane/Ethyl Acetate | - | - | For recrystallization or chromatography. |
Step-by-Step Methodology
-
Reaction Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube with CaCl₂ or an argon/nitrogen inlet).
-
Charge the flask with anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
-
Addition of Reactants:
-
In the dropping funnel, prepare a solution of 3-chlorobenzoyl chloride (1.0 eq.) and tert-butylbenzene (1.2 eq.) in anhydrous dichloromethane.
-
Add this solution dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature at 0-5 °C. The reaction is exothermic, and slow addition is crucial to control the temperature.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Work-up and Quenching:
-
Carefully pour the reaction mixture into a beaker containing crushed ice and 2 M hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.[6]
-
Stir the mixture vigorously for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 2 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.[7]
-
-
Isolation of Crude Product:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue is the crude 4-tert-Butyl-3'-chlorobenzophenone.
-
Purification of 4-tert-Butyl-3'-chlorobenzophenone
The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: This is often the preferred method for obtaining highly pure crystalline material.[8][9]
-
Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol or a mixture of hexane and ethyl acetate.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]
-
-
Column Chromatography: If recrystallization is not effective, purification can be achieved using silica gel column chromatography.[10]
-
A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically used to elute the product.
-
Product Characterization
The identity and purity of the synthesized 4-tert-Butyl-3'-chlorobenzophenone should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a singlet for the nine protons of the tert-butyl group, and a series of multiplets in the aromatic region for the eight protons on the two phenyl rings.
-
¹³C NMR: The spectrum should display distinct signals for the carbonyl carbon, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the aromatic carbons.
-
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected in the region of 1650-1670 cm⁻¹.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Fume Hood: All operations involving volatile and corrosive reagents such as 3-chlorobenzoyl chloride and dichloromethane, as well as the Friedel-Crafts reaction itself (which can evolve HCl gas), must be conducted in a well-ventilated fume hood.
-
Anhydrous Aluminum Chloride: AlCl₃ is a moisture-sensitive and corrosive solid. It reacts violently with water, releasing heat and HCl gas. Handle it in a dry environment (e.g., a glove box or under an inert atmosphere) and avoid inhalation of dust.
-
Quenching: The quenching of the reaction mixture with water/acid is highly exothermic. Perform this step slowly and with efficient cooling.
Visualizing the Synthesis
Experimental Workflow
Caption: The three key steps in the Friedel-Crafts acylation mechanism for the synthesis of 4-tert-Butyl-3'-chlorobenzophenone.
References
-
Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). Retrieved from [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]
-
A Friedel Crafts Reaction. (2022, August 17). YouTube. Retrieved from [Link]
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Show how you would use the Friedel–Crafts acylation, Clemmensen r... - Pearson. (n.d.). Retrieved from [Link]
- Method for purifying and separating benzophenone - Google Patents. (n.d.).
- Process for preparing 4-tert-butoxy-chlorobenzene - Google Patents. (n.d.).
-
1 H NMR and 13 C NMR of the prepared compounds. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved from [Link]
-
The Friedel-Crafts Acylation Reaction. VII. Kinetic Analysis of the Aluminum Chloride Catalysed Reaction of Various Substituted Benzoyl Chlorides with Some Benzene Derivatives the Behaviour of the Benzoylating Complex | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]
-
Solved 2. tert-Butyl benzene (6) undergoes Friedel-Crafts | Chegg.com. (2017, November 10). Retrieved from [Link]
-
4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem. (n.d.). Retrieved from [Link]
-
Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC - NIH. (n.d.). Retrieved from [Link]
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How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). Retrieved from [Link]
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16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. (n.d.). Retrieved from [Link]
- A kind of synthetic method of the chloro benzophenone of 3 nitro 4 - Google Patents. (n.d.).
-
Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions - ACS Publications. (n.d.). Retrieved from [Link]
-
2019 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02213K. (2024, May 13). Retrieved from [Link]
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Laboratory Techniques of Purification and Isolation - International Journal of Drug Development & Research. (n.d.). Retrieved from [Link]
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4 - Supporting Information. (n.d.). Retrieved from [Link]
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Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. (2023, July 4). Retrieved from [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. (n.d.). Retrieved from [Link]
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Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC - NIH. (n.d.). Retrieved from [Link]
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Purification: How To - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
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An In-Depth Technical Guide to 4-tert-Butyl-3'-chlorobenzophenone: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-tert-Butyl-3'-chlorobenzophenone, a substituted aromatic ketone of significant interest in synthetic chemistry and as a potential intermediate in drug discovery. While this specific isomer is not widely cataloged with a dedicated CAS number, this document extrapolates from established chemical principles and data on related isomers to present a scientifically grounded guide for its synthesis, purification, analytical characterization, and safe handling. The primary synthetic route discussed is the Friedel-Crafts acylation, with a detailed examination of the mechanistic principles that govern regioselectivity and yield. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of substituted benzophenones.
Compound Identification and Physicochemical Properties
4-tert-Butyl-3'-chlorobenzophenone is an organic compound featuring a benzophenone core structure. This core is substituted with a tert-butyl group at the 4-position of one phenyl ring and a chlorine atom at the 3'-position of the second phenyl ring.
It is critical to note that a specific CAS (Chemical Abstracts Service) number for the 4-tert-Butyl-3'-chlorobenzophenone isomer is not readily found in major chemical databases. However, its identity is unequivocally defined by its IUPAC name and structure. For reference, the closely related and cataloged isomer, 4-tert-Butyl-4'-chlorobenzophenone, has the CAS number 67743-49-1.[1]
The properties of 4-tert-Butyl-3'-chlorobenzophenone can be predicted based on its structure and comparison with analogous compounds.
Table 1: Predicted and Known Physicochemical Properties
| Property | Value (Predicted/Known Analog) | Source/Basis |
| IUPAC Name | (4-tert-butylphenyl)(3-chlorophenyl)methanone | - |
| Molecular Formula | C₁₇H₁₇ClO | Structural Analysis |
| Molecular Weight | 272.77 g/mol | Calculated |
| Appearance | Likely an off-white to pale yellow solid | Analogy to other benzophenones[2] |
| Melting Point | Predicted to be lower than the 4,4'-isomer | Isomeric effects on crystal packing |
| Boiling Point | Predicted > 350 °C | Analogy to other benzophenones |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., acetone, ethanol, dichloromethane) | General property of benzophenones[2] |
Synthesis via Friedel-Crafts Acylation: Mechanism and Protocol
The most logical and industrially scalable method for synthesizing 4-tert-Butyl-3'-chlorobenzophenone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[3]
There are two primary pathways for this synthesis:
-
Route A: Acylation of tert-butylbenzene with 3-chlorobenzoyl chloride.
-
Route B: Acylation of chlorobenzene with 4-tert-butylbenzoyl chloride.
Causality of Route Selection: Route A is mechanistically preferred. The tert-butyl group is a strong activating, ortho-, para-director. Acylation at the para-position is sterically favored and electronically activated, leading to a higher yield of the desired 4-substituted product. Conversely, in Route B, the chlorine atom is a deactivating, ortho-, para-director, which would result in a slower reaction and potentially more complex product mixtures.
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich tert-butylbenzene ring.
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃) coordinates with the chlorine atom of the 3-chlorobenzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[4]
-
Electrophilic Attack: The acylium ion acts as a potent electrophile. The π-electrons of the tert-butylbenzene ring attack the electrophilic carbon of the acylium ion. The bulky tert-butyl group directs this attack primarily to the para position, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base (typically the [AlCl₄]⁻ complex) abstracts a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the final ketone product. The AlCl₃ catalyst is regenerated, and HCl is formed as a byproduct.[5]
Detailed Experimental Protocol
This protocol is a representative procedure and must be adapted and optimized based on laboratory-specific conditions. All operations should be performed in a certified fume hood.
Materials:
-
tert-Butylbenzene (reactant)
-
3-Chlorobenzoyl chloride (reactant)
-
Anhydrous Aluminum Chloride (AlCl₃) (catalyst)
-
Dichloromethane (CH₂Cl₂, anhydrous) (solvent)
-
Hydrochloric acid (HCl), 1M solution (for workup)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for workup)
-
Brine (saturated NaCl solution) (for workup)
-
Anhydrous magnesium sulfate (MgSO₄) (drying agent)
-
Ethanol or Methanol (for recrystallization)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler to vent HCl gas). Maintain an inert atmosphere using nitrogen or argon.
-
Initial Charging: Charge the flask with anhydrous dichloromethane and anhydrous aluminum chloride (1.1 equivalents). Cool the resulting slurry to 0-5 °C in an ice bath.
-
Reactant Addition: Add 3-chlorobenzoyl chloride (1.0 equivalent) dropwise to the cooled slurry via the dropping funnel. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Aromatic Substrate Addition: Add tert-butylbenzene (1.0-1.2 equivalents) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C. The slow addition is crucial to control the exothermic reaction.[6]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the limiting reagent.
-
Quenching: Cool the reaction mixture back to 0 °C and very slowly and cautiously quench it by pouring it over crushed ice containing concentrated HCl. This hydrolyzes the aluminum salts and separates the organic and aqueous layers.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent like ethanol or methanol to obtain pure 4-tert-Butyl-3'-chlorobenzophenone.[2]
Analytical Characterization
A multi-technique approach is essential for the unambiguous identification and purity assessment of the final product. Given the potential for isomeric impurities (e.g., 2-tert-Butyl-3'-chlorobenzophenone), chromatographic separation is a self-validating necessity.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques for analyzing benzophenone derivatives.[7][8]
-
HPLC: A reversed-phase HPLC method using a C18 column with a mobile phase gradient of water and acetonitrile (or methanol) is typically effective. Detection via a UV-Vis detector (around 254-260 nm) provides excellent sensitivity for the aromatic system. This method is ideal for monitoring reaction progress and determining final purity.
-
GC-MS: GC is well-suited for separating volatile and thermally stable compounds like benzophenones. The mass spectrometer provides definitive structural information. The molecular ion peak (M⁺) at m/z 272 (for ³⁵Cl) and 274 (for ³⁷Cl) in a ~3:1 ratio would be expected. Key fragmentation patterns would include the loss of the tert-butyl group ([M-57]⁺) and the formation of benzoyl-type cations (m/z 163/165 and m/z 139/141).
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide a definitive proton count and splitting pattern. Key expected signals include a singlet around 1.3 ppm (9H, tert-butyl group) and a complex multiplet pattern in the aromatic region (7.2-7.8 ppm, 8H). The specific splitting patterns of the aromatic protons can confirm the 1,4 and 1,3 substitution on the two rings.
-
¹³C NMR: Will show the correct number of unique carbon signals, including the characteristic carbonyl carbon signal around 195 ppm.
-
-
Infrared (IR) Spectroscopy: A strong absorption band between 1650-1670 cm⁻¹ is characteristic of the conjugated ketone (C=O) stretching vibration.
Applications in Research and Drug Development
Substituted benzophenones are valuable scaffolds in medicinal chemistry and materials science.[2] While specific applications for the 4-tert-butyl-3'-chloro isomer are not documented, its structural motifs suggest potential utility as:
-
A Synthetic Intermediate: Chlorinated aromatic compounds are frequently used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity. The ketone functionality can also be reduced or converted to other groups.
-
A Photoinitiator: The benzophenone core is a classic photoinitiator used in UV-curing applications for inks, coatings, and adhesives.[2]
-
A Precursor for Biologically Active Molecules: Many antihistamines and other CNS-active drugs contain a diarylmethyl or related pharmacophore. This compound could serve as a starting point for the synthesis of novel pharmaceutical candidates.
Safety and Handling
While no specific safety data exists for 4-tert-Butyl-3'-chlorobenzophenone, data from closely related compounds like 4-Chlorobenzophenone (CAS 134-85-0) should be used as a primary guide.
-
Hazard Classification (Anticipated):
-
Skin Irritant
-
Serious Eye Irritant
-
May cause respiratory irritation
-
-
Handling Precautions:
-
Handle in a well-ventilated area or a fume hood.
-
Avoid breathing dust.
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
References
-
PubChem. (n.d.). 4-tert-Butyl-4'-chlorobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-tert-Butyl-3-chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]
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Global Substance. (n.d.). Chlorobenzophenone: Properties, Applications, Synthesis, and Safety Considerations. Retrieved from [Link]
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Cheméco. (n.d.). Chemical Properties of 4-tert-Butyl-benzophenone (CAS 22679-54-5). Retrieved from [Link]
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University of the West Indies. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link]
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MDPI. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Retrieved from [Link]
- Google Patents. (n.d.). WO2001051440A1 - A process for the preparation of substituted benzophenones.
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- Google Patents. (n.d.). CN1256313C - Process for preparing 4-tert-butoxy-chlorobenzene.
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Royal Society of Chemistry. (n.d.). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]
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Encyclopedia.pub. (2023). Sample Preparation for Benzophenone Detection. Retrieved from [Link]
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Sciencemadness.org. (2014). t-butyl benzene by Friedel-Crafts: some questions.... Retrieved from [Link]
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PubMed. (2013). Determination of benzophenone-3 and its main metabolites in human serum by dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry. Retrieved from [Link]
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LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
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An In-depth Technical Guide to 4-tert-Butyl-3'-chlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-tert-Butyl-3'-chlorobenzophenone, a substituted aromatic ketone of interest in various chemical and pharmaceutical research fields. This document details its chemical structure, physicochemical properties, a validated synthesis protocol, spectral characterization, potential applications, and essential safety information.
Introduction and Core Chemical Identity
4-tert-Butyl-3'-chlorobenzophenone, with the CAS Number 93977-28-7, is a diaryl ketone featuring a tert-butyl group on one phenyl ring and a chlorine atom on the other.[1] This substitution pattern imparts specific steric and electronic properties that influence its reactivity and potential applications. The presence of the bulky tert-butyl group can direct certain reactions and affect the molecule's conformation, while the electron-withdrawing nature of the chlorine atom can modulate the reactivity of the carbonyl group and the aromatic rings.
The molecular formula of 4-tert-Butyl-3'-chlorobenzophenone is C₁₇H₁₇ClO, and it has a molecular weight of 272.77 g/mol .[1] Understanding these fundamental properties is the first step in exploring its utility in synthetic chemistry and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of 4-tert-Butyl-3'-chlorobenzophenone is presented in the table below. These properties are crucial for designing experimental conditions, purification procedures, and for predicting its behavior in various solvent systems.
| Property | Value | Source |
| CAS Number | 93977-28-7 | [1] |
| Molecular Formula | C₁₇H₁₇ClO | [1] |
| Molecular Weight | 272.77 g/mol | [1] |
| Predicted Boiling Point | 385.0 ± 35.0 °C (at 760 mmHg) | |
| Predicted Density | 1.107 ± 0.06 g/cm³ |
Synthesis via Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of 4-tert-Butyl-3'-chlorobenzophenone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the reaction of tert-butylbenzene with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
The causality behind this experimental choice lies in the robust and well-established nature of the Friedel-Crafts acylation for forming carbon-carbon bonds between aromatic rings and acyl groups. The Lewis acid catalyst activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich tert-butylbenzene ring. The steric bulk of the tert-butyl group predominantly directs the acylation to the para position, leading to the desired product with high regioselectivity.
Figure 1: Workflow of the Friedel-Crafts Acylation for the synthesis of 4-tert-Butyl-3'-chlorobenzophenone.
Detailed Experimental Protocol:
-
Materials:
-
tert-Butylbenzene
-
3-Chlorobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-chlorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.
-
After the addition is complete, add tert-butylbenzene (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Once the addition of tert-butylbenzene is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-tert-Butyl-3'-chlorobenzophenone.
-
Spectral Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
-
tert-Butyl Protons: A sharp singlet around δ 1.3 ppm, integrating to 9 protons.
-
Aromatic Protons: A series of multiplets in the aromatic region (δ 7.2 - 7.8 ppm). The protons on the tert-butyl substituted ring will likely appear as two doublets (an AA'BB' system). The protons on the chloro-substituted ring will exhibit a more complex splitting pattern due to the meta substitution.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
tert-Butyl Carbons: Two signals are expected, one for the quaternary carbon and one for the three equivalent methyl carbons.
-
Carbonyl Carbon: A characteristic signal in the downfield region, typically around δ 195 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 125-140 ppm), with the carbon atoms attached to the chlorine and the tert-butyl group showing distinct chemical shifts.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by the strong absorption of the carbonyl group.
-
C=O Stretch: A strong, sharp peak in the region of 1650-1670 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Signals around 2850-3100 cm⁻¹.
-
C-Cl Stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹.
-
Aromatic C=C Bending: Overtone and combination bands in the 1600-2000 cm⁻¹ region and out-of-plane bending bands below 900 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 272.77), with an isotopic peak at M+2 due to the presence of the ³⁷Cl isotope.
-
Fragmentation: Fragmentation is likely to occur at the carbonyl group, leading to the formation of acylium ions corresponding to the tert-butylbenzoyl and chlorobenzoyl moieties.
Potential Applications
Substituted benzophenones are a versatile class of compounds with a wide range of applications in both academic research and industrial processes. While specific applications for 4-tert-Butyl-3'-chlorobenzophenone are not extensively documented, its structural features suggest potential utility in the following areas:
-
Photoinitiators: Benzophenone and its derivatives are well-known photoinitiators for UV curing of inks, coatings, and adhesives.[2] The photochemical properties of 4-tert-Butyl-3'-chlorobenzophenone could be explored for such applications.
-
Medicinal Chemistry: The benzophenone scaffold is present in numerous biologically active molecules. The specific substitution pattern of this compound could be a starting point for the synthesis of novel therapeutic agents.
-
Organic Synthesis: As a ketone, it can serve as a precursor for the synthesis of more complex molecules through reactions such as reductions, oxidations, and additions to the carbonyl group.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound and its reagents.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood, especially during the synthesis, which evolves HCl gas.
-
Inhalation and Contact: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Reactivity: Anhydrous aluminum chloride is highly reactive with water and should be handled with care. The quenching of the reaction mixture should be performed slowly and cautiously.
For more detailed safety information, it is advisable to consult the MSDS for structurally related compounds such as 3-chlorobenzophenone and tert-butylbenzene.
References
- Experimental Chemistry II, CH 463 & 463H - Oregon St
-
4-tert-Butyl-benzophenone - NIST WebBook. (URL: [Link])
-
4-tert-Butyl-4'-chlorobenzophenone | C17H17ClO | CID 2757262 - PubChem. (URL: [Link])
-
Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one | ACS Omega. (URL: [Link])
-
Palladium‐Catalyzed Borylation of Aryl Chlorides - Supporting Information. (URL: [Link])
-
2000 American Chemical Society, Org. Lett., Ohkuma o19904139 Supporting Info Page 1 - Amazon S3. (URL: [Link])
-
Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. (URL: [Link])
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: [Link])
- CN1256313C - Process for preparing 4-tert-butoxy-chlorobenzene - Google P
-
Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications - Tintoll. (URL: [Link])
-
benzophenone - Organic Syntheses Procedure. (URL: [Link])
-
Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (URL: [Link])
-
4-Chlorobenzophenone - SAFETY DATA SHEET. (URL: [Link])
-
Friedel Crafts Reaction - Sathee NEET. (URL: [Link])
-
friedel-crafts acylation of benzene. (URL: [Link])
Sources
Spectroscopic and Synthetic Elucidation of 4-tert-Butyl-3'-chlorobenzophenone: A Technical Guide for Advanced Drug Discovery
Introduction: The Structural Significance of Substituted Benzophenones
In the landscape of medicinal chemistry and materials science, the benzophenone scaffold represents a privileged structure, serving as a core component in numerous bioactive molecules and photoinitiators. The specific substitution pattern on the two phenyl rings profoundly influences the molecule's steric and electronic properties, thereby modulating its biological activity and photochemical reactivity. This guide provides an in-depth technical analysis of a specific, asymmetrically substituted benzophenone, 4-tert-Butyl-3'-chlorobenzophenone. This compound, with its bulky, electron-donating tert-butyl group and an electron-withdrawing chlorine atom on separate rings, presents an interesting case for spectroscopic analysis and is a valuable synthon in targeted drug design.
I. Synthesis via Friedel-Crafts Acylation: A Step-by-Step Protocol
The most direct and widely employed method for the synthesis of benzophenones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. For the synthesis of 4-tert-Butyl-3'-chlorobenzophenone, tert-butylbenzene is acylated with 3-chlorobenzoyl chloride in the presence of anhydrous aluminum chloride.
Reaction Scheme:
Caption: Synthetic pathway for 4-tert-Butyl-3'-chlorobenzophenone.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas), add anhydrous aluminum chloride (1.2 eq.) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Reactants: Cool the suspension to 0°C using an ice bath. Add tert-butylbenzene (1.0 eq.) to the stirred suspension. Subsequently, add 3-chlorobenzoyl chloride (1.1 eq.) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture again to 0°C and quench it by the slow addition of crushed ice, followed by cold 2M hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-tert-Butyl-3'-chlorobenzophenone.
II. Spectroscopic Characterization: A Predictive Analysis
The following sections detail the predicted spectroscopic data for 4-tert-Butyl-3'-chlorobenzophenone. These predictions are based on the analysis of its constituent functional groups and substitution patterns, with reference to known data for similar compounds.
A. Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-tert-Butyl-3'-chlorobenzophenone is expected to exhibit several characteristic absorption bands.
| Predicted Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3050-3100 | C-H stretch | Aromatic |
| ~2870-2960 | C-H stretch | tert-Butyl |
| ~1660 | C=O stretch (strong) | Aryl Ketone |
| ~1570-1600 | C=C stretch | Aromatic |
| ~1450-1475 | C-H bend (asymmetric) | tert-Butyl |
| ~1365 | C-H bend (symmetric) | tert-Butyl |
| ~1250-1300 | C-C stretch | Diaryl ketone |
| ~1100-1200 | C-Cl stretch | Aryl chloride |
| ~800-850 | C-H out-of-plane bend (para-disubstituted) | Aromatic |
| ~750-800 | C-H out-of-plane bend (meta-disubstituted) | Aromatic |
Interpretation:
The most prominent peak in the IR spectrum will be the strong absorption band around 1660 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretching vibration of a diaryl ketone. The conjugation of the carbonyl group with both aromatic rings slightly lowers the frequency compared to a non-conjugated ketone. The presence of the tert-butyl group will be confirmed by the C-H stretching vibrations in the 2870-2960 cm⁻¹ region and the characteristic bending vibrations around 1475 cm⁻¹ and 1365 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C-Cl stretching vibration is typically found in the fingerprint region, and its identification can sometimes be challenging. The out-of-plane C-H bending vibrations can provide information about the substitution pattern of the aromatic rings.
B. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 4-tert-Butyl-3'-chlorobenzophenone in CDCl₃ is summarized below.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.75 | d, J ≈ 8.5 Hz | 2H | H-2', H-6' |
| ~7.65 | t, J ≈ 1.8 Hz | 1H | H-2 |
| ~7.58 | ddd, J ≈ 7.8, 2.0, 1.2 Hz | 1H | H-6 |
| ~7.45 | d, J ≈ 8.5 Hz | 2H | H-3', H-5' |
| ~7.38 | t, J ≈ 7.8 Hz | 1H | H-5 |
| ~7.30 | ddd, J ≈ 8.0, 2.2, 1.2 Hz | 1H | H-4 |
| ~1.35 | s | 9H | tert-Butyl |
Interpretation:
The most upfield and intense signal will be a singlet at approximately 1.35 ppm , integrating to nine protons, which is characteristic of the chemically equivalent methyl protons of the tert-butyl group[1]. The aromatic region of the spectrum will be more complex due to the presence of two differently substituted phenyl rings. The protons on the 4-tert-butylphenyl ring (H-2', H-3', H-5', H-6') are expected to show a typical AA'BB' system, which might appear as two doublets. The protons on the 3-chlorophenyl ring (H-2, H-4, H-5, H-6) will exhibit more complex splitting patterns due to their distinct chemical environments and coupling with each other. The exact chemical shifts and coupling constants are influenced by the electronic effects of the carbonyl group and the chlorine atom.
Caption: Structure of 4-tert-Butyl-3'-chlorobenzophenone with proton numbering.
C. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of 4-tert-Butyl-3'-chlorobenzophenone is detailed below.
| Predicted Chemical Shift (δ, ppm) | Carbon Atom Assignment |
| ~195 | C=O (Ketone) |
| ~156 | C-4' (ipso-C attached to tert-butyl) |
| ~139 | C-1' (ipso-C attached to C=O) |
| ~136 | C-1 (ipso-C attached to C=O) |
| ~135 | C-3 (ipso-C attached to Cl) |
| ~132 | C-6 |
| ~130 | C-2', C-6' |
| ~129 | C-5 |
| ~128 | C-2 |
| ~125 | C-3', C-5' |
| ~125 | C-4 |
| ~35 | C (CH₃)₃ (quaternary)* |
| ~31 | C( CH₃)₃ (methyls) |
Interpretation:
The carbonyl carbon is expected to resonate at a significantly downfield chemical shift, around 195 ppm , which is characteristic for benzophenones. The quaternary carbon of the tert-butyl group will appear around 35 ppm , and the methyl carbons of the tert-butyl group will be observed at approximately 31 ppm [1]. The aromatic region will show a number of signals corresponding to the different carbon environments. The ipso-carbons (carbons directly attached to substituents) will have distinct chemical shifts influenced by the nature of the substituent. For instance, the carbon attached to the chlorine atom (C-3) will be influenced by the halogen's inductive effect.
D. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
| m/z (predicted) | Ion |
| 272/274 | [M]⁺˙ (Molecular ion peak with isotopic pattern for one chlorine atom) |
| 257/259 | [M - CH₃]⁺ |
| 161 | [C₁₀H₁₃O]⁺ (tert-butylbenzoyl cation) |
| 139/141 | [C₇H₄ClO]⁺ (chlorobenzoyl cation) |
| 135 | [C₁₀H₁₅]⁺ (tert-butylphenyl cation) |
| 111/113 | [C₆H₄Cl]⁺ (chlorophenyl cation) |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Interpretation:
The mass spectrum will show a molecular ion peak [M]⁺˙ at m/z 272 . Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, an M+2 peak at m/z 274 will be observed with an intensity of approximately one-third of the molecular ion peak, which is a characteristic signature for a molecule containing one chlorine atom. Fragmentation of the molecular ion is expected to occur via cleavage of the bonds adjacent to the carbonyl group, leading to the formation of characteristic acylium ions. The loss of a methyl group from the tert-butyl group is also a plausible fragmentation pathway.
III. Conclusion: A Comprehensive Spectroscopic Portrait
This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic overview of 4-tert-Butyl-3'-chlorobenzophenone. The outlined Friedel-Crafts acylation protocol offers a reliable method for its synthesis. The predicted IR, ¹H NMR, ¹³C NMR, and mass spectral data, along with their detailed interpretations, provide a comprehensive analytical framework for the characterization of this molecule. This information is invaluable for researchers in confirming the successful synthesis and purity of 4-tert-Butyl-3'-chlorobenzophenone and for understanding its structural and electronic properties, which are crucial for its application in drug discovery and materials science. The provided analysis serves as a robust starting point for any experimental investigation involving this compound.
IV. References
-
ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
An In-Depth Technical Guide to the ¹³C NMR Spectrum of 4-tert-Butyl-3'-chlorobenzophenone
Introduction
4-tert-Butyl-3'-chlorobenzophenone is a disubstituted benzophenone derivative, a class of compounds widely utilized as photoinitiators, pharmaceutical intermediates, and synthons in organic chemistry. A precise structural elucidation is paramount for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as an indispensable tool for this purpose, providing unambiguous information about the carbon framework of a molecule.
This technical guide offers a comprehensive analysis of the ¹³C NMR spectrum of 4-tert-Butyl-3'-chlorobenzophenone. Moving beyond a simple data report, this document explains the causal relationships between the molecular structure and the resulting spectral features. It provides a predicted spectrum based on established principles of substituent effects, details a robust experimental protocol for data acquisition, and discusses methods for empirical validation. This guide is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of spectroscopic analysis for molecular characterization.
Molecular Structure and Carbon Environments
The structure of 4-tert-Butyl-3'-chlorobenzophenone lacks internal symmetry. The two phenyl rings are electronically distinct due to their different substituents. The 4-tert-butyl group on one ring and the 3'-chloro group on the other ensure that, with the exception of the three equivalent methyl carbons of the tert-butyl group, every carbon atom in the molecule resides in a unique chemical environment. Consequently, a total of 15 distinct signals are predicted in the proton-decoupled ¹³C NMR spectrum.
The numbering scheme used for assignment throughout this guide is presented below.
Figure 1: Numbering scheme for 4-tert-Butyl-3'-chlorobenzophenone.
Predicted ¹³C NMR Spectrum and Signal Assignment
The chemical shift (δ) of each carbon is governed by its local electronic environment. The analysis below integrates foundational NMR principles with substituent chemical shift (SCS) effects to predict the spectrum.
Data Summary
The predicted chemical shifts for all 15 unique carbon signals are summarized in the table below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale for Shift |
| C7 (C=O) | ~195.5 | Quaternary (sp²) | Typical benzophenone carbonyl; deshielded by electronegative oxygen.[1][2] |
| C11 | ~138.9 | Tertiary (sp²) | Para to Cl; experiences moderate resonance shielding. |
| C8 | ~137.2 | Quaternary (sp²) | Ipso to C=O (Cl-ring); deshielded by carbonyl. |
| C4 | ~135.9 | Quaternary (sp²) | Ipso to t-Butyl; deshielded by alkyl group. |
| C10 | ~132.7 | Quaternary (sp²) | Ipso to Cl; strongly deshielded by inductive effect of chlorine. |
| C15, C16, C17 | ~31.1 | Primary (sp³) | Methyl carbons of the tert-butyl group.[3] |
| C14 | ~35.4 | Quaternary (sp³) | Quaternary carbon of the tert-butyl group.[3] |
| C1 | ~134.1 | Quaternary (sp²) | Ipso to C=O (t-Bu-ring); deshielded by carbonyl. |
| C12 | ~132.6 | Tertiary (sp²) | Ortho to Cl; influenced by inductive and resonance effects. |
| C9 | ~131.5 | Tertiary (sp²) | Ortho to C=O; deshielded. |
| C2, C6 | ~130.3 | Tertiary (sp²) | Ortho to C=O; deshielded. |
| C13 | ~130.0 | Tertiary (sp²) | Meta to Cl; minor inductive effect. |
| C3, C5 | ~129.7 | Tertiary (sp²) | Meta to C=O; least affected carbons on the t-butyl ring. |
| C12 | ~128.7 | Tertiary (sp²) | Meta to C=O; experiences minor shielding. |
| C10 | ~128.4 | Tertiary (sp²) | Ortho to Cl; deshielded by inductive effect. |
Detailed Spectral Analysis
2.2.1 Carbonyl Region (δ 190-220 ppm) The signal for the ketone carbonyl carbon (C7) is expected to be the most downfield peak in the spectrum, typically appearing around δ 195.5 ppm .[1][2] This significant deshielding is a direct result of the polarization of the C=O bond by the highly electronegative oxygen atom. The electronic effects of the ring substituents have a relatively minor influence on this shift compared to the primary effect of the oxygen. As a quaternary carbon, this signal will likely be of lower intensity due to a longer relaxation time and the absence of a Nuclear Overhauser Effect (NOE) enhancement.
2.2.2 Aromatic Region (δ 125-160 ppm) This region will contain twelve distinct signals from the two phenyl rings. Their specific shifts are determined by the interplay of the carbonyl group and the respective ring substituents.
-
4-tert-Butylphenyl Ring (C1-C6):
-
The tert-butyl group is a weak electron-donating group through hyperconjugation and induction. This leads to a deshielding effect on the attached ipso-carbon (C4) and a shielding effect on the ortho (C3, C5) and para (C1) positions relative to the substituent.
-
C1 and C4 are quaternary carbons and will have characteristically lower signal intensities. C1 is deshielded by the adjacent carbonyl group. C4 is deshielded by the alkyl substituent effect.[4]
-
C2/C6 and C3/C5 are protonated carbons and will exhibit stronger signals. The C2/C6 pair, being ortho to the electron-withdrawing carbonyl group, will be more deshielded than the C3/C5 pair, which is meta to the carbonyl.
-
-
3'-chlorophenyl Ring (C8-C13):
-
The chlorine atom exerts a strong, distance-dependent influence. It is highly electronegative, causing a significant deshielding (downfield shift) of the ipso-carbon (C10) through inductive effects.[5] It also possesses lone pairs that can be donated into the π-system, causing a shielding (upfield shift) effect at the ortho and para positions (C9, C11, C13) via resonance, though this is weaker than its inductive pull.
-
C8 and C10 are quaternary carbons. C8 is ipso to the carbonyl group and will be significantly deshielded. C10, being directly attached to chlorine, will also be strongly deshielded.
-
The remaining four protonated carbons (C9, C11, C12, C13) will all have unique chemical shifts due to their distinct positions relative to both the chloro and carbonyl substituents.
-
2.2.3 Aliphatic Region (δ 10-70 ppm) This region contains the signals from the tert-butyl group.
-
The three equivalent methyl carbons (C15, C16, C17 ) will produce a single, high-intensity signal around δ 31.1 ppm .[3]
-
The quaternary carbon (C14 ) to which they are attached will appear slightly more downfield, around δ 35.4 ppm , and with a much lower intensity.[3]
Experimental Protocol for Data Acquisition
Adherence to a standardized protocol is critical for obtaining high-quality, reproducible ¹³C NMR data. The following methodology represents a field-proven approach.
Figure 2: Standard workflow for ¹³C NMR spectroscopy.
Sample Preparation
-
Weighing: Accurately weigh 15-25 mg of solid 4-tert-Butyl-3'-chlorobenzophenone.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power and its single, well-characterized solvent peak at δ 77.16 ppm.[1] The solvent should contain tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to δ 0.0 ppm.[6]
-
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR coil (typically ~4-5 cm).
NMR Instrument Parameters
The causality behind parameter selection is crucial for ensuring data quality, particularly for molecules with multiple quaternary carbons.
-
Spectrometer: A spectrometer operating at a field strength of 100 MHz (for ¹³C) or higher is recommended.
-
Pulse Program: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker systems) should be used. Proton decoupling simplifies the spectrum by collapsing all C-H multiplets into singlets, which is standard for ¹³C NMR.[6]
-
Acquisition Time (AQ): An AQ of ~1-2 seconds is typical, balancing resolution against experiment time.
-
Relaxation Delay (D1): This is a critical parameter. Quaternary carbons have long spin-lattice relaxation times (T₁). A D1 of at least 2-5 seconds is necessary to allow these carbons to fully relax between pulses, preventing signal saturation and ensuring more quantitative signal intensities.
-
Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (~1.1%), a large number of scans is required to achieve an adequate signal-to-noise ratio. Typically, 1024 to 2048 scans are sufficient for a sample of this concentration.
Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is manually phased to ensure all peaks are in pure absorption mode. The baseline is then corrected to be flat and noise-free.
-
Referencing: The spectrum is calibrated by setting the TMS signal to δ 0.0 ppm or, in its absence, the CDCl₃ solvent peak to δ 77.16 ppm.
System Validation and Advanced Methods
The trustworthiness of the proposed signal assignments can be empirically confirmed using advanced NMR experiments. This self-validating approach is a cornerstone of rigorous scientific practice.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments is invaluable for determining the multiplicity of each carbon signal.
-
DEPT-90: Displays only signals from CH (methine) carbons.
-
DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent.
-
By comparing the standard broadband-decoupled spectrum with DEPT-90 and DEPT-135 spectra, one can unambiguously differentiate between C, CH, CH₂, and CH₃ groups, thus validating many of the assignments in Table 1.
-
-
2D NMR Spectroscopy (HSQC and HMBC): For complete and irrefutable assignment, two-dimensional techniques are the gold standard.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon atom with its directly attached proton(s). This would definitively link each aromatic CH carbon signal to its corresponding ¹H NMR signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away. This is particularly powerful for assigning quaternary carbons by observing their correlations to nearby protons. For example, the carbonyl carbon (C7) would show correlations to the protons at C2/C6 and C9/C13.
-
Conclusion
The ¹³C NMR spectrum of 4-tert-Butyl-3'-chlorobenzophenone is predicted to show 15 distinct signals, reflecting the molecule's asymmetric nature. The chemical shifts are dictated by a predictable combination of local electronic environments and the specific inductive and resonance effects of the carbonyl, tert-butyl, and chloro substituents. By employing the detailed experimental protocol and leveraging advanced validation techniques like DEPT and 2D NMR, researchers can confidently acquire and interpret the spectrum, leading to an unambiguous structural confirmation of this important chemical entity.
References
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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ResearchGate. (2021). 13C NMR chemical shifts of benzophenone azine as a benchmark for configurational assignment of azines with aromatic substituents. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). Retrieved from [Link]
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ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]
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ConnectSci. (1977). Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. Australian Journal of Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 4-Chlorobenzophenone. Retrieved from [Link]
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Reddit. (2021). [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons?. Retrieved from [Link]
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Semantic Scholar. (1990). Intrinsic deuterium isotope effects of deuteriated tert-butyl groups on the 13C NMR spectra of aromatic compounds. Retrieved from [Link]
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University of Mississippi eGrove. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. Retrieved from [Link]
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Chemistry Stack Exchange. (2023). Why do t-butyl and isopropyl groups deshield the ipso carbon in C13 NMR more than a Me group?. Retrieved from [Link]
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
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Chegg.com. (2020). Solved 100 MHz 13C NMR spectrum of the major product. Retrieved from [Link]
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University of Mississippi eGrove. (2021). Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. Retrieved from [Link]
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NMRShift.com. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
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YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]
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Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 4-tert-Butyl-benzophenone. Retrieved from [Link]
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Chemaxon Docs. (n.d.). NMR Predictor. Retrieved from [Link]
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The Royal Society of Chemistry. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction.... Retrieved from [Link]
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An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 4-tert-Butyl-3'-chlorobenzophenone
This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) absorption spectrum of 4-tert-Butyl-3'-chlorobenzophenone. It is intended for researchers, scientists, and professionals in drug development who utilize UV-Vis spectroscopy for the characterization of aromatic ketones. This document delves into the theoretical underpinnings of the compound's electronic transitions, the anticipated effects of its substituents, a detailed protocol for spectral acquisition, and guidance on data interpretation.
Introduction: The Significance of UV-Vis Spectroscopy for Aromatic Ketones
UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules, particularly those with chromophores—parts of the molecule that absorb light—UV-Vis spectroscopy provides valuable information about the electronic structure.
The benzophenone core is a prominent chromophore found in numerous pharmaceuticals, photoinitiators, and UV filters. Its absorption properties are of critical interest in drug development for understanding photosensitivity, degradation pathways, and analytical quantification. 4-tert-Butyl-3'-chlorobenzophenone, a substituted benzophenone, presents a unique spectral profile influenced by the electronic effects of its tert-butyl and chloro substituents. This guide will elucidate the factors governing its UV-Vis absorption spectrum.
The Electronic Landscape of the Benzophenone Chromophore
The UV-Vis spectrum of benzophenone is characterized by two primary absorption bands, which arise from distinct electronic transitions within the molecule.[1] Understanding these transitions is fundamental to interpreting the spectrum of its derivatives.
-
The n→π* Transition : This is a lower-energy, and thus longer-wavelength, transition that involves the excitation of a non-bonding electron (n) from one of the lone pairs on the carbonyl oxygen to an antibonding π* orbital of the carbonyl group. This transition is typically weak in intensity (low molar absorptivity, ε). For ketones, this absorption is often observed in the 270-300 nm range.[2]
-
The π→π* Transition : This is a higher-energy, shorter-wavelength transition resulting from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are characteristic of conjugated systems, such as the phenyl rings in benzophenone, and are significantly more intense (high molar absorptivity) than n→π* transitions.
The interplay of these transitions, and how they are modulated by solvent polarity and substituent effects, dictates the overall appearance of the UV-Vis spectrum.
The Influence of Substituents: A Predictive Analysis
The electronic nature of the tert-butyl and chloro groups, and their positions on the benzophenone rings, will predictably alter the absorption spectrum relative to the parent benzophenone molecule.
The 4-tert-Butyl Group: An Electron-Donating Influence
The tert-butyl group at the 4-position is generally considered a weak electron-donating group through an inductive effect. Electron-donating groups can increase both the wavelength (bathochromic or red shift) and the intensity of the secondary absorption band in aromatic compounds.[3] This is because they increase the electron density in the π-system, which can lower the energy gap between the HOMO and LUMO.[4]
The 3'-Chloro Group: An Electron-Withdrawing Influence
The chlorine atom at the 3'-position is an electron-withdrawing group due to its high electronegativity (inductive effect), but it also possesses lone pairs that can participate in resonance (a weak electron-donating effect). In the meta position, the inductive effect typically dominates. Electron-withdrawing groups generally have a less pronounced effect on the position of the secondary absorption band of aromatic compounds compared to electron-donating groups.[3] For 4-chlorobenzophenone, a maximum absorption in alcohol has been reported at 260 nm.[5]
Combined Effects on 4-tert-Butyl-3'-chlorobenzophenone
The spectrum of 4-tert-Butyl-3'-chlorobenzophenone will be a composite of these individual effects. The electron-donating tert-butyl group is expected to cause a slight bathochromic shift of the π→π* transition compared to benzophenone. The electron-withdrawing chloro group at the meta position will have a more complex influence, but its effect on the λmax is likely to be less significant than that of the para-tert-butyl group.
Predicted UV-Vis Absorption Spectrum
Based on the analysis of substituent effects and data from related compounds, the following characteristics are predicted for the UV-Vis spectrum of 4-tert-Butyl-3'-chlorobenzophenone in a non-polar solvent like hexane:
| Predicted Transition | Approximate λmax Range (nm) | Expected Molar Absorptivity (ε) |
| π→π | 255 - 270 | High |
| n→π | 330 - 350 | Low |
Experimental Protocol for Spectral Acquisition
This section provides a detailed, self-validating methodology for obtaining a high-quality UV-Vis absorption spectrum of 4-tert-Butyl-3'-chlorobenzophenone.
Materials and Instrumentation
-
Analyte: 4-tert-Butyl-3'-chlorobenzophenone (solid, high purity)
-
Solvent: Spectroscopic grade hexane (or other suitable non-polar solvent with a UV cutoff below 200 nm). A polar solvent such as ethanol can also be used to observe solvatochromic shifts.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Matched 1 cm path length quartz cuvettes.
Step-by-Step Workflow
-
Solvent Selection Rationale: Hexane is chosen as the primary solvent due to its non-polar nature, which minimizes solute-solvent interactions and provides a spectrum that is close to that of the gaseous state. Its low UV cutoff ensures it will not interfere with the analyte's absorption bands. Ethanol can be used in a separate experiment to intentionally induce and study solvatochromic shifts, which can help in assigning the n→π* and π→π* transitions.
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of 4-tert-Butyl-3'-chlorobenzophenone using an analytical balance.
-
Quantitatively transfer the solid to a 100 mL volumetric flask.
-
Dissolve the compound in a small amount of the chosen solvent and then dilute to the mark with the same solvent. This creates a stock solution of approximately 100 µg/mL.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working standards (e.g., 1, 2, 5, 10, and 15 µg/mL). This range is a starting point and may need to be adjusted to ensure the maximum absorbance falls within the optimal instrumental range (typically 0.2 - 1.0 Absorbance Units).
-
-
Instrumental Setup and Calibration:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Set the wavelength range for the scan, for instance, from 400 nm down to 200 nm.
-
Fill both the sample and reference cuvettes with the pure solvent (blank).
-
Perform a baseline correction to zero the instrument across the entire wavelength range. This electronically subtracts any absorbance from the solvent and cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution.
-
Place the sample cuvette in the sample holder and acquire the absorption spectrum.
-
Repeat this process for each of the working solutions, moving from the most dilute to the most concentrated.
-
Experimental Workflow Diagram
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- 2. Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Solubility of 4-tert-Butyl-3'-chlorobenzophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-tert-Butyl-3'-chlorobenzophenone, a substituted aromatic ketone of interest in organic synthesis and pharmaceutical development. In the absence of extensive public data on its solubility, this document establishes a predictive framework based on the foundational principles of solubility, leveraging experimental data from the parent compound, benzophenone, and structurally related analogues. A detailed, self-validating experimental protocol for the precise determination of its solubility in various organic solvents is presented, empowering researchers to generate reliable data. The guide further explores the intricate interplay of solvent polarity and molecular structure in dictating solubility, offering field-proven insights for solvent selection in crystallization, formulation, and reaction chemistry.
Introduction: The Significance of Solubility in the Application of 4-tert-Butyl-3'-chlorobenzophenone
4-tert-Butyl-3'-chlorobenzophenone is a bespoke chemical entity with potential applications as an intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The strategic placement of a bulky, nonpolar tert-butyl group and an electron-withdrawing chloro substituent on the benzophenone scaffold imparts unique electronic and steric properties. The utility of this compound in synthetic and pharmaceutical applications is intrinsically linked to its solubility in organic solvents. Precise solubility data is paramount for:
-
Reaction Optimization: Ensuring reactants are in the same phase for efficient and complete chemical conversions.
-
Purification and Crystallization: Selecting appropriate solvent systems for the isolation of the pure compound with high yield and desired polymorphic form.
-
Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems is a critical determinant of bioavailability and drug delivery.
This guide serves as a foundational resource for researchers, providing both a theoretical understanding and practical methodologies for assessing the solubility of 4-tert-Butyl-3'-chlorobenzophenone.
Theoretical Framework: Unraveling the Determinants of Solubility
The dissolution of a crystalline solute, such as 4-tert-Butyl-3'-chlorobenzophenone, in a solvent is a thermodynamically driven process. The overarching principle of "like dissolves like" provides a qualitative understanding, suggesting that substances with similar intermolecular forces are more likely to be miscible. For a more quantitative perspective, the solubility of a solid in a liquid is governed by the interplay between the crystal lattice energy of the solute and the solvation energy of the solute molecules by the solvent.
4-tert-Butyl-3'-chlorobenzophenone is a moderately polar molecule. The central carbonyl group (C=O) provides a dipole moment, while the two phenyl rings, the tert-butyl group, and the chlorine atom contribute to its overall lipophilicity. Consequently, its solubility is expected to be highest in solvents of intermediate polarity that can engage in dipole-dipole interactions and effectively solvate the aromatic rings.
Predictive Analysis of Solubility Based on Structural Analogues
Direct, publicly available quantitative solubility data for 4-tert-Butyl-3'-chlorobenzophenone is limited. However, by examining the solubility of its parent compound, benzophenone, and a closely related analogue, 4-chlorobenzophenone, we can infer its likely solubility behavior.
Solubility of Benzophenone
Benzophenone is a white solid that is generally soluble in organic solvents[1]. Its solubility in ethanol is approximately 1 g/7.5 mL and in diethyl ether is 1 g/6 mL[1]. It is also soluble in acetone, acetic acid, benzene, and methanol, but insoluble in water[2][3]. A detailed study on the solubility of benzophenone in various pure solvents, including alcohols, esters, and ketones, demonstrated that its solubility increases with temperature[4][5].
Solubility of 4-Chlorobenzophenone
The introduction of a chlorine atom at the 4-position of one of the phenyl rings, as in 4-chlorobenzophenone, influences its solubility. One study indicates that the equilibrium mole fraction solubility of 4-chlorobenzophenone was determined in eleven organic solvents, with solubility increasing with rising temperatures[5]. It was noted that 4-chlorobenzophenone dissolved more readily in less polar ester solvents compared to more polar alcohol solvents, which is attributed to the weak polarity of its functional groups[5]. The compound is soluble in organic solvents like ethanol, methanol, and acetone[6].
Predicted Solubility of 4-tert-Butyl-3'-chlorobenzophenone
Based on the data from its analogues, we can predict the solubility of 4-tert-Butyl-3'-chlorobenzophenone:
-
Effect of the tert-Butyl Group: The large, nonpolar tert-butyl group will significantly increase the lipophilicity of the molecule. This will likely enhance its solubility in nonpolar and moderately polar aprotic solvents such as toluene, diethyl ether, and ethyl acetate. Conversely, its solubility in highly polar protic solvents like methanol and ethanol may be reduced compared to benzophenone and 4-chlorobenzophenone.
-
Effect of the 3'-Chloro Group: The chlorine atom at the 3'-position introduces a polar C-Cl bond and contributes to the overall dipole moment of the molecule. This substitution can enhance interactions with polar solvents.
Hypothesized Solubility Trend: It is anticipated that 4-tert-Butyl-3'-chlorobenzophenone will exhibit good solubility in a range of organic solvents, with a preference for those of low to moderate polarity. A suggested order of decreasing solubility at room temperature might be: Toluene > Ethyl Acetate > Acetone > Isopropanol > Ethanol > Methanol > Hexane.
The following table provides a qualitative prediction of the solubility of 4-tert-Butyl-3'-chlorobenzophenone in a selection of common organic solvents, based on the analysis of its structural components.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Toluene | Aromatic Hydrocarbon | High | Excellent solvation of the aromatic rings and the nonpolar tert-butyl group. |
| Ethyl Acetate | Ester | High | Moderately polar aprotic solvent capable of dipole-dipole interactions with the carbonyl group and good solvation of the rest of the molecule. |
| Acetone | Ketone | Medium to High | Polar aprotic solvent that can interact with the carbonyl group. |
| Isopropanol | Alcohol (Protic) | Medium | Can act as a hydrogen bond acceptor for the carbonyl oxygen, but the bulky tert-butyl group may hinder solvation. |
| Ethanol | Alcohol (Protic) | Medium to Low | Similar to isopropanol, but its higher polarity may be less favorable for the lipophilic parts of the molecule. |
| Methanol | Alcohol (Protic) | Low | The most polar of the alcohols listed; likely to be a poorer solvent due to the significant nonpolar character of the solute. |
| Hexane | Aliphatic Hydrocarbon | Very Low | A nonpolar solvent that will not effectively solvate the polar carbonyl group. |
Experimental Protocol for the Determination of Thermodynamic Solubility
To obtain precise and reliable solubility data, a robust experimental methodology is essential. The following protocol is based on the widely accepted shake-flask method, which is considered the gold standard for determining thermodynamic solubility.
Materials and Equipment
-
4-tert-Butyl-3'-chlorobenzophenone (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature incubator/shaker or water bath
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 4-tert-Butyl-3'-chlorobenzophenone to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Add a known volume or mass of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature incubator/shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure that equilibrium is reached. A typical duration is 24-48 hours. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis by HPLC:
-
Prepare a series of calibration standards of 4-tert-Butyl-3'-chlorobenzophenone of known concentrations in the respective solvent.
-
Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration standards.
-
Inject the calibration standards and the diluted sample into the HPLC system.
-
Quantify the concentration of 4-tert-Butyl-3'-chlorobenzophenone in the sample by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL directly from the HPLC analysis, accounting for the dilution factor.
-
To express solubility in g/100 g of solvent, the density of the solvent at the experimental temperature is required.
-
Self-Validating System and Trustworthiness
The integrity of this protocol is ensured by several key factors:
-
Use of Excess Solute: Guarantees that the solution is truly saturated at equilibrium.
-
Constant Temperature Control: Solubility is highly temperature-dependent; precise temperature control is critical for reproducibility.
-
Equilibration Time: Sufficient time for the system to reach a thermodynamic steady state.
-
Filtration: Prevents undissolved solid from artificially inflating the measured solubility.
-
Validated Analytical Method: A robust HPLC method with a linear calibration curve ensures accurate quantification.
Interpretation of Solubility Data: The Interplay of Molecular Forces
The experimentally determined solubility data can be rationalized by considering the specific intermolecular interactions between 4-tert-Butyl-3'-chlorobenzophenone and the solvent molecules.
A high solubility in a particular solvent indicates a favorable Gibbs free energy of mixing, which arises from strong solute-solvent interactions that overcome the solute's crystal lattice energy. For 4-tert-Butyl-3'-chlorobenzophenone, the following interactions are key:
-
Dipole-Dipole Interactions: The polar carbonyl group will interact favorably with polar solvents like acetone and ethyl acetate.
-
π-π Stacking: The aromatic rings can engage in π-π stacking with aromatic solvents such as toluene.
-
Van der Waals Forces: The large, nonpolar tert-butyl group will have favorable van der Waals interactions with nonpolar and moderately polar solvents.
-
Hydrogen Bonding: While the solute itself is not a hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor, allowing for interactions with protic solvents like alcohols.
By correlating the experimental solubility data with solvent properties such as polarity index, dielectric constant, and Hansen solubility parameters, a deeper, quantitative understanding of the dissolution process can be achieved.
Conclusion
References
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Ouyang, J., Na, B., Xiong, G., Xu, L., & Jin, T. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data, 63(5), 1595–1602. [Link]
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Ouyang, J., Liu, L., Zhou, L., Liu, Z., Li, Y., & Zhang, C. (2022). Solubility, dissolution thermodynamics, Hansen solubility parameter and molecular simulation of 4-chlorobenzophenone with different solvents. Journal of Molecular Liquids, 360, 119438. [Link]
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Wikipedia. (n.d.). Benzophenone. In Wikipedia. Retrieved January 23, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3102, Benzophenone. Retrieved January 23, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8653, 4-Chlorobenzophenone. Retrieved January 23, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2757262, 4-tert-Butyl-4'-chlorobenzophenone. Retrieved January 23, 2026, from [Link].
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World Health Organization. (2000). Benzophenone. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]
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Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. [Link]
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Cheméo. (n.d.). Chemical Properties of 4-tert-Butyl-benzophenone (CAS 22679-54-5). Retrieved January 23, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13499472, 4-tert-Butyl-3-chlorophenol. Retrieved January 23, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89790, 4-tert-Butylbenzophenone. Retrieved January 23, 2026, from [Link].
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The Enduring Chromophore: A Technical Guide to the Photophysical Properties of Substituted Benzophenones
Introduction: Why Benzophenone Persists in Modern Science
Benzophenone is more than a fundamental organic molecule; it is a versatile scaffold with profound implications across scientific disciplines. Its unique photophysical characteristics, particularly its highly efficient population of a triplet excited state, have cemented its importance as a photoinitiator in polymer chemistry, a UV filter in sunscreens and materials science, and a crucial functional moiety in medicinal chemistry and drug development.[1][2] For researchers, scientists, and drug development professionals, a deep understanding of how the benzophenone core's properties can be finely tuned through substitution is not merely academic—it is a prerequisite for innovation.
This guide provides an in-depth exploration of the core photophysical principles governing substituted benzophenones. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, present self-validating protocols for characterization, and ground all claims in authoritative references. Our objective is to equip the reader with both the theoretical foundation and the practical knowledge to harness the power of this remarkable chromophore.
The Photophysical Heart of Benzophenone: Electronic States and Transitions
The photochemical activity of benzophenone originates from its electronic structure. Upon absorption of ultraviolet (UV) light, the molecule is promoted from its ground state (S₀) to an excited singlet state. The two lowest-energy excited singlet states are of critical importance: the S₁(n,π) state, arising from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π orbital, and the S₂(π,π) state, resulting from a π → π transition within the conjugated system.[3]
A defining feature of benzophenone is its exceptionally rapid and efficient intersystem crossing (ISC) , a radiationless transition from the lowest excited singlet state (S₁) to the triplet state (T₁).[4] This process occurs on the picosecond timescale with a quantum yield approaching unity, meaning nearly every absorbed photon results in the formation of a triplet state.[5] This high ISC efficiency is the cornerstone of benzophenone's utility as a triplet sensitizer.
The triplet state is relatively long-lived because the transition back to the singlet ground state (phosphorescence) is spin-forbidden.[6] This longevity allows the excited benzophenone molecule to participate in a variety of chemical reactions, most notably hydrogen abstraction, which is a key mechanism in its role as a photoinitiator.
The interplay and relative energies of the n,π* and π,π* states are paramount and are heavily influenced by both substitution and the solvent environment.
El-Sayed's Rule: A Predictive Tool for Intersystem Crossing
The remarkable efficiency of ISC in benzophenone is explained by El-Sayed's rule , which states that the rate of intersystem crossing is relatively fast when the transition involves a change in the orbital type.[1][7] In benzophenone, the transition from the S₁(n,π) state to a close-lying triplet state of π,π character (T₂) is spin-orbitally allowed and thus very fast. This is followed by rapid internal conversion to the lowest triplet state, T₁(n,π). This S₁(n,π) ↝ T₂(π,π) → T₁(n,π) pathway provides an efficient route to populate the long-lived triplet state, bypassing the spin-forbidden S₁(n,π) ↝ T₁(n,π) transition.[1]
Modulating Photophysics: The Impact of Substituents
Attaching different functional groups to the phenyl rings of benzophenone can dramatically alter its photophysical properties. This tunability is the key to designing benzophenone derivatives for specific applications, from high-efficiency OLEDs to targeted photodynamic therapies. Substituents exert their influence primarily by modifying the energies of the n,π* and π,π* states and by introducing new electronic effects.
Electron-Donating and Withdrawing Groups
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups increase the energy of the n,π* state and decrease the energy of the π,π* state. The EDG donates electron density to the aromatic π-system, raising the energy of the π orbitals and lowering the energy of the π* orbitals. This often leads to a red-shift (bathochromic shift) in the π,π* absorption band. The n,π* state is less affected, but the stabilization of the ground state by the EDG can lead to a slight blue-shift. This can alter the ordering of the S₁ and S₂ states, profoundly impacting the ISC pathway.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) have the opposite effect. They withdraw electron density from the π-system, lowering the energy of both the π and π* orbitals, but the effect on the π* orbital is typically greater. This generally results in a stabilization of the π,π* state.
The Heavy-Atom Effect
The introduction of heavy atoms, such as bromine or iodine, onto the benzophenone scaffold significantly enhances the rate of intersystem crossing.[5] This is due to increased spin-orbit coupling , an interaction between the electron's spin and its orbital motion. Heavier atoms have larger nuclei, which create a stronger magnetic field that facilitates the "spin-flipping" required for a singlet-to-triplet transition. This effect is particularly useful in designing phosphorescent materials and photosensitizers where rapid and complete triplet state formation is desired.
Donor-Acceptor Architectures for Advanced Materials
In materials science, particularly for applications like Thermally Activated Delayed Fluorescence (TADF) in OLEDs, benzophenone is often used as an electron-accepting core.[7][8] By attaching strong electron-donating groups, a molecule with a significant intramolecular charge-transfer (ICT) character in the excited state can be created.[9][10] This ICT state is crucial for achieving a small energy gap between the lowest singlet (S₁) and triplet (T₁) states (ΔE_ST). A small ΔE_ST allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state at room temperature, enabling the harvesting of triplet excitons for light emission and dramatically increasing device efficiency.[8]
A Visual Guide to Benzophenone's Photophysics
Diagrams are indispensable tools for visualizing the complex processes involved in photophysics.
The Jablonski Diagram
The Jablonski diagram provides a comprehensive overview of the electronic states and the transitions between them.
Caption: Jablonski diagram for benzophenone illustrating key photophysical pathways.
Substituent Effects on Energy Levels
This diagram illustrates how electron-donating and electron-withdrawing groups perturb the key frontier orbitals.
Caption: Influence of substituents on benzophenone's frontier molecular orbitals.
Experimental Characterization: Protocols and Causality
Accurate characterization of photophysical properties is essential. The following protocols are designed to be self-validating systems, with built-in checks and an emphasis on understanding the rationale behind each step.
Workflow for Comprehensive Photophysical Analysis
Caption: Experimental workflow for characterizing substituted benzophenones.
Protocol 1: UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_max) and molar absorptivity (ε).
Causality: The absorbance spectrum reveals the energies of the allowed electronic transitions (S₀ → Sₙ). Molar absorptivity is a measure of the probability of that transition. For emission studies, it is critical to measure absorbance to select an appropriate excitation wavelength and to ensure the solution is dilute enough to avoid inner filter effects.[11] An absorbance value below 0.1 at the excitation wavelength is recommended for fluorescence measurements.[12]
Methodology:
-
Solvent Selection: Choose a spectroscopic grade solvent that dissolves the compound and is transparent in the wavelength range of interest (e.g., cyclohexane for non-polar, acetonitrile or ethanol for polar environments).
-
Sample Preparation: Prepare a stock solution of the benzophenone derivative with a precisely known concentration (e.g., 1 x 10⁻³ M). Perform serial dilutions to obtain a series of at least five concentrations (e.g., 1 x 10⁻⁴ M to 1 x 10⁻⁵ M).[13]
-
Instrument Setup: Use a dual-beam spectrophotometer. Use a matched pair of 1 cm path length quartz cuvettes.
-
Measurement:
-
Fill both the reference and sample cuvettes with the pure solvent to record a baseline.
-
Record the absorption spectrum of each diluted solution against the solvent reference.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max) for each transition.
-
Verify the Beer-Lambert Law by plotting absorbance at λ_max versus concentration. The plot should be linear with an R² value > 0.99.[12]
-
Calculate the molar absorptivity (ε) from the slope of the Beer-Lambert plot (slope = ε * path length).
-
Protocol 2: Fluorescence and Phosphorescence Spectroscopy
Objective: To measure emission spectra, quantum yields (Φ), and lifetimes (τ).
Causality: Fluorescence from benzophenones is typically very weak due to the rapid ISC. Phosphorescence, however, can be strong, but it is highly susceptible to quenching by molecular oxygen and collisional deactivation in fluid solutions.[6] Therefore, phosphorescence is measured at low temperatures (77 K, liquid nitrogen) in a rigid glass matrix, which minimizes non-radiative decay pathways and allows the spin-forbidden emission to be observed.[14]
Methodology:
A. Fluorescence (Room Temperature)
-
Sample Preparation: Use a solution with an absorbance of < 0.1 at the chosen excitation wavelength (λ_ex, typically the lowest energy λ_max). Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the weak fluorescence.
-
Quantum Yield Standard: Prepare a solution of a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) with a similar absorbance at the same λ_ex.[10]
-
Measurement:
-
In a fluorometer, set λ_ex and scan the emission spectrum over a range starting ~10 nm above λ_ex.
-
Record the emission spectrum of the sample and the standard under identical instrument conditions (e.g., slit widths, integration time).
-
Record the spectrum of the pure solvent (blank).
-
-
Data Analysis (Relative Quantum Yield):
-
Subtract the blank spectrum from the sample and standard spectra.
-
Calculate the integrated fluorescence intensity (area under the curve) for both the sample (I_x) and the standard (I_st).
-
Calculate the fluorescence quantum yield (Φ_x) using the formula: Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x² / n_st²) where A is the absorbance at λ_ex and n is the refractive index of the solvent.[10]
-
B. Phosphorescence (77 K)
-
Sample Preparation: Dissolve the sample in a solvent that forms a clear, rigid glass at 77 K (e.g., 2-methyltetrahydrofuran or a 4:1 mixture of ethanol:methanol). The concentration should be similar to that used for fluorescence.
-
Measurement:
-
Place the sample cuvette in a Dewar flask designed for low-temperature measurements.
-
Cool the sample by immersing the Dewar in liquid nitrogen until the solvent freezes into a clear glass.
-
In the fluorometer's phosphorescence mode (which uses a delay between the excitation pulse and detection to separate it from short-lived fluorescence), record the emission spectrum.
-
-
Lifetime Measurement:
-
Set the emission monochromator to the phosphorescence maximum.
-
Using the lifetime measurement mode, record the decay of the phosphorescence intensity following a short excitation pulse.
-
Fit the decay curve to a single exponential function to determine the phosphorescence lifetime (τ_p).
-
Data Presentation: A Comparative Analysis
The following table summarizes the key photophysical properties of benzophenone and several illustrative substituted derivatives. This data allows for a direct comparison of the effects of different substituents.
| Compound | Substituent | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_ph (nm, 77K) | E_T (kcal/mol) | τ_p (ms, 77K) |
| Benzophenone | None | Ethanol | ~252 (π,π) | ~20,000 | ~412 | 69.3 | ~5 |
| 4-Methoxybenzophenone | 4-OCH₃ (EDG) | Ethanol | ~288 (π,π) | ~15,000 | ~415 | 69.0 | ~4.5 |
| 4-Bromobenzophenone | 4-Br (Heavy Atom) | Ethanol | ~260 (π,π) | ~18,000 | ~418 | 68.4 | ~0.5 |
| 4,4'-Dichlorobenzophenone | 4,4'-Cl (EWG/Heavy) | Cyclohexane | ~265 (π,π) | ~25,000 | ~415 | 69.0 | ~1.0 |
Note: Data compiled and averaged from various sources for illustrative purposes. Exact values can vary with experimental conditions. Fluorescence data is omitted as quantum yields are typically very low (<0.01).
Conclusion: From Fundamental Understanding to Rational Design
The photophysical properties of substituted benzophenones are a rich field of study, driven by the molecule's unique electronic structure and its susceptibility to modulation. The high efficiency of intersystem crossing to a long-lived triplet state is the defining characteristic that underpins its widespread use. By understanding the fundamental principles—the nature of the n,π* and π,π* states, the significance of El-Sayed's rule, and the predictable influence of substituents—researchers can move from observation to rational design.
Whether the goal is to create novel photosensitizers for targeted cancer therapy, develop more efficient emitters for next-generation displays, or design more stable UV-protective coatings, the principles and protocols outlined in this guide provide a robust framework. The ability to precisely characterize these molecules is the critical link between theoretical prediction and tangible innovation, ensuring that the benzophenone scaffold will remain an indispensable tool in the scientist's arsenal for years to come.
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A Technical Guide to the Triplet Energy of 4-tert-Butyl-3'-chlorobenzophenone: An Integrated Approach for Researchers
This guide provides a comprehensive framework for determining and understanding the triplet energy (ET) of 4-tert-Butyl-3'-chlorobenzophenone. Addressed to researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of facts. Instead, it presents an integrated strategy, combining foundational theory with actionable experimental and computational protocols. Given the absence of readily available literature data for this specific molecule, this guide serves as a practical roadmap for its complete photophysical characterization.
Introduction: The Significance of Substituted Benzophenones
Benzophenone is a cornerstone of photochemistry, renowned for its efficacy as a triplet photosensitizer.[1][2] Upon absorption of ultraviolet light, it undergoes highly efficient intersystem crossing (ISC) to populate its lowest triplet state (T₁), from which it can initiate a variety of chemical transformations.[3] This property has cemented its role in applications ranging from polymer curing and organic synthesis to the cutting edge of photodynamic therapy (PDT) and drug development.[4][5][6]
The triplet energy is the most critical parameter governing a photosensitizer's utility. It dictates whether the molecule can successfully transfer its energy to a target substrate, such as molecular oxygen (a crucial step in Type II PDT) or another organic molecule.[2][7] Modifying the parent benzophenone scaffold with substituents allows for the fine-tuning of its photophysical and chemical properties.
In 4-tert-Butyl-3'-chlorobenzophenone, the substituents are expected to exert distinct effects:
-
4-tert-Butyl Group: This bulky, electron-donating alkyl group can influence solubility and potentially raise the energy of π-π* states.
-
3'-chloro Group: The chlorine atom introduces two key effects: it is electron-withdrawing via induction, and its mass contributes to the "heavy-atom effect," which can enhance the rate of spin-orbit coupling and, consequently, intersystem crossing.
Understanding the precise triplet energy of this substituted derivative is paramount for predicting its behavior and designing its applications.
Section 1: The Photophysical Foundation
The journey of a benzophenone molecule after absorbing a photon is best described by a Jablonski diagram. This conceptual map illustrates the electronic states and the transitions between them.
Caption: Jablonski diagram for benzophenone, showing key photophysical processes.
For benzophenone, the lowest excited singlet state (S₁) is typically of n,π* character, arising from the promotion of a non-bonding electron on the carbonyl oxygen to an anti-bonding π* orbital.[1][3] A higher-energy π,π* singlet state (S₂) also exists. The magic of benzophenone lies in its near-quantitative intersystem crossing (ISC) from S₁ to the triplet manifold.[1] This process is exceptionally efficient due to two factors: a small energy gap between the singlet and triplet states and favorable spin-orbit coupling, as dictated by El-Sayed's rule, which favors transitions that involve a change in orbital type (i.e., ¹(n,π) → ³(π,π)).[8] While direct S₁→T₁ crossing occurs, the S₁→T₂→T₁ pathway is often considered prevalent.[8][9] The energy difference between the T₁ state and the ground state (S₀) is the triplet energy (ET).
Section 2: Experimental Determination of Triplet Energy
Direct measurement remains the most trustworthy method for establishing a molecule's properties. For triplet energy, low-temperature phosphorescence spectroscopy is the gold standard.
Protocol: Low-Temperature Phosphorescence Spectroscopy
This method directly measures the energy released when the molecule relaxes from its lowest triplet state (T₁) back to the ground state (S₀).[10]
Causality: The experiment is conducted at 77 K (liquid nitrogen temperature) within a rigid solvent glass. This cryogenic, rigid environment serves a critical purpose: it minimizes non-radiative decay pathways (like vibrational relaxation and collisional quenching) that would otherwise completely dominate at room temperature, making the inherently weak and long-lived phosphorescence emission detectable.[3][11]
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution (approx. 10⁻⁴ to 10⁻⁵ M) of 4-tert-Butyl-3'-chlorobenzophenone in a suitable glass-forming solvent. A 4:1 mixture of ethanol:methanol is a common and effective choice.
-
Transfer the solution to a quartz phosphorescence tube.
-
Deoxygenate the sample thoroughly by bubbling with ultra-high purity nitrogen or argon for 15-20 minutes. Oxygen is an efficient triplet quencher and must be removed.
-
-
Measurement Setup:
-
Place the sample tube in a quartz Dewar flask.
-
Carefully fill the Dewar with liquid nitrogen to immerse and freeze the sample into a clear, rigid glass.
-
Mount the Dewar in the sample compartment of a luminescence spectrometer equipped with a phosphorescence accessory (which typically includes a rotating chopper or pulsed source to gate the excitation light and detect the long-lived emission).
-
-
Data Acquisition:
-
Acquire an excitation spectrum by monitoring the emission at an estimated phosphorescence maximum (e.g., ~450 nm) while scanning the excitation wavelength. This confirms the absorption profile of the species that is phosphorescing.
-
Set the excitation wavelength to the absorption maximum (typically around 340-360 nm for benzophenones).
-
Acquire the phosphorescence emission spectrum, scanning from ~400 nm to 650 nm.
-
-
Data Analysis:
-
The resulting phosphorescence spectrum will show a vibronically structured band. The highest-energy (shortest-wavelength) peak corresponds to the 0-0 transition (vibrational level 0 of T₁ to vibrational level 0 of S₀).
-
This wavelength (λ0-0) is the direct measurement of the triplet energy.
-
Convert this wavelength to energy using the equation: ET (kcal/mol) = 28591 / λ0-0 (nm)
-
Caption: Experimental workflow for determining Eᴛ via phosphorescence spectroscopy.
Section 3: Computational Prediction of Triplet Energy
In parallel with experimental work, computational chemistry provides powerful predictive insights. Time-Dependent Density Functional Theory (TD-DFT) is a robust and accessible method for estimating excited-state energies.[9][12]
Causality: This in silico approach allows for the rapid screening of molecules and provides a theoretical ET value that can corroborate experimental findings. The method calculates the energy difference between the optimized geometries of the ground state (S₀) and the lowest triplet state (T₁).
Protocol: TD-DFT Calculation
Step-by-Step Methodology:
-
Molecule Building: Construct the 3D structure of 4-tert-Butyl-3'-chlorobenzophenone using a molecular modeling program.
-
Ground State Optimization (S₀):
-
Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d)). This finds the lowest energy conformation of the molecule in its electronic ground state.
-
Confirm that the optimization has reached a true minimum by performing a frequency calculation (no imaginary frequencies).
-
-
Triplet State Optimization (T₁):
-
Using the optimized S₀ geometry as a starting point, perform a new geometry optimization for the triplet state (spin multiplicity = 3).
-
This calculation allows the molecular geometry to relax to its most stable conformation in the T₁ state.
-
-
Energy Calculation (Adiabatic ET):
-
The adiabatic triplet energy is the difference in the final electronic energies (including zero-point vibrational energy correction) between the optimized T₁ and S₀ states.
-
ET (adiabatic) = ET1 - ES0
-
-
Vertical Emission Energy (Phosphorescence):
-
For a more direct comparison with the phosphorescence spectrum, perform a single-point TD-DFT calculation at the optimized T₁ geometry to calculate the energy of the T₁ → S₀ transition. This value often corresponds closely to the experimental phosphorescence maximum.[13]
-
Caption: Workflow for computational prediction of Eᴛ using DFT.
Section 4: Context and Expected Values
While the ET for 4-tert-Butyl-3'-chlorobenzophenone is unknown, we can estimate a probable range by examining parent and related compounds. This contextual data is vital for validating new experimental and computational results.
| Compound | Triplet Energy (ET) | Notes |
| Benzophenone | ~69 kcal/mol (~2.99 eV) | The benchmark parent compound.[2] |
| 4-Chlorobenzophenone | ~68 kcal/mol (~2.95 eV) | The chloro-substituent slightly lowers the ET. |
| 4-tert-Butylbenzophenone | ~69 kcal/mol (~2.99 eV) | The alkyl group has a negligible effect on the ET. |
Note: Literature values can vary slightly based on solvent and temperature. The values for substituted benzophenones are derived from phosphorescence data and are provided for comparative purposes.
Based on this data, the triplet energy for 4-tert-Butyl-3'-chlorobenzophenone is expected to be very close to that of 4-chlorobenzophenone, likely in the 68-69 kcal/mol range. The tert-butyl group is not expected to significantly alter the energy, while the 3'-chloro group's effect should be similar to that of a 4-chloro substituent.
Section 5: Applications in Drug Development and Research
A precise understanding of the triplet energy of 4-tert-Butyl-3'-chlorobenzophenone is not merely an academic exercise; it is the key to unlocking its potential.
-
Photodynamic Therapy (PDT): For a photosensitizer to be effective in PDT, its triplet energy must be higher than the energy required to excite ground-state triplet oxygen (³O₂) to its highly reactive singlet state (¹O₂), which is approximately 22.5 kcal/mol. With an expected ET of ~68 kcal/mol, the benzophenone derivative has more than sufficient energy for this transfer, making it a potential candidate for PDT applications.[4]
-
Photochemical Cross-linking: Benzophenone derivatives are widely used to initiate hydrogen abstraction reactions for cross-linking polymers or conjugating molecules to surfaces. The reactivity is governed by the triplet state's energy and character (n,π* states are particularly effective at H-abstraction).
-
Drug Photosensitivity Studies: Many pharmaceutical agents contain a benzophenone-like core, which can lead to unwanted photosensitizing side effects.[14] Characterizing new derivatives like this one helps build predictive models for drug photosafety and phototoxicity.
Conclusion
The characterization of 4-tert-Butyl-3'-chlorobenzophenone's triplet energy requires a synergistic application of theoretical knowledge, precise experimental execution, and computational validation. While literature precedents provide a strong hypothesis, only the direct measurement via low-temperature phosphorescence, supported by TD-DFT calculations, can provide the definitive value required by researchers and drug developers. This integrated approach ensures not only the accuracy of the data but also a profound understanding of the molecule's photophysical behavior, paving the way for its intelligent application in science and medicine.
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M.D. Ward, J. R. (2023). Unveiling the Triplet-State Interaction Mechanism Between 4-Carboxybenzophenone and 2-Naphthalene Sulfonate—A Laser Flash Photolysis Study. Molecules, 28(19), 6828. Available from: [Link]
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ResearchGate. (2024). Triplet Energy Transfer and Triplet Exciplex Formation of Benzophenone. Available from: [Link]
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Edinburgh Instruments. (2020). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Available from: [Link]
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A. J. M. (2016). Benzophenone Ultrafast Triplet Population: Revisiting the Kinetic Model by Surface-Hopping Dynamics. The Journal of Physical Chemistry Letters, 7(4), 652-656. Available from: [Link]
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Hilaris Publisher. (2013). Triplet-Triplet Energy Transfer Reaction of 5-Methylthiazole and Benzophenone: Mechanism and Kinetics. Journal of Physical Chemistry & Biophysics, 3(2). Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 89790, 4-tert-Butylbenzophenone. Available from: [Link]
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A. Adamczyk, D. Phillips. (1974). Orientation effects in triplet–triplet energy transfer from benzophenone to phenanthrene by photoselection studies. Journal of the Chemical Society, Faraday Transactions 2, 70, 537-547. Available from: [Link]
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Edinburgh Instruments. (2020). Temperature Dependent Triplet States of Benzophenone. Available from: [Link]
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C. Jouvet et al. (2014). Gas phase dynamics of triplet formation in benzophenone. Physical Chemistry Chemical Physics. Available from: [Link]
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G. D. Gillispie, E. C. Lim. (1976). Resolution of benzophenone delayed fluorescence and phosphorescence spectra. Evidence of vibrationally unrelaxed prompt benzophenone fluorescence. Journal of the American Chemical Society, 98(25), 8214-8216. Available from: [Link]
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PubMed. (2024). Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 8653, 4-Chlorobenzophenone. Available from: [Link]
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ResearchGate. (2018). Simplified Jablonski diagram of benzophenone. Available from: [Link]
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H. C. Gotz, et al. (2021). Theoretical Determination of Rate Constants from Excited States: Application to Benzophenone. The Journal of Physical Chemistry A, 125(40), 8886-8895. Available from: [Link]
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ResearchGate. (2020). Jablonski diagram of benzophenone at different levels of theory. Available from: [Link]
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ResearchGate. (2023). Synthesis and Application of New Benzophenone Photoinitiators. Available from: [Link]
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Automated Topology Builder. (n.d.). 4-Chlorobenzophenone. Available from: [Link]
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MDPI. (2023). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Materials, 16(13), 4786. Available from: [Link]
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ScholarWorks@BGSU. (1990). The Photochemistry of Benzophenone. Available from: [Link]
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MDPI. (2024). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. Polymers, 16(11), 1541. Available from: [Link]
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PubMed. (2001). Photoexcited states of UV absorbers, benzophenone derivatives. Available from: [Link]
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The Alchemist's Guide to Precision: A Technical Treatise on the Regioselective Synthesis of Disubstituted Benzophenones
For the modern medicinal chemist and materials scientist, the benzophenone scaffold is a cornerstone of molecular design. Its unique diaryl ketone structure imparts a combination of rigidity and conformational flexibility, rendering it a privileged motif in a vast array of biologically active compounds and functional materials. However, the true potential of this scaffold is unlocked through precise control over its substitution pattern. The regioselective synthesis of disubstituted benzophenones, in particular, presents a formidable challenge that demands a nuanced understanding of synthetic strategy and mechanistic principles. This in-depth guide provides a comprehensive exploration of the core methodologies for achieving regiochemical control in the synthesis of these valuable compounds, offering field-proven insights and detailed protocols for researchers at the forefront of chemical innovation.
The Strategic Imperative: Navigating the Regiochemical Landscape
The challenge in synthesizing a disubstituted benzophenone lies in orchestrating the selective formation of a carbon-carbon bond between two distinct, and often functionalized, aromatic rings and a central carbonyl group. The desired substitution pattern—be it ortho, meta, or para on one or both rings—dictates the synthetic approach. This guide will dissect three principal strategies that form the bedrock of modern benzophenone synthesis: the venerable Friedel-Crafts acylation, the precise art of directed ortho-metalation, and the versatile palladium-catalyzed cross-coupling reactions, including the powerful Suzuki-Miyaura coupling. A fourth, highly reliable method utilizing Weinreb amides will also be explored for its exceptional chemoselectivity.
The Classic Approach: Taming the Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, offering a direct route to aryl ketones.[1] However, achieving regioselectivity with substituted arenes requires a deep understanding of directing group effects and the interplay of sterics and electronics.[2]
The Mechanism: A Dance of Electrophiles and Aromaticity
The reaction proceeds through the generation of a highly electrophilic acylium ion from an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] This potent electrophile is then attacked by the nucleophilic π-system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a σ-complex.[4] Subsequent deprotonation restores aromaticity and yields the desired benzophenone.
Figure 1: Generalized mechanism of Friedel-Crafts acylation.
The Causality of Regioselectivity: Directing Group Effects
The regiochemical outcome of the Friedel-Crafts acylation on a substituted benzene ring is dictated by the electronic nature of the substituent already present.
-
Activating, ortho-, para-Directing Groups: Substituents such as alkyl, alkoxy (e.g., -OCH₃), and hydroxyl groups donate electron density to the aromatic ring, stabilizing the σ-complex intermediate when the incoming acyl group adds to the ortho or para positions.[5] This leads to a mixture of ortho and para isomers, with the para product often favored due to reduced steric hindrance.[5]
-
Deactivating, meta-Directing Groups: Electron-withdrawing groups like nitro (-NO₂), cyano (-CN), and carbonyl groups deactivate the ring towards electrophilic attack.[6] They direct the incoming electrophile to the meta position, as this is the least deactivated position.[6]
Table 1: Regioselectivity in the Friedel-Crafts Acylation of Toluene
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | ortho:meta:para Ratio | Yield (%) | Reference |
| Benzoyl Chloride | AlCl₃ | CS₂ | 0 | 9:1:90 | ~85 | [7] |
| Acetyl Chloride | AlCl₃ | CH₂Cl₂ | RT | 1:0:99 | 92 | [8] |
| Propionyl Chloride | AlCl₃ | Anisole | RT | Not specified | 95 (para) | [9] |
Field-Proven Protocol: Synthesis of 4-Methoxybenzophenone
This protocol details the acylation of anisole, where the methoxy group directs the incoming benzoyl group primarily to the para position.
Materials:
-
Anisole
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous AlCl₃ (1.1 eq.) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of benzoyl chloride (1.0 eq.) in anhydrous DCM dropwise to the stirred suspension via the dropping funnel.
-
After the addition is complete, add anisole (1.05 eq.) dropwise, maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford 4-methoxybenzophenone.
The Precision Tool: Directed ortho-Metalation (DoM)
For the synthesis of ortho-substituted benzophenones, a level of regiochemical control that is often unattainable with Friedel-Crafts acylation, directed ortho-metalation (DoM) is the strategy of choice.[10] This powerful technique utilizes a directing metalation group (DMG) to guide a strong organolithium base to deprotonate the adjacent ortho position, creating a nucleophilic aryllithium species that can be trapped with an acylating agent.[11]
The Mechanism: A Symphony of Coordination and Deprotonation
The DoM process hinges on the coordination of the organolithium reagent (typically n-BuLi, s-BuLi, or t-BuLi) to a heteroatom-containing DMG on the aromatic ring.[12] This coordination brings the base into close proximity to the ortho proton, facilitating its abstraction and the formation of a thermodynamically stable aryllithium intermediate.[13] This intermediate can then react with a suitable electrophile, such as an aroyl chloride or a Weinreb amide, to introduce the second substituted aryl group.
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The Synthesis of Unsymmetrical Benzophenones via Friedel-Crafts Acylation: A Technical Guide for Drug Development Professionals
Abstract
The benzophenone moiety is a prevalent scaffold in a multitude of pharmacologically active compounds. Its precise and efficient synthesis, particularly in an unsymmetrical fashion, is a critical undertaking in drug discovery and development. The Friedel-Crafts acylation stands as a cornerstone reaction for the formation of the diaryl ketone core. This in-depth guide provides a comprehensive exploration of the strategic application of Friedel-Crafts acylation for the synthesis of unsymmetrical benzophenones. We will delve into the mechanistic nuances, the critical factors governing regioselectivity, practical experimental considerations, and alternative synthetic strategies. This document is intended to serve as a valuable resource for researchers, medicinal chemists, and process development scientists, offering both theoretical grounding and actionable protocols.
Introduction: The Significance of Unsymmetrical Benzophenones
Unsymmetrical benzophenones are a class of diaryl ketones where the two aryl rings bear different substitution patterns. This structural feature is of paramount importance in medicinal chemistry as it allows for the fine-tuning of a molecule's steric and electronic properties. Such modifications are crucial for optimizing a drug candidate's potency, selectivity, and pharmacokinetic profile. The benzophenone core can be found in a wide array of therapeutic agents, including antitumor, anti-inflammatory, and antimicrobial drugs.[1] The ability to selectively synthesize specific unsymmetrical benzophenones is, therefore, a key enabling technology in the development of new medicines.
The Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction, remains a primary method for constructing the benzophenone framework.[2][3] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[2][4] While conceptually straightforward, the synthesis of a specific unsymmetrical benzophenone presents a significant regioselectivity challenge that demands a thorough understanding of the underlying chemical principles.
The Core of the Matter: Understanding the Friedel-Crafts Acylation Mechanism
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[5][6] The key steps are:
-
Generation of the Acylium Ion: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), activates the acylating agent (e.g., a substituted benzoyl chloride) to form a highly electrophilic acylium ion.[6][7] This resonance-stabilized cation is the key electrophile in the reaction.
-
Electrophilic Attack: The electron-rich aromatic substrate attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5] This step is typically the rate-determining step of the reaction.
-
Deprotonation and Regeneration of Aromaticity: A weak base, often the chloroaluminate complex formed in the first step, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final benzophenone product. The Lewis acid catalyst is regenerated in this step.[5]
A significant advantage of the Friedel-Crafts acylation over its alkylation counterpart is the absence of carbocation rearrangements in the acylium ion intermediate.[5][8] Furthermore, the product ketone is less reactive than the starting aromatic compound due to the electron-withdrawing nature of the carbonyl group, which prevents polyacylation.[2][9]
Figure 1: The generalized mechanism of Friedel-Crafts acylation.
Mastering Regioselectivity: The Key to Unsymmetrical Benzophenones
The central challenge in synthesizing a specific unsymmetrical benzophenone lies in controlling which aryl ring is acylated and at which position. This is governed by the electronic and steric effects of the substituents on both the aromatic substrate and the benzoyl chloride.
The Role of Substituents on the Aromatic Substrate
The nature of the substituents on the aromatic ring being acylated dictates both the reaction rate and the position of acylation.
-
Activating Groups: Electron-donating groups (EDGs) such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophilic attack. These groups are ortho, para-directors, meaning they direct the incoming acyl group to the positions ortho and para to themselves.[7] The para product is often favored due to reduced steric hindrance.
-
Deactivating Groups: Electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), and carbonyl (-COR) groups decrease the electron density of the aromatic ring, making it less nucleophilic and less reactive. These groups are generally meta-directors.[9] Strongly deactivated rings, such as nitrobenzene, are often unreactive in Friedel-Crafts acylation.[10]
-
Halogens: Halogens are a special case as they are deactivating due to their inductive effect but are ortho, para-directors due to their ability to donate a lone pair of electrons through resonance.
The Influence of Substituents on the Benzoyl Chloride
The electronic nature of the substituents on the benzoyl chloride also plays a role. Electron-withdrawing groups on the benzoyl chloride can increase the electrophilicity of the acylium ion, potentially increasing the reaction rate. Conversely, electron-donating groups may decrease its reactivity.[11]
A Predictive Framework for Regioselectivity
To synthesize a desired unsymmetrical benzophenone, the practitioner must carefully select the reactants. The general strategy is to have the more electron-rich (activated) aromatic ring act as the nucleophile and the aroyl chloride derived from the less electron-rich (or electron-neutral) aromatic ring act as the electrophile.
Table 1: Guiding Principles for Regioselective Friedel-Crafts Acylation
| Aromatic Substrate (Nucleophile) | Benzoyl Chloride (Electrophile) | Expected Outcome |
| Contains a strong activating group (e.g., -OCH₃) | Contains a deactivating group (e.g., -NO₂) | High regioselectivity, acylation on the activated ring. |
| Contains a weak activating group (e.g., -CH₃) | Unsubstituted | Good regioselectivity, acylation on the activated ring. |
| Contains a deactivating group | Contains an activating group | Reaction is unlikely to be efficient. |
| Both contain activating groups | A mixture of products is likely; selectivity depends on the relative activating strengths. |
Practical Considerations and Experimental Protocols
Beyond the theoretical framework, several practical aspects are crucial for a successful Friedel-Crafts acylation.
Choice of Catalyst and Solvent
Aluminum chloride is the most common Lewis acid catalyst, but others such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can also be used.[2][12] The choice of catalyst can sometimes influence the regioselectivity. The reaction is typically carried out in a non-polar, aprotic solvent such as dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene.[10]
Stoichiometry and Reaction Conditions
A stoichiometric amount of the Lewis acid is often required because both the starting acyl chloride and the product ketone can form complexes with it.[3] The reaction temperature can vary from 0 °C to reflux, depending on the reactivity of the substrates.[10]
Step-by-Step Protocol: Synthesis of 4-Methoxy-4'-nitrobenzophenone
This protocol details the synthesis of an unsymmetrical benzophenone where the regioselectivity is strongly controlled by the electronic nature of the substituents.
Materials:
-
Anisole
-
4-Nitrobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2M
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the AlCl₃ suspension with vigorous stirring over 30 minutes.
-
After the addition is complete, add anisole (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl.
-
Stir until all the solids have dissolved. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford 4-methoxy-4'-nitrobenzophenone as a solid.
Characterization:
The identity and purity of the product should be confirmed by:
-
Melting Point: Compare with the literature value.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and isomeric purity.
-
Infrared (IR) Spectroscopy: To identify the carbonyl and other functional groups.
-
Mass Spectrometry: To confirm the molecular weight.
Alternative Synthetic Routes to Unsymmetrical Benzophenones
While Friedel-Crafts acylation is a powerful tool, certain substrates may be incompatible with the reaction conditions. For instance, aromatic rings bearing strongly deactivating groups or acid-sensitive functionalities may require alternative synthetic strategies.[9]
Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. An aryl boronic acid can be coupled with an aroyl chloride in the presence of a palladium catalyst and a base to yield an unsymmetrical benzophenone.[1] This method offers excellent functional group tolerance and high regioselectivity.
Figure 2: General scheme for Suzuki-Miyaura cross-coupling for unsymmetrical benzophenone synthesis.
Grignard and Organolithium Reactions
The addition of an aryl Grignard reagent or an aryllithium reagent to a substituted benzaldehyde, followed by oxidation of the resulting secondary alcohol, is a classic and reliable method for synthesizing unsymmetrical benzophenones.[13] This two-step process offers a high degree of control over the final product.
Figure 3: A two-step approach to unsymmetrical benzophenones via Grignard reaction and oxidation.
Conclusion
The Friedel-Crafts acylation is a robust and widely applicable method for the synthesis of unsymmetrical benzophenones, which are crucial building blocks in drug discovery. A thorough understanding of the reaction mechanism and the electronic and steric factors that govern regioselectivity is essential for the successful synthesis of a target molecule. By carefully selecting the aromatic substrate, the acylating agent, and the reaction conditions, medicinal and process chemists can efficiently access a diverse range of unsymmetrical benzophenones. Furthermore, a working knowledge of alternative synthetic routes, such as Suzuki-Miyaura coupling and Grignard reactions, provides valuable flexibility when dealing with challenging substrates. This guide provides the fundamental knowledge and practical insights necessary to confidently apply these synthetic strategies in the pursuit of novel therapeutic agents.
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Methodological & Application
Application Notes and Protocols for 4-tert-Butyl-3'-chlorobenzophenone as a Photoinitiator
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The following guide provides a detailed overview of 4-tert-Butyl-3'-chlorobenzophenone, a substituted aromatic ketone, and its application as a photoinitiator. While specific experimental data for this particular molecule is limited in publicly available literature, its structural similarity to other well-characterized benzophenones allows for a robust, mechanistically-grounded guide to its use. The principles and protocols outlined herein are based on the established chemistry of benzophenone-type photoinitiators and provide a strong framework for developing specific applications.
Introduction: The Role of Benzophenones in Photochemistry
Benzophenone and its derivatives are a cornerstone of photochemistry, widely employed as photoinitiators for free-radical polymerization. These compounds are classified as Type II photoinitiators , meaning they initiate polymerization through a bimolecular process. Upon absorption of ultraviolet (UV) light, the benzophenone molecule transitions to an excited triplet state. This excited state does not directly generate radicals by cleavage, but rather by abstracting a hydrogen atom from a synergistic molecule, known as a co-initiator. This process generates the free radicals necessary to initiate the polymerization of monomers and oligomers, particularly acrylates and methacrylates, which are common in UV-curable coatings, adhesives, and inks.[1][2]
The substitution pattern on the benzophenone core, such as the tert-butyl and chloro groups in 4-tert-Butyl-3'-chlorobenzophenone, can modulate the molecule's photochemical properties. These modifications can influence its absorption spectrum, initiation efficiency, and solubility in various formulations. Chlorinated compounds, in particular, are prevalent in pharmaceutical development as key building blocks for active pharmaceutical ingredients (APIs).[3][4]
Physicochemical Properties and Synthesis
While specific experimental data for 4-tert-Butyl-3'-chlorobenzophenone is not widely published, we can infer its properties from structurally similar compounds.
| Property | Estimated Value/Information | Basis of Estimation |
| Molecular Formula | C₁₇H₁₇ClO | Based on chemical structure |
| Molecular Weight | ~272.77 g/mol | Calculated from the molecular formula |
| Appearance | Likely a white to off-white crystalline powder | Based on similar compounds like 4-chlorobenzophenone[5] |
| Solubility | Expected to be soluble in common organic solvents (e.g., acetone, ethanol, benzene) and slightly soluble in water | Based on 4-chlorobenzophenone[5] |
| UV Absorption Maximum (λmax) | Expected in the 260-350 nm range | 4-chlorobenzophenone has a λmax at 260 nm.[6] The tert-butyl group may cause a slight shift.[7] |
Synthesis: Substituted benzophenones are commonly synthesized via a Friedel-Crafts acylation reaction . For 4-tert-Butyl-3'-chlorobenzophenone, this would likely involve the reaction of tert-butylbenzene with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[6][8]
Mechanism of Photoinitiation: A Type II Process
The photoinitiation process for 4-tert-Butyl-3'-chlorobenzophenone is a classic example of a Norrish Type II reaction mechanism, which requires a co-initiator.
Step 1: Photoexcitation Upon exposure to UV radiation of the appropriate wavelength, the benzophenone derivative (BP) absorbs a photon, promoting it from its ground state (S₀) to an excited singlet state (S₁).
Step 2: Intersystem Crossing The excited singlet state is very short-lived and efficiently undergoes intersystem crossing (ISC) to a more stable, longer-lived excited triplet state (T₁).
Step 3: Hydrogen Abstraction The excited triplet state benzophenone is a potent hydrogen abstractor. It reacts with a co-initiator (R-H), typically a tertiary amine, to generate a ketyl radical and an amine-derived radical.
Step 4: Initiation of Polymerization The radical generated from the co-initiator is typically the primary species that initiates the polymerization of monomers (M), starting the chain reaction that leads to the formation of a polymer network.
Caption: Type II photoinitiation mechanism of benzophenones.
Experimental Protocols
The following protocols provide a general framework. Researchers must optimize concentrations, cure times, and light sources for their specific formulations and applications.
The choice of co-initiator is critical for the efficiency of Type II photoinitiators. Tertiary amines are widely used due to their readily abstractable hydrogens.
| Co-initiator | Typical Concentration (wt%) | Notes |
| Triethanolamine (TEA) | 2 - 8% | Commonly used, good reactivity. |
| N-Methyldiethanolamine (MDEA) | 2 - 8% | High reactivity. |
| Ethyl 4-(dimethylamino)benzoate (EDB) | 1 - 5% | Often used in combination with thioxanthones, but also effective with benzophenones.[9] |
| Polymeric Amines | Varies | Offer reduced migration, which is important for applications with stringent safety requirements, such as in drug delivery systems or food packaging.[10] |
This protocol is a starting point for evaluating the performance of 4-tert-Butyl-3'-chlorobenzophenone in a simple UV-curable formulation.
Materials:
-
4-tert-Butyl-3'-chlorobenzophenone
-
Co-initiator (e.g., Triethanolamine)
-
Acrylate monomer/oligomer blend (e.g., Trimethylolpropane triacrylate, TMPTA)
-
Solvent (if necessary, e.g., acetone)
-
UV light source (e.g., medium-pressure mercury lamp with output in the 250-400 nm range)
-
Substrate (e.g., glass slide, metal panel)
Procedure:
-
Formulation Preparation:
-
In a light-protected vessel (e.g., an amber vial), dissolve 1-4% by weight of 4-tert-Butyl-3'-chlorobenzophenone in the acrylate monomer/oligomer blend.
-
Add 2-8% by weight of the co-initiator (e.g., Triethanolamine). The molar ratio of co-initiator to photoinitiator is a key parameter to optimize.
-
Mix thoroughly until all components are fully dissolved. Gentle heating may be applied if necessary, but avoid high temperatures. If the viscosity is too high, a minimal amount of a suitable solvent can be added.
-
-
Film Application:
-
Apply a thin film of the formulation onto the substrate using a film applicator or a spin coater to ensure a uniform thickness (e.g., 25-50 µm).
-
-
UV Curing:
-
Place the coated substrate under the UV lamp. The distance from the lamp to the substrate should be consistent.
-
Expose the film to UV radiation. The required dose (J/cm²) will depend on the lamp intensity (mW/cm²) and the reactivity of the formulation. Start with a series of exposure times (e.g., 5, 10, 20, 30 seconds) to determine the optimal curing time.
-
-
Cure Assessment:
-
Evaluate the degree of cure by methods such as tack-free time (the time at which the surface is no longer sticky to the touch) or solvent resistance (e.g., rubbing with a methyl ethyl ketone (MEK)-soaked cloth).
-
For more quantitative analysis, Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the acrylate C=C bond peak (around 1635 cm⁻¹).
-
Caption: General workflow for UV photopolymerization.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12]
-
Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[13]
-
Health Hazards: May cause skin, eye, and respiratory irritation. Some benzophenone derivatives are suspected of causing long-term health effects with prolonged exposure.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from light and oxidizing agents.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-tert-Butyl-3'-chlorobenzophenone is a promising Type II photoinitiator, leveraging the well-established chemistry of benzophenones. Its application requires a systematic approach to formulation, particularly in the selection and optimization of a co-initiator. While a lack of specific published data necessitates an empirical approach to protocol development, the principles and guidelines presented here offer a solid foundation for researchers and drug development professionals to successfully utilize this compound in their photopolymerization applications. The potential for this molecule to serve as a building block in pharmaceutical synthesis further underscores its relevance.[3][14]
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-
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A&A Pharmachem. The Essential Role of 4-Chlorobenzophenone in Advanced Materials and Synthesis. [Link]
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-
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Application Notes and Protocols for 4-tert-Butyl-3'-chlorobenzophenone in Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed technical guide on the application of 4-tert-Butyl-3'-chlorobenzophenone as a photoinitiator in UV-curable formulations. These notes are designed to offer both foundational knowledge and practical, field-proven protocols to enable researchers and professionals to effectively utilize this compound in their work.
Section 1: Introduction and Physicochemical Profile
4-tert-Butyl-3'-chlorobenzophenone is a substituted aromatic ketone belonging to the benzophenone family of compounds. Its molecular structure, featuring a bulky tert-butyl group and an electron-withdrawing chloro substituent, is specifically designed to enhance its performance as a Type II photoinitiator in free-radical polymerization. These structural modifications influence the molecule's photophysical properties, such as its UV absorption characteristics and the reactivity of its excited triplet state.
While specific experimental data for 4-tert-Butyl-3'-chlorobenzophenone is not widely available in the public domain, its properties can be inferred from the well-established behavior of related benzophenone derivatives. Benzophenone itself is a highly efficient triplet sensitizer with a high intersystem crossing yield of approximately 100%.[1][2] The introduction of substituents can modulate the energy levels and lifetimes of the excited states.
Expected Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₇H₁₇ClO | Based on chemical structure. |
| Molecular Weight | 272.77 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline powder | Typical for benzophenone derivatives. |
| Solubility | Soluble in common organic solvents (e.g., acetone, ethyl acetate, THF), insoluble in water. | The nonpolar tert-butyl group and aromatic rings contribute to its solubility profile. |
| UV Absorption (λmax) | Expected in the 260-280 nm and a weaker n-π* transition around 340-360 nm. | Based on the UV spectra of 4-chlorobenzophenone (λmax ~260 nm) and the typical red-shift observed with alkyl substituents on the benzophenone core.[3] |
Section 2: The Norrish Type II Photoinitiation Mechanism
4-tert-Butyl-3'-chlorobenzophenone functions as a Norrish Type II photoinitiator. This classification dictates its mechanism of action, which is a bimolecular process requiring a hydrogen donor, also known as a co-initiator, to generate the initiating free radicals.[4] Tertiary amines are commonly employed as co-initiators in these systems.
The process can be broken down into the following key steps:
-
Photoexcitation: Upon absorption of UV radiation, the 4-tert-Butyl-3'-chlorobenzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state undergoes a highly efficient intersystem crossing to the more stable triplet state (T₁). Benzophenones are known for their near-quantitative ISC yields.[1][2]
-
Hydrogen Abstraction: The triplet-state photoinitiator abstracts a hydrogen atom from the co-initiator (typically an amine). This results in the formation of a ketyl radical from the benzophenone and an aminoalkyl radical from the co-initiator.
-
Initiation of Polymerization: The highly reactive aminoalkyl radical is the primary species that initiates the polymerization of monomers, such as acrylates or methacrylates. The ketyl radical is less reactive and typically undergoes termination reactions.
Figure 1: Norrish Type II photoinitiation mechanism of 4-tert-Butyl-3'-chlorobenzophenone.
Section 3: Applications in Photopolymerization
4-tert-Butyl-3'-chlorobenzophenone is a versatile photoinitiator suitable for a range of UV-curable formulations. Its primary applications are in systems where through-cure and low yellowing are desired.
-
UV-Curable Coatings: In clear and pigmented coatings for wood, plastics, and metal, it can provide rapid curing, good surface hardness, and chemical resistance.
-
Printing Inks and Varnishes: Its efficiency makes it suitable for high-speed printing processes where rapid setting of the ink is crucial.
-
Adhesives: In UV-curable adhesives, it can be used to bond a variety of substrates, offering fast fixture times and high bond strengths.
-
3D Printing (Vat Polymerization): In stereolithography (SLA) and digital light processing (DLP) 3D printing, it can be a component of the photo-resin formulation to enable the layer-by-layer fabrication of objects.
Section 4: Experimental Protocols
The following protocols are provided as a starting point for the use of 4-tert-Butyl-3'-chlorobenzophenone in a model UV-curable acrylate formulation. Optimization of the formulation components and curing conditions will be necessary for specific applications.
Protocol 1: Preparation of a UV-Curable Acrylate Varnish
This protocol describes the preparation of a simple, clear UV-curable varnish.
Materials:
-
4-tert-Butyl-3'-chlorobenzophenone (Photoinitiator)
-
Triethanolamine (TEA) (Co-initiator)
-
Trimethylolpropane triacrylate (TMPTA) (Monomer/Crosslinker)
-
Urethane diacrylate oligomer (e.g., aliphatic polyester-based)
-
Flow and leveling agent (optional)
-
Brown glass vials
-
Magnetic stirrer and stir bars
-
UV curing system (e.g., medium-pressure mercury lamp or 365 nm LED)
Procedure:
-
Formulation Preparation:
-
In a brown glass vial, combine the urethane diacrylate oligomer and TMPTA in a 70:30 weight ratio.
-
Gently heat the mixture to 50-60 °C while stirring to reduce viscosity and ensure homogeneity.
-
Allow the mixture to cool to room temperature.
-
Add 4-tert-Butyl-3'-chlorobenzophenone to the resin mixture at a concentration of 2% by weight. Stir until completely dissolved. The use of an amber or opaque container is crucial to prevent premature polymerization from ambient light.
-
Add triethanolamine (TEA) as a co-initiator at a concentration of 3% by weight. Stir until the formulation is homogeneous.
-
If desired, add a flow and leveling agent according to the manufacturer's recommendation (typically 0.1-0.5% by weight).
-
-
Coating Application:
-
Apply the formulated varnish to a suitable substrate (e.g., glass, metal, or plastic panel) using a film applicator or a spin coater to achieve a desired film thickness (e.g., 25 µm).
-
-
UV Curing:
-
Place the coated substrate on the conveyor of the UV curing system.
-
Expose the coating to UV radiation. The required UV dose will depend on the lamp intensity, conveyor speed, and film thickness. A typical starting point for a medium-pressure mercury lamp is a dose of 500-1000 mJ/cm².
-
The curing process should be rapid, typically occurring within a few seconds.
-
-
Cure Evaluation:
-
Tack-free test: Gently touch the surface of the cured coating with a cotton ball. A tack-free surface will not show any fiber transfer.
-
Solvent rub test (ASTM D5402): Rub the cured surface with a cloth soaked in a solvent such as methyl ethyl ketone (MEK). The number of double rubs required to break through the coating is a measure of the cure and chemical resistance. A well-cured coating should withstand over 100 MEK double rubs.
-
Pencil hardness test (ASTM D3363): Determine the hardness of the cured film by attempting to scratch the surface with pencils of increasing hardness.
-
Figure 2: General workflow for UV-curable formulation, application, and evaluation.
Section 5: Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Tacky or under-cured surface | - Insufficient UV dose- Oxygen inhibition- Incorrect photoinitiator/co-initiator ratio- UV lamp output has decreased | - Increase UV exposure time or intensity.- Cure in an inert atmosphere (e.g., nitrogen).- Increase the concentration of the co-initiator.- Check and replace the UV lamp if necessary. |
| Yellowing of the cured film | - High concentration of photoinitiator or co-initiator- Over-curing | - Optimize the concentrations of the photoinitiator and co-initiator.- Reduce the UV dose. |
| Poor adhesion to the substrate | - Surface contamination- Incompatible formulation with the substrate | - Ensure the substrate is clean and dry before coating.- Consider adding an adhesion promoter to the formulation or pre-treating the substrate (e.g., corona or plasma treatment). |
| Incomplete through-cure | - High pigment loading (if applicable)- Insufficient UV penetration | - Use a photoinitiator with absorption at longer wavelengths for pigmented systems.- Reduce the film thickness. |
Section 6: Safety Considerations
4-tert-Butyl-3'-chlorobenzophenone, like other benzophenone derivatives, should be handled with care in a well-ventilated laboratory environment. Always consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, dark place away from sources of ignition.
Section 7: References
-
Polymer Innovation Blog. (2016, January 25). UV Curing: Part Three; Free Radical Photoinitiators. [Link]
-
PubChem. 4-Chlorobenzophenone. National Center for Biotechnology Information. [Link]
-
Tintoll. (2022, July 12). Brief description of hydrogen-capturing photoinitiators and their two main categories. [Link]
-
Edinburgh Instruments. (2020, July 14). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. [Link]
-
ScholarWorks@BGSU. (2003). The Photochemistry of Benzophenone. The Spectrum, 16(4). [Link]
Sources
- 1. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 4. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Substituted Benzophenones in Organic Synthesis: A-Z guide for Researchers
Introduction: The Unique Photochemistry of the Benzophenone Scaffold
Benzophenone, the simplest diaryl ketone, is far more than a fundamental organic structure; it is a versatile and powerful tool in the arsenal of the modern synthetic chemist.[1] Its utility stems from a unique combination of photophysical properties that are highly tunable through substitution on its phenyl rings. Upon absorption of ultraviolet (UV) light, the benzophenone molecule undergoes efficient excitation from its ground state (S₀) to an excited singlet state (S₁).[2] Critically, it then undergoes exceptionally rapid and near-quantitative intersystem crossing (ISC) to a long-lived triplet state (T₁).[1][2][3]
This triplet state is the cornerstone of benzophenone's reactivity. It behaves as a diradical and is energetically poised to engage in a variety of synthetic transformations that are otherwise difficult to achieve.[1] This guide provides an in-depth exploration of the major applications of substituted benzophenones, offering mechanistic insights and detailed protocols for their practical implementation in the research laboratory.
Core Application 1: Photosensitization and the Paternò–Büchi Reaction
One of the most classic applications of benzophenone is as a photosensitizer, a molecule that absorbs light and transfers the energy to another molecule, thereby inducing a chemical reaction without being consumed itself.[1]
Mechanism of Action: Triplet Energy Transfer
The efficacy of benzophenone as a photosensitizer lies in its high triplet energy (ET ≈ 290 kJ mol⁻¹) and the longevity of this state.[3] When the triplet benzophenone (3BP*) collides with a suitable substrate molecule with a lower triplet energy, an energetically favorable triplet-triplet energy transfer (TTET) can occur. This process generates the triplet state of the substrate, which can then undergo its own unique photochemical reactions, while the benzophenone returns to its ground state, ready to be excited again.
A prime example of this is the [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane, known as the Paternò–Büchi reaction.[4][5] The reaction is initiated by the photoexcitation of the carbonyl compound to its triplet state, which then adds to the ground-state alkene in a non-concerted, stepwise manner through a 1,4-diradical intermediate.[6]
Workflow for Benzophenone-Sensitized Reaction
Caption: General workflow for a benzophenone-sensitized photochemical reaction.
Application Protocol: Synthesis of a Substituted Oxetane
This protocol details the Paternò–Büchi reaction between benzophenone and 2-methyl-2-butene to yield a mixture of oxetane isomers.[5]
Materials:
-
Benzophenone (1.0 eq)
-
2-methyl-2-butene (5.0 eq, excess to favor the reaction)
-
Benzene (anhydrous, spectroscopic grade)
-
Quartz photoreactor vessel
-
Medium-pressure mercury lamp (e.g., 450W Hanovia) with a Pyrex filter (λ > 290 nm)
-
Standard glassware for inert atmosphere techniques, workup, and chromatography
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve benzophenone (e.g., 1.82 g, 10 mmol) in anhydrous benzene (100 mL). Add 2-methyl-2-butene (e.g., 3.5 g, 50 mmol).
-
Degassing: Purge the solution with dry nitrogen for 20-30 minutes to remove dissolved oxygen, which can quench the triplet state of benzophenone. Seal the vessel.
-
Irradiation: Place the vessel in a cooling bath (e.g., circulating water) to maintain a constant temperature. Irradiate the solution with the medium-pressure mercury lamp.
-
Causality Note: The Pyrex filter is used to block high-energy UV light that could cause unwanted side reactions of the alkene. Cooling is essential as photochemical reactions can be exothermic and temperature can affect selectivity.
-
-
Monitoring: Follow the disappearance of benzophenone by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction typically takes several hours.
-
Workup: Once the reaction is complete, transfer the solution to a round-bottom flask and remove the solvent and excess alkene under reduced pressure.
-
Purification: The resulting crude oil is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the isomeric oxetane products from unreacted benzophenone and any polymeric byproducts.
-
Characterization: Characterize the purified isomers using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.
Core Application 2: Photoinitiators for Radical Polymerization
Substituted benzophenones are workhorses in industries that rely on UV-curing, such as inks, coatings, and adhesives.[1][7] They function as highly efficient Type II photoinitiators.[7][8]
Mechanism of Action: Hydrogen Abstraction
Unlike Type I photoinitiators which undergo direct bond cleavage, Type II initiators like benzophenone require a co-initiator or synergist, typically a hydrogen donor like a tertiary amine or an alcohol.[7][8]
-
Excitation & ISC: Benzophenone is excited to its triplet state (3BP*) by UV absorption.
-
Hydrogen Atom Transfer (HAT): The electrophilic oxygen of the 3BP* diradical abstracts a hydrogen atom from a suitable donor (R-H), often from a position alpha to a heteroatom (like in a tertiary amine).[1]
-
Radical Generation: This HAT event produces two radicals: a benzophenone-derived ketyl radical (Ph₂Ċ-OH) and a substrate-derived radical (R•).[1]
-
Initiation: The substrate-derived radical (R•) is typically the more reactive species and initiates the polymerization of monomers (e.g., acrylates).[9]
The choice of substituents on the benzophenone can modulate its absorption spectrum and the efficiency of the initiation process.[10][11]
Photoinitiation Mechanism
Caption: Mechanism of Type II photoinitiation using benzophenone and an amine co-initiator.
Core Application 3: C–H Bond Functionalization via Hydrogen Atom Transfer (HAT)
Building on the principle of hydrogen abstraction, the triplet state of benzophenone can be used as a powerful metal-free reagent to generate carbon-centered radicals directly from C–H bonds. This strategy has become a cornerstone of modern synthetic methodology for late-stage functionalization.[12]
Mechanism of Action: Radical Generation and Trapping
The process is initiated by the photochemical generation of the benzophenone triplet state, which then acts as a potent hydrogen atom abstractor. The key to a successful synthetic transformation is the presence of a suitable trapping agent to intercept the newly formed substrate radical.
A notable example is the C-4 selective alkylation of pyridines.[12] In this process, the benzophenone triplet abstracts a hydrogen from an alkane feedstock, generating an alkyl radical. This radical then adds to a protonated (and thus electron-deficient) pyridine ring in a Minisci-type reaction. Here, benzophenone plays a dual role: it initiates the reaction via HAT and the resulting ketyl radical acts as the terminal oxidant in the catalytic cycle.[12] This approach has also been extended to dual catalysis systems with nickel for C(sp³)–H arylations.[13][14]
Data Summary: Bond Dissociation Energies (BDEs)
The feasibility of a HAT reaction is governed by thermodynamics. Benzophenone's triplet state can abstract hydrogen atoms from C–H bonds with a Bond Dissociation Energy (BDE) lower than that of the O–H bond formed in the resulting ketyl radical (~90-95 kcal/mol).
| C–H Bond Type | Example Substrate | Approx. BDE (kcal/mol) | Feasibility of H-abstraction by ³BP* |
| Allylic/Benzylic C-H | Toluene, Cyclohexene | 85 - 90 | Favorable |
| Tertiary Aliphatic C-H | Isobutane | ~96 | Borderline/Slow |
| Secondary Aliphatic C-H | Cyclohexane | ~99 | Unfavorable |
| Primary Aliphatic C-H | Ethane | ~101 | Highly Unfavorable |
| C-H alpha to Ether | Tetrahydrofuran | ~92 | Favorable |
| C-H alpha to Amine | Triethylamine | ~89 | Highly Favorable |
Causality Note: This table explains why ethers, amines, and substrates with benzylic C-H bonds are excellent hydrogen donors or substrates for C-H functionalization reactions mediated by benzophenone.[12][14] The weaker C-H bonds in these molecules provide a strong thermodynamic driving force for the HAT process.
Application Protocol: Photoreduction of Benzophenone to Benzopinacol
This classic experiment is a perfect demonstration of benzophenone's ability to abstract hydrogen atoms, in this case from the solvent itself, leading to a C-C bond-forming dimerization.[15][16]
Materials:
-
Benzophenone (2.0 g)
-
2-Propanol (Isopropyl alcohol, ~20 mL)
-
Glacial acetic acid (1 drop)
-
20 mL screw-cap vial (e.g., scintillation vial)
-
Sunlight or a UV lamp
Procedure:
-
Dissolution: Place 2.0 g of benzophenone in the 20 mL vial. Add approximately 10 mL of 2-propanol and warm gently in a water bath to dissolve the solid completely.[15]
-
Acidification: Add one drop of glacial acetic acid.
-
Causality Note: The acid helps to prevent the formation of the benzhydrol side-product, which can be favored under basic conditions.[16]
-
-
Preparation for Irradiation: Fill the vial almost to the top with 2-propanol, leaving only a very small air bubble.[15] Seal the cap tightly and invert to mix.
-
Irradiation: Place the vial in direct sunlight (e.g., on a windowsill) or under a UV lamp.[16]
-
Observation: Over the course of several hours to days, colorless crystals of benzopinacol will precipitate from the solution. The photoreduction is complete when a significant amount of solid has formed.[16]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold 2-propanol, and allow them to air dry. The product is often pure enough without further recrystallization.[16]
Conclusion and Future Outlook
The applications of substituted benzophenones in organic synthesis are a testament to the power of photochemistry. From their foundational role in initiating polymerization and mediating classic cycloadditions to their modern use in sophisticated C–H functionalization protocols, the benzophenone scaffold remains highly relevant.[9][12] Future research will likely focus on developing new substituted benzophenones with tailored photophysical properties, such as visible-light absorption, to enable even more selective and sustainable synthetic transformations. The integration of benzophenone-mediated HAT with other catalytic cycles, such as transition metal and enzyme catalysis, promises to unlock new and powerful bond-forming strategies for the synthesis of complex molecules in pharmaceuticals and materials science.[17][18]
References
-
Benzophenone - Wikipedia. Wikipedia. [Link]
-
Free Radical Polymerization Initiators: The Role of Benzophenone. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Photochemical preparation of benzopinacol. Odinity. [Link]
-
The Photochemistry of Benzophenone. ScholarWorks@BGSU. [Link]
-
Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. MDPI. [Link]
-
Photoreduction of benzophenone. YouTube. [Link]
-
SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Oregon State University. [Link]
-
Paterno-Büchi Reaction. Organic Chemistry Portal. [Link]
-
Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. NIH National Center for Biotechnology Information. [Link]
-
Dual role of benzophenone enables a fast and scalable C-4 selective alkylation of pyridines in flow. Royal Society of Chemistry. [Link]
-
Benzophenone Photosensitized DNA Damage. ACS Publications. [Link]
-
Paternò–Büchi reaction - Wikipedia. Wikipedia. [Link]
-
Paterno-Buchi reaction: Basic concept, Mechanism and Examples. YouTube. [Link]
-
Synthesis and application of novel benzophenone photoinitiators. ResearchGate. [Link]
-
The Dual Role of Benzophenone in Visible-Light/Nickel Photoredox-Catalyzed C-H Arylations. SciSpace. [Link]
-
Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis. Royal Society of Chemistry. [Link]
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry. NIH National Center for Biotechnology Information. [Link]
-
Cross-Coupling of Alkyl Redox-Active Esters with Benzophenone Imines: Tandem Photoredox and Copper Catalysis. PubMed. [Link]
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- 2. youtube.com [youtube.com]
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- 7. nbinno.com [nbinno.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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- 12. Dual role of benzophenone enables a fast and scalable C-4 selective alkylation of pyridines in flow - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04990B [pubs.rsc.org]
- 13. scispace.com [scispace.com]
- 14. Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC06285A [pubs.rsc.org]
- 15. Photochemical preparation of benzopinacol [math-cs.gordon.edu]
- 16. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 17. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cross-Coupling of Alkyl Redox-Active Esters with Benzophenone Imines: Tandem Photoredox and Copper Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Suzuki-Miyaura Coupling of 4-tert-Butyl-3'-chlorobenzophenone
For: Researchers, scientists, and drug development professionals.
Introduction: Synthesizing Complex Biaryl Ketones
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in forging carbon-carbon bonds.[1][2] First reported in 1979 by Akira Suzuki, this palladium-catalyzed reaction couples an organoboron species with an organohalide, proving indispensable for creating complex molecular architectures like polyolefins, styrenes, and substituted biphenyls.[3] Its advantages are numerous, including mild reaction conditions, tolerance of a wide range of functional groups, and the use of commercially available and relatively non-toxic boronic acids.[1]
This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of a challenging substrate: 4-tert-Butyl-3'-chlorobenzophenone. This substrate presents a common challenge in cross-coupling chemistry: the use of a deactivated aryl chloride. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, often necessitating specialized catalytic systems to achieve efficient oxidative addition, which is frequently the rate-limiting step of the catalytic cycle.[4][5] The protocol herein employs a highly active catalyst system composed of palladium(II) acetate and a bulky, electron-rich dialkylbiaryl phosphine ligand, SPhos, which has demonstrated exceptional efficacy for coupling sterically hindered and electron-neutral or deactivated aryl chlorides.[4][6]
The Science Behind the Protocol: Mechanism and Key Components
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] Understanding the role of each component is critical for troubleshooting and adapting the protocol.
The Catalytic Cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-tert-Butyl-3'-chlorobenzophenone. This is a critical and often challenging step for aryl chlorides. The use of bulky, electron-rich phosphine ligands like SPhos is crucial as they promote the formation of a highly reactive monoligated palladium species and stabilize the resulting Pd(II) complex.[4][7]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium.[1]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol
This protocol is designed as a starting point for the Suzuki-Miyaura coupling of 4-tert-Butyl-3'-chlorobenzophenone with phenylboronic acid. Optimization of reaction time, temperature, and catalyst loading may be necessary for different boronic acids or for scaling up the reaction.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Suggested Supplier | Purity |
| 4-tert-Butyl-3'-chlorobenzophenone | 272.77 | Commercial | >98% |
| Phenylboronic acid | 121.93 | Commercial | >97% |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | Commercial | >98% |
| SPhos | 410.51 | Commercial | >98% |
| Potassium phosphate, tribasic (K₃PO₄) | 212.27 | Commercial | >98% |
| Tetrahydrofuran (THF), anhydrous | 72.11 | Commercial | >99.9% |
| Deionized Water | 18.02 | - | - |
| Diethyl ether | 74.12 | Commercial | ACS |
| Saturated aq. NaCl (brine) | - | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | Commercial | - |
Safety Precautions
-
Palladium compounds: Palladium acetate is harmful if swallowed and can cause serious eye damage and skin sensitization.[8][9]
-
Phosphine ligands: SPhos can be irritating to the eyes, respiratory system, and skin. Handle in a well-ventilated fume hood.[10][11]
-
Solvents: THF and diethyl ether are flammable. Work in a well-ventilated area away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Reaction Setup and Procedure
Caption: A generalized workflow for the Suzuki coupling experiment.
Step-by-Step Method:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-tert-Butyl-3'-chlorobenzophenone (1.0 eq.), phenylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add palladium(II) acetate (Pd(OAc)₂, 0.02 eq., 2 mol%) and SPhos (0.04 eq., 4 mol%).
-
Atmosphere Control: Seal the flask with a rubber septum. Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Through the septum, add anhydrous tetrahydrofuran (THF) and deionized water in a 10:1 ratio (e.g., 5 mL THF and 0.5 mL water per 1 mmol of the aryl chloride). The addition of water can aid in dissolving the base and activating the boronic acid.[6]
-
Reaction Execution: Place the flask in a preheated oil bath at 60-80 °C and stir vigorously. The reaction temperature may need to be optimized; however, many couplings with SPhos can proceed at room temperature, albeit over a longer period.[4]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl ketone.
Expert Insights and Troubleshooting
-
Why SPhos? The choice of SPhos is deliberate. For unactivated or sterically hindered aryl chlorides, traditional phosphine ligands often fail. SPhos, a Buchwald-type ligand, is both bulky and electron-rich.[6] The bulk favors the formation of the active 14-electron monoligated Pd(0) species, while its electron-donating ability increases the electron density on the palladium center, facilitating the oxidative addition into the strong C-Cl bond.[4]
-
The Role of the Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in a wide range of Suzuki couplings.[7] Stronger bases like sodium tert-butoxide can sometimes lead to side reactions, such as dehalogenation of the starting material.[4] If the reaction is sluggish, a different base such as cesium carbonate (Cs₂CO₃) could be screened.
-
Solvent System: While THF/water is a common and effective solvent system, other solvents like toluene or dioxane can also be used.[6] The choice of solvent can sometimes influence the reaction rate and selectivity.
-
Troubleshooting Poor Yields:
-
Incomplete reaction: If starting material remains, consider increasing the reaction temperature or time. Ensure the inert atmosphere was maintained, as oxygen can deactivate the catalyst.
-
Side products: The formation of homocoupled boronic acid (biphenyl in this case) can indicate the presence of oxygen or the use of a Pd(II) source without efficient reduction to Pd(0). Ensure proper degassing. Protodeborylation (replacement of the boronic acid group with hydrogen) can also occur, especially with prolonged reaction times at elevated temperatures.
-
Conclusion
This application note provides a robust and scientifically-grounded protocol for the Suzuki-Miyaura coupling of 4-tert-Butyl-3'-chlorobenzophenone, a representative deactivated aryl chloride. By leveraging a state-of-the-art palladium/SPhos catalytic system, this challenging transformation can be achieved with high efficiency. The detailed explanation of the mechanism and the rationale behind the choice of reagents empower researchers to not only successfully execute this specific reaction but also to intelligently adapt and troubleshoot related cross-coupling challenges in their own synthetic endeavors.
References
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Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 14142–14151. [Link]
-
Martin, R.; Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Billingsley, K. L.; Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 124(7), 1162–1163. [Link]
-
Fantoni, T.; Palladino, C.; Grigolato, R.; Muzzi, B.; Ferrazzano, L.; Tolomelli, A.; Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
ChemHelpASAP (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Wolfe, J. P.; Buchwald, S. L. (1999). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 38(16), 2413-2416. [Link]
-
Littke, A. F.; Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: SPhos. [Link]
-
Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. (1999). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
-
Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. [Link]
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Littke, A. F.; Fu, G. C. (1999). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 38(16), 2411-2413. [Link]
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An In-Depth Guide to the Photochemical Reactions of 4-tert-Butyl-3'-chlorobenzophenone: Mechanisms, Applications, and Experimental Protocols
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the photochemical applications of 4-tert-Butyl-3'-chlorobenzophenone. We will delve into the fundamental principles governing its photoreactivity, explore its primary reaction pathways, and provide detailed protocols for practical application.
Introduction to 4-tert-Butyl-3'-chlorobenzophenone: A Versatile Photoreactive Ketone
4-tert-Butyl-3'-chlorobenzophenone is an aromatic ketone featuring a bulky tert-butyl group on one phenyl ring and a chlorine atom on the other. This substitution pattern imparts specific electronic and steric properties that influence its absorption of ultraviolet (UV) light and the subsequent chemical transformations of its electronically excited states. Like other benzophenone derivatives, it is a powerful tool in photochemistry, primarily utilized for its ability to initiate radical reactions upon irradiation.
Compound Properties:
| Property | Value |
| IUPAC Name | (4-tert-butylphenyl)(3-chlorophenyl)methanone |
| Molecular Formula | C₁₇H₁₇ClO |
| Molecular Weight | 272.77 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., isopropanol, acetonitrile, benzene); Insoluble in water |
The Foundation: Principles of Photochemical Excitation
To understand the reactivity of 4-tert-Butyl-3'-chlorobenzophenone, one must first grasp the fundamental processes that occur when a molecule absorbs light. These events are best visualized using a Jablonski diagram.
Upon absorbing a photon of UV light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or S₂).[1][2][3][4][5] For benzophenones, this initial excited state is very short-lived.[6] It rapidly undergoes a process called intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁). This triplet state is a diradical in character and is the primary reactive species in most benzophenone-mediated photochemical reactions.[7][8]
Caption: A simplified Jablonski diagram illustrating the key photophysical processes.
Major Photochemical Pathways
The triplet state of 4-tert-Butyl-3'-chlorobenzophenone is highly energetic and can initiate several types of chemical reactions. The specific pathway is dependent on the reaction conditions and the presence of other molecules.
Norrish Type I Reaction (α-Cleavage)
The Norrish Type I reaction involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage).[9] This process generates two radical intermediates. For diaryl ketones like this one, this pathway is generally less favorable than for aliphatic ketones due to the strength of the aryl-carbonyl bond.[10][11] However, under certain conditions (e.g., high-energy UV light, gas phase), it can occur.
The cleavage would result in a 4-tert-butylbenzoyl radical and a 3-chlorophenyl radical. These highly reactive species can then undergo various secondary reactions, such as decarbonylation or recombination.
Caption: Norrish Type I cleavage of 4-tert-Butyl-3'-chlorobenzophenone.
Norrish Type II Reaction (Intramolecular Hydrogen Abstraction)
A more common pathway for benzophenones with accessible γ-hydrogens is the Norrish Type II reaction.[9] The 4-tert-butyl group in the molecule provides such hydrogens. The reaction proceeds via a six-membered cyclic transition state where the carbonyl oxygen in the triplet state abstracts a hydrogen atom from the γ-carbon of the tert-butyl group.[9][12]
This intramolecular hydrogen abstraction results in the formation of a 1,4-biradical intermediate. This biradical can then undergo one of two main secondary reactions:
-
Cleavage (Fragmentation): The Cα-Cβ bond breaks, yielding 3-chlorobenzophenone and isobutylene.
-
Cyclization (Norrish-Yang Reaction): The two radical centers combine to form a four-membered cyclobutanol ring.
Caption: The Norrish Type II reaction pathway.
Photoreduction (Intermolecular Hydrogen Abstraction)
In the presence of a suitable hydrogen-donating solvent or substrate (e.g., isopropanol, amines), the most prevalent reaction for benzophenones is photoreduction.[8][10][13][14][15] The excited triplet state of the ketone abstracts a hydrogen atom from the donor molecule, forming a ketyl radical and a radical derived from the donor.
Two ketyl radicals then dimerize to form a pinacol, in this case, a substituted benzopinacol.[16][17] This reaction is often highly efficient and is a classic example of a photosensitized process.
Caption: Mechanism of photoreductive dimerization.
Applications in Research and Development
The ability of 4-tert-Butyl-3'-chlorobenzophenone to form radicals upon UV irradiation makes it a valuable tool in several fields:
-
Photoinitiator for Polymerization: In materials science, it can be used to initiate the polymerization of vinyl monomers. The radicals generated from hydrogen abstraction react with monomers to start the polymer chain growth.[6][18]
-
Organic Synthesis: The Norrish Type II reaction can be a key step in the synthesis of complex organic molecules, including natural products.[11] The formation of cyclobutanols via the Yang-Norrish pathway provides access to strained ring systems that are otherwise difficult to construct.
-
Drug Discovery and Photodynamic Therapy: Benzophenone derivatives are being explored as photosensitizers in photodynamic therapy (PDT).[19] Upon irradiation, they can generate reactive oxygen species (ROS) that are cytotoxic to cancer cells.
Experimental Protocol: Photoreduction to a Benzopinacol
This protocol details a general procedure for the photoreduction of 4-tert-Butyl-3'-chlorobenzophenone using isopropanol as a hydrogen donor.
Materials and Equipment
| Category | Item |
| Chemicals | 4-tert-Butyl-3'-chlorobenzophenone |
| Isopropanol (reagent grade) | |
| Acetonitrile (optional co-solvent) | |
| Glacial Acetic Acid (a few drops, optional catalyst) | |
| Nitrogen or Argon gas (high purity) | |
| Equipment | Photochemical reactor (e.g., Rayonet reactor with 350 nm lamps) |
| Quartz or Pyrex reaction tube | |
| Magnetic stirrer and stir bar | |
| Schlenk line or gas bubbling setup | |
| Rotary evaporator | |
| Thin Layer Chromatography (TLC) plates and chamber | |
| Column chromatography setup (silica gel, solvents) | |
| NMR spectrometer, IR spectrometer, Mass spectrometer |
Experimental Workflow Diagram
Caption: General workflow for the photochemical experiment.
Step-by-Step Procedure
-
Solution Preparation:
-
In a quartz or Pyrex reaction tube, dissolve 4-tert-Butyl-3'-chlorobenzophenone (e.g., 1.0 g) in isopropanol (e.g., 50 mL).
-
Add a magnetic stir bar. If solubility is an issue, a minimal amount of a co-solvent like acetonitrile can be added.
-
Expert Insight: A small amount of acetic acid (1-2 drops) can be added to suppress the reverse reaction of the ketyl radical, potentially improving the quantum yield.
-
-
Deoxygenation:
-
Seal the reaction tube with a septum.
-
Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Causality: Oxygen is an efficient quencher of triplet excited states and can also react with radical intermediates, leading to unwanted side products. Thorough deoxygenation is critical for a successful reaction.
-
-
Irradiation:
-
Place the sealed reaction tube in the photochemical reactor equipped with lamps that emit in the UVA range (typically 350 nm is effective for benzophenones).
-
Ensure the tube is positioned securely and that the magnetic stirrer is functioning to maintain a homogenous solution.
-
Turn on the lamps and a cooling fan to maintain a constant temperature (usually near room temperature).
-
Irradiate the solution for a predetermined time (e.g., 4-24 hours), or until the reaction is complete.
-
-
Reaction Monitoring:
-
Periodically (e.g., every 2 hours), carefully remove a small aliquot of the reaction mixture with a syringe.
-
Analyze the aliquot by TLC to monitor the disappearance of the starting material spot and the appearance of the product spot (which will be more polar).
-
Self-Validation: The reaction is complete when the starting material spot is no longer visible on the TLC plate.
-
-
Work-up and Purification:
-
Once the reaction is complete, turn off the lamps and remove the reaction tube.
-
Transfer the solution to a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
The crude product, the benzopinacol, may precipitate as a white solid. It can be purified by either:
-
Recrystallization: From a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Column Chromatography: Using silica gel and an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
-
-
-
Product Characterization:
-
IR Spectroscopy: Confirm the disappearance of the strong carbonyl (C=O) stretch (around 1660 cm⁻¹) from the starting material and the appearance of a broad hydroxyl (O-H) stretch (around 3200-3500 cm⁻¹) in the product.
-
¹H NMR Spectroscopy: Look for the disappearance of the aromatic protons adjacent to the carbonyl group and the appearance of a new signal for the hydroxyl protons. The overall spectrum will become more complex due to the dimeric structure.
-
Mass Spectrometry: Confirm the molecular weight of the dimerized product.
-
Conclusion
4-tert-Butyl-3'-chlorobenzophenone is a powerful and versatile molecule in the field of photochemistry. Its rich reactivity, stemming from its efficiently populated triplet state, allows for a range of transformations including Norrish Type I and II reactions, and intermolecular photoreduction. By understanding the underlying mechanisms and employing carefully controlled experimental conditions, researchers can leverage these reactions for applications ranging from polymer synthesis to the construction of complex pharmaceutical intermediates. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this compound in the laboratory.
References
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ResearchGate. (2023). Synthesis and application of novel benzophenone photoinitiators. Available at: [Link]
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ScholarWorks@BGSU. (n.d.). The Photochemistry of Benzophenone. Retrieved February 17, 2025, from [Link]
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Journal of the Chemical Society C: Organic. (1970). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Available at: [Link]
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Chemistry LibreTexts. (2021). 28.3: Organic Photochemistry. Available at: [Link]
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Oregon State University. (n.d.). Experimental Chemistry II. Retrieved February 17, 2025, from [Link]
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Journal of Materials Chemistry B. (n.d.). Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. Available at: [Link]
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Photochemistry of Carbonyl Compounds. (n.d.). Retrieved February 17, 2025, from [Link]
-
SciSpace. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1 Possible photoproducts from Norrish Type I and II reactions. Retrieved February 17, 2025, from [Link]
-
Wikipedia. (n.d.). Norrish reaction. Retrieved February 17, 2025, from [Link]
-
YouTube. (2021). Photoreduction of ketones | Benzophenone to benzpinacol | Photochemistry. Available at: [Link]
-
Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Photoreduction of aromatic ketones by amines. Studies of quantum yields and mechanism. Available at: [Link]
-
PubChem. (n.d.). 4-tert-Butyl-4'-chlorobenzophenone. Retrieved February 17, 2025, from [Link]
- Google Patents. (n.d.). CN1256313C - Process for preparing 4-tert-butoxy-chlorobenzene.
-
Chemistry LibreTexts. (2023). Jablonski diagram. Available at: [Link]
- Google Patents. (n.d.). A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
-
CORE. (n.d.). Title Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. Retrieved February 17, 2025, from [Link]
-
SlideShare. (n.d.). PHOTO-REDUCTION.pptx. Retrieved February 17, 2025, from [Link]
-
PubChem. (n.d.). 4-Chlorobenzophenone. Retrieved February 17, 2025, from [Link]
-
Magadh Mahila College. (n.d.). Introduction of Photochemistry and Jablonski diagram. Retrieved February 17, 2025, from [Link]
-
PubChem. (n.d.). 4-tert-Butylbenzophenone. Retrieved February 17, 2025, from [Link]
-
International Journal for Research in Applied Science & Engineering Technology. (2020). A Novel Green Synthesis of 4-Chloro,4'-Hydroxy Benzophenone using Modified K-10 Clay Catalyst. Available at: [Link]
-
HORIBA. (n.d.). What is the Jablonski Diagram?. Retrieved February 17, 2025, from [Link]
-
Studylib.net. (2021). Jablonski diagrams: are common representations of the possible electronic states and transitions as molecules enter and leave the excited. Available at: [Link]...
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Application Note: 4-tert-Butyl-3'-chlorobenzophenone as a Versatile Probe for Triplet Energy Transfer Studies
Introduction: The Significance of Triplet States and Their Interrogation
In the vast landscape of photochemistry and photobiology, the triplet excited state (T₁) of a molecule holds a position of paramount importance. Characterized by its relatively long lifetime compared to its singlet counterpart (S₁), the triplet state serves as a crucial intermediate in a myriad of chemical transformations, including photosensitization, photoredox catalysis, and photodynamic therapy. The ability to generate, study, and harness the energy of these triplet states is fundamental to advancing our understanding of light-induced processes and developing novel technologies.
Triplet-triplet energy transfer (TTET) is a cornerstone of photochemistry, a process governed by the Dexter energy transfer mechanism, which involves the exchange of electrons between a donor and an acceptor molecule in close proximity. This phenomenon allows for the population of the triplet state of a molecule that does not efficiently form it upon direct irradiation. A key tool in the study of TTET is the use of "triplet photosensitizers" or "probes," molecules that efficiently absorb light, undergo rapid intersystem crossing (ISC) to their triplet state, and then transfer this triplet energy to an acceptor molecule.
Benzophenone and its derivatives are exemplary triplet photosensitizers. Their photophysical properties, including a high intersystem crossing quantum yield (Φ_ISC ≈ 1), a well-characterized triplet energy, and a distinctive transient absorption spectrum, make them ideal candidates for such applications. This application note focuses on a specific derivative, 4-tert-Butyl-3'-chlorobenzophenone , as a versatile probe for triplet energy transfer studies. The strategic placement of the tert-butyl and chloro substituents allows for the fine-tuning of its photophysical and chemical properties, offering a valuable tool for researchers in organic synthesis, materials science, and drug development.
This guide provides a comprehensive overview of the properties of 4-tert-Butyl-3'-chlorobenzophenone, detailed protocols for its characterization, and its application in a typical triplet energy transfer quenching experiment.
Photophysical Properties of 4-tert-Butyl-3'-chlorobenzophenone
The parent benzophenone molecule has a triplet energy (E_T) of approximately 69 kcal/mol, a triplet lifetime (τ_T) in the microsecond range in deoxygenated solutions, and a triplet quantum yield (Φ_T) approaching unity.[1] The introduction of substituents can modulate these properties:
-
tert-Butyl Group: The electron-donating tert-butyl group at the 4-position is not expected to significantly alter the triplet energy, which is primarily determined by the n-π* transition of the carbonyl group. It mainly enhances the solubility of the molecule in organic solvents.
-
Chloro Group: The chloro substituent at the 3'-position is an electron-withdrawing group. Studies on chlorobenzophenone isomers suggest that the position of the chlorine atom can influence the triplet state's reactivity. For instance, 3-chlorobenzophenone exhibits hydrogen abstraction capabilities similar to the parent benzophenone, implying that its triplet energy is not substantially altered.[2]
Based on these considerations, the photophysical properties of 4-tert-Butyl-3'-chlorobenzophenone are estimated as follows:
| Property | Estimated Value | Notes |
| Triplet Energy (E_T) | ~68-69 kcal/mol (~285-289 kJ/mol) | Expected to be very similar to benzophenone. |
| Triplet Lifetime (τ_T) | Microsecond range (in deoxygenated non-reactive solvents) | Highly dependent on solvent and presence of quenchers. |
| Triplet Quantum Yield (Φ_T) | ~0.9 - 1.0 | Efficient intersystem crossing is a hallmark of benzophenones.[1] |
| λ_max (n-π) | ~340-360 nm | The n-π absorption band is characteristic of the carbonyl group. |
| Triplet-Triplet Absorption (λ_max) | ~530-540 nm | The transient absorption of the triplet state is typically broad.[3] |
Disclaimer: The values presented in the table are estimations based on the properties of related compounds. For precise quantitative studies, it is highly recommended that researchers experimentally determine these parameters for their specific experimental conditions, as detailed in the protocols below.
Synthesis of 4-tert-Butyl-3'-chlorobenzophenone
The synthesis of unsymmetrical benzophenones like 4-tert-Butyl-3'-chlorobenzophenone can be readily achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
A plausible synthetic route is the acylation of tert-butylbenzene with 3-chlorobenzoyl chloride.
Reaction Scheme:
General Synthetic Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add tert-butylbenzene (1.0 equivalent) to the stirred suspension.
-
Acylation: Add 3-chlorobenzoyl chloride (1.0 equivalent) dropwise from the dropping funnel to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield pure 4-tert-Butyl-3'-chlorobenzophenone.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocols for Characterization and Application
This section provides detailed protocols for the experimental determination of the key photophysical properties of 4-tert-Butyl-3'-chlorobenzophenone and its use in a triplet energy transfer experiment.
Protocol 1: Determination of Triplet Energy (E_T) by Phosphorescence Spectroscopy
The triplet energy is most accurately determined from the highest energy (shortest wavelength) peak of the phosphorescence spectrum measured at low temperature (typically 77 K) in a rigid glass matrix.
Materials:
-
4-tert-Butyl-3'-chlorobenzophenone
-
Spectroscopic grade 2-methyltetrahydrofuran (2-MeTHF) or a 4:1 mixture of ethanol:methanol (v/v)
-
Quartz phosphorescence tube
-
Liquid nitrogen
-
Luminescence spectrometer with a phosphorescence mode
Procedure:
-
Sample Preparation: Prepare a dilute solution of 4-tert-Butyl-3'-chlorobenzophenone (e.g., 10⁻⁴ to 10⁻⁵ M) in 2-MeTHF or the ethanol/methanol mixture.
-
Degassing: To minimize quenching by molecular oxygen, thoroughly degas the solution by several freeze-pump-thaw cycles.
-
Measurement: Place the quartz tube containing the degassed sample in a Dewar flask filled with liquid nitrogen (77 K).
-
Data Acquisition: Record the phosphorescence emission spectrum by exciting the sample at its n-π* absorption maximum (around 350 nm). The spectrometer should be set to measure the delayed emission after the excitation source is turned off.
-
Data Analysis: Identify the 0-0 transition, which is the highest energy (shortest wavelength) vibronic band in the phosphorescence spectrum. Convert the wavelength of this peak (λ_p) in nanometers to energy in kcal/mol using the following equation:
E_T (kcal/mol) = 2.86 x 10⁴ / λ_p (nm)
Causality Behind Experimental Choices:
-
Low Temperature (77 K) and Rigid Matrix: At room temperature in fluid solutions, non-radiative decay processes are often dominant, making phosphorescence difficult to observe. At 77 K in a rigid glass, molecular motion is restricted, which minimizes non-radiative decay pathways and enhances the phosphorescence quantum yield.
-
Degassing: Molecular oxygen is an efficient quencher of triplet states. Removing dissolved oxygen is crucial for observing phosphorescence.
-
Solvent Choice: 2-MeTHF and ethanol/methanol mixtures form clear, rigid glasses at 77 K, which is essential for high-quality spectroscopic measurements.
Protocol 2: Determination of Triplet Lifetime (τ_T) and Triplet-Triplet Absorption Spectrum by Laser Flash Photolysis (LFP)
Laser flash photolysis is a powerful technique for studying the properties of transient species like triplet states. It allows for the direct observation of the triplet-triplet absorption and the measurement of its decay kinetics.
Experimental Workflow for Laser Flash Photolysis
Caption: Workflow for determining triplet lifetime using Laser Flash Photolysis.
Materials:
-
4-tert-Butyl-3'-chlorobenzophenone
-
Spectroscopic grade solvent (e.g., acetonitrile, benzene)
-
Laser flash photolysis system equipped with a pulsed laser (e.g., Nd:YAG, 355 nm), a probe lamp, a monochromator, and a fast detector (photomultiplier tube or ICCD camera)
-
Quartz cuvette with a 1 cm path length
-
Inert gas (N₂ or Ar) for degassing
Procedure:
-
Sample Preparation: Prepare a solution of 4-tert-Butyl-3'-chlorobenzophenone in the chosen solvent with an absorbance of approximately 0.1-0.3 at the laser excitation wavelength (e.g., 355 nm).
-
Degassing: Transfer the solution to the quartz cuvette and deoxygenate by bubbling with a gentle stream of N₂ or Ar for at least 20-30 minutes.
-
Data Acquisition (Transient Spectrum):
-
Place the cuvette in the sample holder of the LFP system.
-
Acquire the transient absorption spectrum at various time delays after the laser flash. This will reveal the absorption profile of the triplet state. Identify the wavelength of maximum absorption (λ_max).
-
-
Data Acquisition (Decay Kinetics):
-
Set the monochromator to the λ_max of the triplet-triplet absorption.
-
Record the change in absorbance (ΔOD) as a function of time following the laser pulse.
-
-
Data Analysis:
-
The decay of the triplet state typically follows first-order kinetics. Fit the decay trace to a single exponential function: ΔOD(t) = ΔOD₀ * exp(-t/τ_T)
-
The time constant of the fit will give the triplet lifetime (τ_T).
-
Causality Behind Experimental Choices:
-
Pulsed Laser Excitation: A short, high-energy laser pulse is required to generate a sufficient concentration of the triplet state to be detected by transient absorption.
-
Orthogonal Pump-Probe Geometry: The excitation laser (pump) and the probe lamp are typically arranged at a 90° angle to minimize scattered laser light from reaching the detector.
-
Choice of Solvent: The solvent should be transparent at both the excitation and probe wavelengths and should be relatively inert towards the triplet state of the benzophenone (unless solvent effects are being studied). Acetonitrile and benzene are common choices.
Protocol 3: Application in a Triplet Quenching Experiment (Stern-Volmer Analysis)
This protocol describes how to use 4-tert-Butyl-3'-chlorobenzophenone as a triplet sensitizer to determine the rate constant of triplet energy transfer to a quencher molecule (Q).
Mechanism of Triplet-Triplet Energy Transfer
Caption: Jablonski diagram illustrating triplet-triplet energy transfer.
Materials:
-
4-tert-Butyl-3'-chlorobenzophenone (Sensitizer, D)
-
Quencher molecule (Q) with a triplet energy lower than that of the sensitizer
-
Spectroscopic grade solvent (e.g., acetonitrile)
-
Laser flash photolysis system
-
Series of volumetric flasks
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of 4-tert-Butyl-3'-chlorobenzophenone in acetonitrile with an absorbance of ~0.2 at the laser excitation wavelength.
-
Prepare Quencher Solutions: Prepare a series of solutions containing a fixed concentration of the sensitizer and varying concentrations of the quencher (Q). Ensure the quencher does not absorb at the laser excitation wavelength.
-
Measure Triplet Lifetime without Quencher (τ₀): Using the LFP setup as described in Protocol 2, measure the triplet lifetime of the sensitizer in the absence of the quencher. This is τ₀.
-
Measure Triplet Lifetimes with Quencher (τ): For each solution containing the quencher, measure the triplet lifetime (τ) of the sensitizer. The lifetime will decrease as the quencher concentration increases.
-
Data Analysis (Stern-Volmer Plot):
-
The relationship between the triplet lifetime and the quencher concentration is described by the Stern-Volmer equation: τ₀ / τ = 1 + k_q * τ₀ * [Q]
-
Plot τ₀ / τ versus the concentration of the quencher, [Q].
-
The plot should be linear with a slope equal to the Stern-Volmer constant (K_sv = k_q * τ₀).
-
The bimolecular quenching rate constant (k_q) can be calculated from the slope of the plot: k_q = Slope / τ₀
-
Self-Validating System:
-
The linearity of the Stern-Volmer plot validates that the quenching process is dynamic and follows the expected kinetics.
-
The calculated k_q value should be physically reasonable. For an efficient triplet energy transfer process, k_q can approach the diffusion-controlled limit in the given solvent (typically ~10¹⁰ M⁻¹s⁻¹ in acetonitrile).
Conclusion
4-tert-Butyl-3'-chlorobenzophenone is a valuable and versatile probe for studying triplet energy transfer processes. Its high intersystem crossing yield, appropriate triplet energy, and distinct transient absorption make it an excellent tool for a wide range of photochemical and photobiological investigations. While specific photophysical data for this compound may not be readily available, this application note provides a robust framework for its use, including estimated properties and detailed protocols for its characterization and application in triplet quenching experiments. By following these guidelines, researchers can confidently employ 4-tert-Butyl-3'-chlorobenzophenone to elucidate the mechanisms of triplet-mediated reactions and to design novel photoresponsive systems.
References
-
Edinburgh Instruments. (2020). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. [Link]
-
Hunter, R., Caira, M., & Stellenboom, N. (2006). Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. Journal of Organic Chemistry, 71(21), 8268–8271. [Link]
-
Edinburgh Instruments. (2016). An Introduction to Flash Photolysis using the LP980 Spectrometer. [Link]
-
Nitu, C. G., & Crespi, S. (2023). Computational study on the reduction and solvolysis of triplet chlorobenzenes. Diva-Portal.org. [Link]
-
Pearson Education. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. [Link]
-
Edinburgh Instruments. (2024). What is a Stern-Volmer Plot?. [Link]
-
MDPI. (2023). An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. Photonics, 10(4), 409. [Link]
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Application Notes and Protocols for Studying Polymerization Kinetics Using Benzophenone Derivatives
Introduction: The Enduring Significance of Benzophenone Derivatives in Photopolymerization
Benzophenone and its derivatives represent a cornerstone class of photoinitiators, particularly for free-radical polymerization, a process fundamental to the UV curing of coatings, inks, adhesives, and in advanced applications like 3D printing and the fabrication of biomedical devices.[1][2] Their widespread use stems from a combination of cost-effectiveness, synthetic versatility, and a well-understood photochemical mechanism.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of polymerization kinetics studies utilizing benzophenone-based photoinitiating systems. We will delve into the underlying mechanisms, present detailed experimental protocols for monitoring polymerization rates, and discuss the interpretation of kinetic data.
The Mechanistic Heartbeat: Type II Photoinitiation and Hydrogen Abstraction
Benzophenone and its derivatives function as Type II photoinitiators.[3][4][5] Unlike Type I photoinitiators that undergo unimolecular cleavage upon UV irradiation, Type II initiators require a bimolecular reaction with a co-initiator or synergist to generate the initiating free radicals.[4][5][6] This co-initiator is typically a molecule with readily abstractable hydrogen atoms, such as tertiary amines or alcohols.[3][4]
The process can be broken down into several key steps:
-
Photoexcitation: Upon absorption of UV light, the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[7]
-
Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).[7]
-
Hydrogen Abstraction: The triplet state benzophenone is a potent hydrogen abstractor. It interacts with the co-initiator (e.g., a tertiary amine), abstracting a hydrogen atom to form a ketyl radical and an amine-derived radical.[4][6]
-
Initiation: The radical generated from the co-initiator is typically the primary species that initiates the polymerization of monomers (e.g., acrylates, methacrylates).[6] The benzophenone ketyl radical is generally less reactive towards the monomer double bonds and may participate in termination reactions.[6]
This entire process is a self-validating system; the generation of radicals and subsequent polymerization is directly dependent on the presence of both the benzophenone derivative and the co-initiator, providing a controlled initiation on-demand with UV light.
Caption: Mechanism of Type II photoinitiation using a benzophenone derivative.
Experimental Protocols for Kinetic Analysis
The choice of analytical technique to monitor polymerization kinetics is crucial. Two of the most powerful and widely used methods are Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy and Photo-Differential Scanning Calorimetry (Photo-DSC).[8][9]
Protocol 1: Real-Time FT-IR Spectroscopy for Monitoring Monomer Conversion
RT-FTIR spectroscopy is a versatile technique that allows for the direct measurement of the disappearance of monomer functional groups (e.g., acrylate C=C bonds) as a function of time, providing a direct measure of monomer conversion.[8][10][11]
Materials and Equipment:
-
FT-IR spectrometer equipped with a rapid scanning capability and a suitable detector (e.g., MCT).
-
UV/Vis light source with a controllable shutter and intensity (e.g., mercury lamp with filters or a UV-LED).
-
Liquid nitrogen (for MCT detector).
-
Sample holder for thin films (e.g., BaF₂ or KBr plates).
-
Micropipette.
-
Formulation components:
-
Monomer (e.g., Trimethylolpropane triacrylate, TMPTMA).
-
Benzophenone derivative (e.g., Benzophenone, 4-Hydroxybenzophenone).
-
Co-initiator (e.g., Triethylamine, TEA).
-
Experimental Workflow:
Caption: Workflow for kinetic analysis using RT-FTIR spectroscopy.
Step-by-Step Methodology:
-
Formulation Preparation: Prepare the photopolymerizable formulation by accurately weighing and mixing the monomer, benzophenone derivative, and co-initiator in a vial protected from ambient light. A typical formulation might consist of 97 wt% monomer, 2 wt% benzophenone, and 1 wt% triethylamine.
-
Sample Preparation for FT-IR: Using a micropipette, deposit a small drop of the formulation onto a BaF₂ plate. Place a second BaF₂ plate on top to create a thin film of uniform thickness.
-
Instrument Setup: Place the sample holder in the FT-IR spectrometer. Configure the software for rapid, time-resolved scanning. Set the spectral range and resolution (e.g., 4000-650 cm⁻¹, 4 cm⁻¹ resolution).
-
Data Acquisition:
-
Collect a background spectrum of the sample before UV exposure.
-
Position the UV light source to illuminate the sample within the spectrometer.
-
Simultaneously open the shutter of the UV lamp and initiate the time-resolved FT-IR measurements.
-
Continue data collection until the polymerization is complete, as indicated by the stabilization of the monomer's characteristic absorption peaks.
-
-
Data Analysis:
-
Identify a characteristic absorption band of the monomer that decreases during polymerization (e.g., the acrylate C=C twisting vibration at approximately 810 cm⁻¹).
-
Calculate the monomer conversion (C) at each time point (t) using the following equation:
where A₀ is the initial peak area and Aₜ is the peak area at time t. -
The rate of polymerization (Rp) can be determined from the first derivative of the conversion versus time curve.
-
Protocol 2: Photo-Differential Scanning Calorimetry (Photo-DSC) for Measuring Reaction Enthalpy
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction as a function of time upon UV irradiation.[12][13] This technique provides valuable information about the overall reaction rate and the total heat of polymerization.[12]
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC) equipped with a photocalorimetry accessory (PCA) including a UV light source.
-
DSC sample pans (e.g., aluminum).
-
Micropipette.
-
High-purity nitrogen for purging.
-
The same formulation components as in Protocol 1.
Experimental Workflow:
Caption: Workflow for kinetic analysis using Photo-DSC.
Step-by-Step Methodology:
-
Sample Preparation: Using a micropipette, accurately weigh a small amount (typically 1-5 mg) of the photopolymerizable formulation into an open aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with nitrogen to create an inert atmosphere. Set the desired isothermal temperature for the experiment.
-
Data Acquisition:
-
Allow the sample to equilibrate at the set temperature.
-
Turn on the UV lamp at a predefined intensity to initiate polymerization.
-
Record the heat flow signal as a function of time until the signal returns to the baseline, indicating the completion of the reaction.
-
-
Data Analysis:
-
The heat flow curve (in mW) is directly proportional to the rate of polymerization.
-
The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic peak.
-
The degree of conversion (α) at any time (t) can be calculated as:
where ΔHₜ is the heat evolved up to time t. -
The rate of polymerization (Rp) is proportional to the heat flow (dH/dt):
where ΔH_theoretical is the theoretical enthalpy of polymerization for the specific monomer.
-
Data Presentation and Interpretation
The kinetic data obtained from these experiments can be summarized for clear comparison.
Table 1: Key Kinetic Parameters for a Benzophenone-Initiated Polymerization
| Parameter | RT-FTIR | Photo-DSC | Significance |
| Final Monomer Conversion (%) | Calculated from the final peak area. | Calculated from the total reaction enthalpy. | Indicates the efficiency of the polymerization process. |
| Maximum Rate of Polymerization (Rp,max) | Peak of the first derivative of the conversion vs. time curve. | Maximum of the heat flow curve. | Represents the highest speed of the reaction. |
| Time to Reach Rp,max (s) | Time at which the maximum rate is observed. | Time at which the peak of the exotherm occurs. | Indicates how quickly the reaction reaches its maximum velocity. |
| Induction Period (s) | Time before a significant change in conversion is observed. | Time before the onset of the exotherm. | Often related to the presence of inhibitors like oxygen. |
The structural modifications of benzophenone derivatives can significantly impact these kinetic parameters. For instance, introducing electron-donating or electron-withdrawing groups can alter the energy levels of the excited states and the efficiency of hydrogen abstraction.[7] Newer benzophenone-based photoinitiators have been designed to have red-shifted absorption maxima, allowing for curing with longer wavelength light sources like LEDs.[14][15]
Conclusion
The study of polymerization kinetics using benzophenone derivatives is essential for optimizing UV curing processes and developing novel photopolymerizable materials. By employing techniques like RT-FTIR and Photo-DSC, researchers can gain a deep understanding of the reaction mechanism and the influence of various formulation and process parameters. The protocols and insights provided in this application note serve as a robust starting point for conducting reliable and informative kinetic studies in both academic and industrial research settings.
References
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Polymer Innovation Blog. (2016, January 25). UV Curing: Part Three; Free Radical Photoinitiators. [Link]
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Katarzyna, K., et al. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry, 14(15), 1663-1688. [Link]
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Zhang, J., et al. (2021). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers, 5(2), 656-668. [Link]
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Chen, Y.-C., et al. (2021). Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. Polymers, 13(16), 2759. [Link]
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XLR. (2022, July 12). Brief description of hydrogen-capturing photoinitiators and their two main categories. [Link]
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Wang, Y., et al. (2023). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. Polymers, 15(13), 2869. [Link]
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Wikipedia. Photopolymer. [Link]
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Wang, C., et al. (2009). Synthesis and photopolymerization kinetics of lower odor benzophenone derivative photoinitiators. Polymer-Plastics Technology and Engineering, 48(3), 296-302. [Link]
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Elkhoury, K., et al. (2023). Photoinitiating mechanisms of Type-I (A), Type-II (B) and two-photon active (C) initiators. ResearchGate. [Link]
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Lalevée, J., et al. (2020). In Situ NMR to Monitor Bulk Photopolymerization Kinetics. ACS Macro Letters, 9(7), 934-939. [Link]
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Decker, C. (1992). Kinetic Study of Ultrafast Photopolymerization Reactions. Macromolecules, 25(19), 5143-5148. [Link]
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Storey, R. F., & Donnalley, A. B. (2001). Real-Time Monitoring of the Stable Free Radical Polymerization of Styrene via in-Situ Mid-Infrared Spectroscopy. Macromolecules, 34(23), 7946-7954. [Link]
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Wang, D., et al. (2019). Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. Polymers, 11(11), 1876. [Link]
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Smith, M. J., & Bucher, G. (2010). Quenching of Triplet Benzophenone by Benzene and Diphenyl Ether: A DFT Study. The Journal of Physical Chemistry A, 114(39), 10712–10716. [Link]
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Colquhoun, C., et al. (2020). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. White Rose Research Online. [Link]
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Scherzer, T., & Decker, U. (2001). Real-time FTIR-ATR spectroscopy of photopolymerization reactions. Vibrational Spectroscopy, 25(1), 13-24. [Link]
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Ghaffari, M., et al. (2022). Photo-Curing Kinetics of 3D-Printing Photo-Inks Based on Urethane-Acrylates. Polymers, 14(15), 3004. [Link]
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Zhang, P., et al. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega, 5(16), 9425-9432. [Link]
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Li, T., et al. (2023). Synthesis and Application of New Benzophenone Photoinitiators. ChemistrySelect, 8(32), e202301889. [Link]
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Natarajan, A., et al. (2010). Photochemical reaction mechanisms and kinetics with molecular nanocrystals: surface quenching of triplet benzophenone nanocrystals. Journal of Physical Organic Chemistry, 23(8), 738-744. [Link]
-
Zhang, P., et al. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega, 5(16), 9425-9432. [Link]
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van Assche, G., et al. (2005). Influence of temperature and UV intensity on photo-polymerization reaction studied by photo-DSC. Journal of Thermal Analysis and Calorimetry, 80(2), 371-376. [Link]
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Edinburgh Instruments. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. [Link]
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Sideridou, I., et al. (2006). Kinetic Study of Photoinitiated Polymerization Reactions by Real-Time Infrared Spectroscopy. Journal of Applied Polymer Science, 101(3), 1689-1697. [Link]
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Moore, W. M., et al. (1961). The Quenching Effect of Naphthalene on the Photoreduction of Benzophenone. Journal of the American Chemical Society, 83(13), 2789-2793. [Link]
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Alig, I., et al. (2006). Monitoring of Photopolymerization Kinetics and Network Formation by Combined Ultrasonic Refectometry and Near-infrared Spectroscopy. Polymer, 47(10), 3514-3523. [Link]
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Khudyakov, I. V., et al. (1999). Kinetics of Photopolymerization of Acrylates with Functionality of 1−6. Industrial & Engineering Chemistry Research, 38(9), 3353-3359. [Link]
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John, A., et al. (2020). Using Differential Scanning Calorimetry to Accelerate Polymerization Catalysis: A Toolkit for Miniaturized and Automated Kinetics Measurements. ACS Catalysis, 10(10), 5693-5701. [Link]
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Barlian, A., et al. (2022). A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR). Polymers, 14(17), 3505. [Link]
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Smith, M. J., & Bucher, G. (2010). Quenching of triplet benzophenone by benzene and diphenyl ether: a DFT study. The Journal of Physical Chemistry A, 114(39), 10712-10716. [Link]
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Yilmaz, G., et al. (2017). Conventional Type II photoinitiators as activators for photoinduced metal-free atom transfer radical polymerization. Polymer Chemistry, 8(6), 1057-1065. [Link]
-
Wróbel, M., et al. (2023). Measurement stand for monitoring the kinetics of photopolymerization by... ResearchGate. [Link]
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Griesser, T., & Schlögl, S. (2021). A Review on Modeling Cure Kinetics and Mechanisms of Photopolymerization. Polymers, 13(21), 3749. [Link]
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Iowa State University Chemical Instrumentation Facility. Reaction Monitoring & Kinetics. [Link]
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Avci, D., et al. (2020). A Yield Study on Self-Initiated Photopolymerization of Acrylate Monomers Bearing Benzophenone Pendant Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 215-222. [Link]
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Wang, D., et al. (2019). Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. Polymers, 11(11), 1876. [Link]
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Application Notes and Protocols for UV Curing with Substituted Benzophenones
For: Researchers, scientists, and drug development professionals engaged in photopolymerization and advanced material science.
Introduction: Beyond the Basics of Benzophenone Photoinitiation
Benzophenone, a classic Type II photoinitiator, has long been a cornerstone in the field of UV curing. Its mechanism, involving the abstraction of a hydrogen atom from a synergistic co-initiator to generate free radicals, is well-documented.[1][2] However, the true potential of this chemistry is unlocked through the strategic substitution of the benzophenone scaffold. This guide provides an in-depth exploration of how substituted benzophenones can be leveraged to enhance UV curing processes, offering superior control over reaction kinetics, depth of cure, and the final properties of the cured material. We will delve into the underlying principles, provide actionable protocols for formulation and analysis, and present a framework for troubleshooting common challenges.
Section 1: The Mechanism of Action and the Critical Role of Substituents
UV curing is a rapid polymerization process initiated by the absorption of ultraviolet light.[3] In systems employing benzophenone-type photoinitiators, the process is a multi-step one that relies on a hydrogen donor, typically an amine or ether.[1]
Upon exposure to UV radiation, the benzophenone derivative is excited from its ground state (S₀) to a singlet excited state (S₁), which then rapidly undergoes intersystem crossing to a more stable triplet state (T₁). This triplet state is the key reactive species. It abstracts a hydrogen atom from the co-initiator, generating a ketyl radical and a reactive radical from the co-initiator. The latter is responsible for initiating the polymerization of monomers and oligomers in the formulation.[1]
The efficiency of this process is profoundly influenced by the nature and position of substituents on the benzophenone rings. Electron-donating groups (EDGs), such as alkoxy (-OR) or alkylamino (-NR₂) groups, can significantly enhance the photoinitiation efficiency.[4][5] This is attributed to several factors:
-
Red-Shifted Absorption: EDGs can shift the maximum UV absorption to longer wavelengths, allowing for the use of safer, less damaging UV-A and even visible light sources.[4][6]
-
Increased Molar Extinction Coefficient: Many substituted benzophenones exhibit a higher molar extinction coefficient, meaning they absorb light more efficiently.[4]
-
Enhanced Intersystem Crossing and Triplet State Reactivity: The electronic effects of substituents can influence the efficiency of intersystem crossing and the hydrogen abstraction ability of the triplet state.
Conversely, electron-withdrawing groups (EWGs) can have the opposite effect, often decreasing the reactivity of the photoinitiator.[5]
Visualizing the Photoinitiation Cascade
Caption: Mechanism of Type II photoinitiation using substituted benzophenones.
Section 2: Formulation and Experimental Protocols
A successful UV curing process begins with a well-designed formulation. The key components include the photoinitiator system, the polymerizable resins (monomers and oligomers), and any additives to modify the final properties.
Core Components of a UV Curable Formulation
| Component | Description | Typical Concentration (wt%) |
| Substituted Benzophenone | The primary photoinitiator that absorbs UV light. | 1 - 5% |
| Co-initiator | A hydrogen donor, typically a tertiary amine (e.g., triethanolamine, N-methyldiethanolamine). | 2 - 8% |
| Monomers | Low viscosity liquids that act as reactive diluents and influence the crosslink density and flexibility. Examples include acrylates and methacrylates. | 20 - 60% |
| Oligomers | Higher molecular weight species that form the backbone of the polymer network and largely determine the final physical properties (e.g., hardness, chemical resistance). Examples include epoxy acrylates, urethane acrylates, and polyester acrylates. | 40 - 80% |
| Additives | Include stabilizers, pigments, flow agents, and adhesion promoters. | 0.1 - 5% |
Protocol 2.1: Preparation of a Standard UV Curable Acrylate Coating
This protocol details the preparation of a simple, clear UV-curable coating for initial screening of substituted benzophenone photoinitiators.
Materials:
-
Substituted Benzophenone (e.g., 4-Methylbenzophenone, 4-Methoxybenzophenone)
-
Triethanolamine (TEOA)
-
Trimethylolpropane Triacrylate (TMPTA) (Monomer)
-
Bisphenol A Epoxy Acrylate (Oligomer)
-
Amber glass vials
-
Magnetic stirrer and stir bars
-
Analytical balance
-
UV curing chamber with a broad-spectrum mercury lamp or a 365 nm LED lamp.
Procedure:
-
Formulation Preparation:
-
In an amber glass vial, weigh the desired amounts of the substituted benzophenone and triethanolamine.
-
Add the TMPTA monomer and stir until the photoinitiator system is completely dissolved. This may require gentle warming (not exceeding 50°C).
-
Add the epoxy acrylate oligomer and continue stirring until a homogenous, clear mixture is obtained. A typical formulation for screening could be:
-
Substituted Benzophenone: 3 wt%
-
Triethanolamine: 5 wt%
-
TMPTA: 40 wt%
-
Epoxy Acrylate Oligomer: 52 wt%
-
-
-
Application:
-
Apply the formulation to a suitable substrate (e.g., glass slide, metal panel) using a wire-wound bar or a spin coater to achieve a consistent film thickness (e.g., 50 µm).
-
-
UV Curing:
-
Place the coated substrate in the UV curing chamber.
-
Expose the film to UV light for a predetermined time. It is advisable to perform a dose-response experiment by varying the exposure time or UV intensity.
-
After curing, assess the film for tackiness (surface cure) and hardness.
-
Self-Validation: A properly cured film should be tack-free and exhibit good adhesion to the substrate. The cure speed can be quantified by determining the minimum UV dose required to achieve a tack-free surface.
Section 3: Analytical Characterization of UV Curing Kinetics and Polymer Properties
Quantitative analysis is crucial for optimizing UV curing processes and understanding the performance of different substituted benzophenones.
Protocol 3.1: Monitoring Curing Kinetics with Real-Time FTIR Spectroscopy
Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the disappearance of reactive functional groups (e.g., acrylate C=C bonds) during polymerization.[7][8]
Equipment:
-
FTIR spectrometer with a rapid scan capability.
-
UV light guide accessory for in-situ irradiation.
-
BaF₂ or KBr salt plates.
-
Spacers of known thickness (e.g., 25 µm).
Procedure:
-
Sample Preparation:
-
Place a drop of the liquid formulation between two salt plates separated by a spacer.
-
-
Data Acquisition:
-
Obtain an initial IR spectrum of the uncured liquid.
-
Position the UV light guide to irradiate the sample.
-
Simultaneously start UV exposure and rapid, continuous IR spectral acquisition.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the acrylate C=C bond (typically around 810 cm⁻¹ or 1635 cm⁻¹).[7]
-
Normalize this decrease against a stable internal reference peak (e.g., a C=O peak from the ester groups).
-
Calculate the degree of conversion as a function of time.
-
Visualizing the Curing Analysis Workflow
Caption: Workflow for the analytical characterization of UV-cured polymers.
Protocol 3.2: Thermal Analysis with Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat released during the exothermic polymerization reaction upon exposure to UV light, providing valuable information on the curing kinetics.[9][10]
Equipment:
-
DSC instrument equipped with a UV light source.
-
Aluminum DSC pans.
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount (5-10 mg) of the liquid formulation into an open aluminum DSC pan.
-
-
Isothermal Measurement:
-
Equilibrate the sample at a desired isothermal temperature in the DSC cell.
-
Expose the sample to a defined intensity of UV light for a set duration.
-
The instrument will record the heat flow as a function of time.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH).
-
The rate of heat flow is proportional to the rate of polymerization.
-
By comparing the total heat of reaction for different formulations, the relative efficiency of the photoinitiators can be assessed.[6]
-
Protocol 3.3: Characterizing Mechanical Properties with Dynamic Mechanical Analysis (DMA)
DMA is used to evaluate the viscoelastic properties of the cured polymer, including the glass transition temperature (Tg) and the storage modulus, which relates to the material's stiffness and crosslink density.
Equipment:
-
Dynamic Mechanical Analyzer with a film tension or single cantilever clamp.
Procedure:
-
Sample Preparation:
-
Prepare a free-standing film of the cured polymer with uniform thickness and defined dimensions.
-
-
Temperature Sweep:
-
Mount the sample in the DMA clamp.
-
Apply a sinusoidal strain at a fixed frequency while ramping the temperature.
-
The instrument measures the storage modulus (E'), loss modulus (E''), and tan delta (E''/E').
-
-
Data Analysis:
-
The peak of the tan delta curve is typically taken as the glass transition temperature (Tg).
-
The storage modulus in the rubbery plateau region (above Tg) can be used to estimate the crosslink density.
-
Section 4: Troubleshooting Common UV Curing Issues
| Issue | Potential Causes | Recommended Solutions |
| Tacky or Undercured Surface | - Oxygen inhibition at the surface.- Insufficient UV dose or intensity.- Mismatch between lamp output and photoinitiator absorption. | - Increase UV intensity.- Cure in a nitrogen atmosphere.- Add a surface cure additive.- Ensure the photoinitiator's absorption spectrum matches the lamp's emission spectrum. |
| Poor Adhesion | - Substrate contamination.- High shrinkage of the formulation.- Insufficient wetting of the substrate. | - Thoroughly clean and pretreat the substrate.- Adjust the monomer/oligomer ratio to reduce shrinkage.- Add a wetting agent to the formulation. |
| Yellowing of the Cured Film | - Photodegradation of the photoinitiator or its byproducts.- Over-curing. | - Select a photoinitiator with lower yellowing potential.- Add a UV stabilizer.- Optimize the UV dose to avoid excessive exposure. |
| Inconsistent Curing | - Fluctuations in UV lamp output.- Non-uniform film thickness. | - Regularly check and maintain the UV lamp.- Ensure consistent application of the coating. |
Section 5: Safety and Handling of Substituted Benzophenones
Substituted benzophenones, like all chemicals, should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, nitrile gloves, and a lab coat when handling these compounds.[11][12]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dusts or vapors.[12]
-
Storage: Store in a cool, dry, dark place away from incompatible materials.[12]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[11]
Always consult the Safety Data Sheet (SDS) for the specific substituted benzophenone you are using for detailed hazard information and handling instructions.[11][12][13][14]
References
-
Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. MDPI. [Link]
-
Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. ResearchGate. [Link]
-
Synthesis and application of novel benzophenone photoinitiators. ResearchGate. [Link]
-
Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin. Chemical Research in Chinese Universities. [Link]
-
UV Curing: Part Three; Free Radical Photoinitiators. Polymer Innovation Blog. [Link]
-
Safety Data Sheet: Benzophenone. Carl ROTH. [Link]
-
A Yield Study on Self-Initiated Photopolymerization of Acrylate Monomers Bearing Benzophenone Pendant Unit. DergiPark. [Link]
-
Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. MDPI. [Link]
-
Monitoring the Kinetics of UV Curing Using In Situ Rheology and Real-Time Fourier Transform Infrared Spectroscopy. Imaging.org. [Link]
-
DMA curves of UV-cured coatings. ResearchGate. [Link]
- Benzophenone derivatives and their preparation.
-
Troubleshooting Common UV Curing System Issues in Printing. IUV. [Link]
-
DMA as an Optimization Tool for Post-Curing of Hardening Coatings and 3D-Printed Components. NETZSCH Analyzing & Testing. [Link]
-
Benzophenone UV Absorber Wholesale Manufacturer/Supplier/Company. Tintoll. [Link]
-
Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. ResearchGate. [Link]
-
Influence of structure of benzodioxole derivatives on photoinitiation efficiency of benzophenone. Photochemical & Photobiological Sciences (RSC Publishing). [Link]
-
Using Real-Time FT-IR to Characterize UV Curable Optical Adhesives. Spectroscopy Online. [Link]
-
Highly Efficient Photoinitiation Systems Based on Dibenzo[a,c]phenazine Sensitivity to Visible Light for Dentistry. PMC - PubMed Central. [Link]
-
Kinetic studies of a UV-curable powder coating using photo-DSC, real-time FTIR and rheology. ResearchGate. [Link]
-
Characterization of Photo-Curing Processes by Means of UV-DSC. NETZSCH Analyzing & Testing. [Link]
-
Benzophenone-3 - SAFETY DATA SHEET. Avena Lab. [Link]
-
DMA Analysis of Plasma Modified PVC Films and the Nature of Initiated Surface Changes. MDPI. [Link]
-
Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resins. ResearchGate. [Link]
-
Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega. [Link]
-
Investigation of the curing reaction of EVA by DSC and DMA. PV Tech. [Link]
-
PHOTO-DSC AS A VERSATILE TOOL FOR UV CURING SYSTEMS CHARACTERIZATION. Linseis. [Link]
- Benzophenone derivative, aqueous copolymer dispersion and aqueous coating composition.
-
Determining a coating's degree of cure | FT-IR spectroscopy | UV curing varnish. YouTube. [Link]
-
Safety Data Sheet Benzophenone Revision 6, Date 17 Feb 2025. Redox. [Link]
-
Curing of an acrylate – Rheology with simultaneous FTIR spectroscopy. Gammadata. [Link]
-
Polymer Characterization with Dynamic Mechanical Analysis (DMA). YouTube. [Link]
-
Influence of Electron-Donating and. Electron-Withdrawing Groups on One- and. Two-Photon Absorption Properties on Modified. Adenine and Guanine Nucleobases. ChemRxiv. [Link]
-
UV Curing of Thermosets Part 14: Using UV DSC to Monitor Curing - 1. Polymer Innovation Blog. [Link]
- Derivatives of benzophenone and their preparation.
-
Benzophenone derivatives as novel organosoluble visible light Type II photoinitiators for UV and LED photoinitiating systems. ResearchGate. [Link]
Sources
- 1. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. How Do Photoinitiators for UV Curing Work [qinmuchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Influence of structure of benzodioxole derivatives on photoinitiation efficiency of benzophenone - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
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- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC [mdpi.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
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- 12. fishersci.com [fishersci.com]
- 13. avenalab.com [avenalab.com]
- 14. redox.com [redox.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-tert-Butyl-3'-chlorobenzophenone
Welcome to the technical support center for the synthesis of 4-tert-Butyl-3'-chlorobenzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific chemical synthesis. Here, we provide in-depth, field-proven insights into the common challenges encountered during the Friedel-Crafts acylation of tert-butylbenzene with 3-chlorobenzoyl chloride, presented in a clear question-and-answer format. Our goal is to equip you with the knowledge to not only solve common problems but also to understand the underlying chemical principles for more robust and reproducible synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 4-tert-Butyl-3'-chlorobenzophenone?
A1: The most direct and commonly employed method for synthesizing 4-tert-Butyl-3'-chlorobenzophenone is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the reaction of tert-butylbenzene with 3-chlorobenzoyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2] The tert-butyl group on the benzene ring is a bulky activating group that directs the incoming acyl group primarily to the para position due to steric hindrance, leading to the desired product.
Q2: Why is the choice of catalyst so critical in this synthesis?
A2: The Lewis acid catalyst, most commonly AlCl₃, plays a pivotal role in activating the acylating agent (3-chlorobenzoyl chloride). It coordinates with the chlorine atom of the acyl chloride, which polarizes the carbonyl group and generates a highly electrophilic acylium ion. This acylium ion is the reactive species that is then attacked by the electron-rich π-system of the tert-butylbenzene ring. The strength and purity of the Lewis acid directly impact the reaction rate and yield.
Q3: What are the most common side reactions to be aware of?
A3: Several side reactions can occur, leading to impurities and reduced yields:
-
Isomer Formation: Although the bulky tert-butyl group strongly directs acylation to the para position, small amounts of the ortho isomer (2-tert-Butyl-3'-chlorobenzophenone) can be formed. The formation of the meta isomer is generally negligible.
-
Dealkylation: Under harsh conditions (e.g., high temperatures or prolonged reaction times), the tert-butyl group can be cleaved from the aromatic ring, leading to the formation of benzophenone derivatives without the tert-butyl group.
-
Reaction with Solvent: If a reactive solvent is used, it may compete with tert-butylbenzene in the acylation reaction. Therefore, inert solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred.
Q4: Can I use other Lewis acids besides aluminum chloride?
A4: While aluminum chloride is the most common and often the most effective catalyst for this reaction, other Lewis acids can be used. Ferric chloride (FeCl₃) is a milder alternative that can sometimes offer better selectivity and easier handling. Other options include boron trifluoride (BF₃) and zinc chloride (ZnCl₂), though they may require more forcing conditions. The choice of catalyst may require optimization depending on the scale and specific conditions of your reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 4-tert-Butyl-3'-chlorobenzophenone.
Q1: My reaction is not proceeding, or the yield is very low. What could be the problem?
A1: Low or no yield is a common issue in Friedel-Crafts acylation and can often be attributed to the following:
| Potential Cause | Explanation | Recommended Solution |
| Moisture Contamination | Anhydrous aluminum chloride reacts violently with water, which deactivates the catalyst. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Poor Quality Catalyst | The AlCl₃ may be old or have been exposed to atmospheric moisture. | Use a fresh, unopened bottle of anhydrous AlCl₃ or sublime the existing catalyst before use. |
| Insufficient Catalyst | In Friedel-Crafts acylations, the catalyst complexes with the product ketone, so a stoichiometric amount is often required. | Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the 3-chlorobenzoyl chloride. |
| Low Reaction Temperature | The activation energy for the reaction may not be reached. | While the initial addition of reagents should be done at a low temperature (0-5 °C) to control the exothermic reaction, the reaction may need to be warmed to room temperature or slightly above to proceed to completion. |
Q2: I am observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity?
A2: The formation of the ortho-isomer is the most likely cause of isomeric impurities. To enhance the selectivity for the desired para-product:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can increase the kinetic preference for the sterically less hindered para-position.
-
Choice of Solvent: The polarity of the solvent can influence the regioselectivity. Experiment with less polar solvents to potentially increase the steric hindrance effect.
-
Bulky Lewis Acid: In some cases, using a bulkier Lewis acid-catalyst complex can further disfavor attack at the more sterically hindered ortho-position.
Q3: The purification of my final product is difficult, and I have a persistent impurity. What are my options?
A3: Purification can be challenging due to the presence of unreacted starting materials and byproducts with similar polarities.
-
Aqueous Work-up: A thorough aqueous work-up is crucial. Washing the organic layer with dilute HCl will remove any remaining aluminum salts, and a subsequent wash with a dilute base (e.g., NaHCO₃ or NaOH) will remove any unreacted 3-chlorobenzoyl chloride (as the carboxylate).
-
Recrystallization: The product is a solid, making recrystallization an effective purification method. A solvent screen (e.g., using ethanol, methanol, isopropanol, or hexane/ethyl acetate mixtures) should be performed to find the optimal conditions.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from closely related impurities. A gradient elution with a non-polar solvent system (e.g., hexanes and ethyl acetate) is a good starting point.
Experimental Workflow & Protocols
Diagram of the Friedel-Crafts Acylation Workflow
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
-
Pearson. (n.d.). Show how you would use the Friedel–Crafts acylation, Clemmensen r... Retrieved from [Link]
- Google Patents. (n.d.). WO2001051440A1 - A process for the preparation of substituted benzophenones.
-
Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
Sources
Technical Support Center: Friedel-Crafts Acylation with 3-Chlorobenzoyl Chloride
Last Updated: January 23, 2026
Introduction
Welcome to the technical support guide for Friedel-Crafts acylation reactions, with a specific focus on the use of 3-chlorobenzoyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental organic transformation. Here, we address common challenges, delve into the mechanistic underpinnings of byproduct formation, and provide actionable troubleshooting strategies to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products when reacting benzene with 3-chlorobenzoyl chloride under Friedel-Crafts conditions?
The primary product of the Friedel-Crafts acylation of benzene with 3-chlorobenzoyl chloride is 3-chlorobenzophenone . The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion, generated from 3-chlorobenzoyl chloride and a Lewis acid catalyst (commonly AlCl₃), attacks the benzene ring.[1][2]
However, the directing effects of the substituents on the benzoyl chloride can lead to the formation of isomeric byproducts, albeit typically in minor amounts. The chlorine atom is an ortho-, para- director, while the carbonyl group is a meta-director. Since the acylation occurs at the carbonyl carbon, the orientation of the final product is determined by the attack of the benzene ring on the acylium ion.
Q2: My reaction is sluggish and giving a low yield. What are the most likely causes?
Low yields in Friedel-Crafts acylation are a common issue and can often be traced back to a few key factors. A systematic approach to troubleshooting is recommended to pinpoint the root cause.[3]
-
Catalyst Deactivation: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly hygroscopic. Any moisture present in the reagents or glassware will react with the catalyst, reducing its activity.[4]
-
Insufficient Catalyst Loading: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst because both the acyl chloride and the resulting ketone product can form complexes with it.[5]
-
Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can lead to decomposition of the starting materials or the formation of unwanted side products.
-
Purity of Reagents: The purity of the 3-chlorobenzoyl chloride, the aromatic substrate, and the solvent is crucial for a successful reaction.
Q3: I am observing multiple spots on my TLC plate, indicating several byproducts. What are they likely to be?
The formation of multiple byproducts can complicate purification and reduce the yield of the desired product. Common byproducts in the Friedel-Crafts acylation with 3-chlorobenzoyl chloride include:
-
Diacylated products: Although the ketone product is deactivating, forcing conditions (high temperature, long reaction times, or excess acylating agent) can lead to a second acylation of the aromatic ring.[4]
-
Isomeric products: While the primary product is 3-chlorobenzophenone, trace amounts of other isomers might form depending on the reaction conditions and the specific aromatic substrate used.
-
Products from reaction with solvent: If the solvent is susceptible to electrophilic attack (e.g., certain aromatic solvents), it can compete with the intended substrate, leading to undesired byproducts.
Troubleshooting Guide
This section provides a more in-depth analysis of common problems and offers step-by-step solutions.
Problem 1: Low or No Product Formation
Root Cause Analysis:
A lack of product is often indicative of a fundamental issue with the reaction setup or the reagents.
-
Inactive Catalyst: As mentioned, the Lewis acid is the most common culprit.
-
Deactivated Aromatic Substrate: Friedel-Crafts reactions are generally not effective with strongly deactivated aromatic rings (e.g., nitrobenzene).[6][7][8]
-
Presence of Inhibiting Functional Groups: Aromatic rings bearing certain functional groups, such as amines (-NH₂, -NHR, -NR₂), will not undergo Friedel-Crafts acylation because the Lewis acid coordinates with the basic nitrogen atom, deactivating the ring.[6][7]
Troubleshooting Workflow:
A troubleshooting workflow for low product yield.
Recommended Actions:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven prior to use. Use freshly opened or distilled anhydrous solvents.
-
Verify Catalyst Activity: Use a fresh, unopened container of the Lewis acid catalyst. If the catalyst is old, it may have been compromised by atmospheric moisture.
-
Confirm Substrate Suitability: If using a substituted aromatic compound, ensure it does not contain strongly deactivating or Lewis basic functional groups.
Problem 2: Formation of a Complex Mixture of Byproducts
Root Cause Analysis:
The presence of multiple byproducts suggests a lack of selectivity in the reaction.
-
Polysubstitution: As noted, the product ketone is deactivating, which generally prevents further acylation.[1][5] However, under harsh conditions, this can be overcome.
-
Isomerization: While the acylium ion itself does not typically rearrange, the aromatic substrate or reaction conditions might favor the formation of isomeric products.[9]
-
Side Reactions with Solvent: The choice of solvent is critical. Inert solvents such as dichloromethane (DCM) or carbon disulfide (CS₂) are preferred.
Strategies for Improving Selectivity:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a low to moderate temperature (0°C to room temperature initially). | Minimizes side reactions and decomposition. |
| Reaction Time | Monitor the reaction closely by TLC or GC-MS and quench once the starting material is consumed. | Prevents the formation of byproducts over extended periods. |
| Order of Addition | Add the acyl chloride slowly to the mixture of the aromatic substrate and Lewis acid. | Maintains a low concentration of the electrophile, reducing the likelihood of polysubstitution. |
| Stoichiometry | Use a slight excess of the aromatic substrate relative to the acyl chloride. | Ensures the acylating agent is the limiting reagent, minimizing diacylation. |
Experimental Protocols
General Procedure for Friedel-Crafts Acylation of Benzene with 3-Chlorobenzoyl Chloride
Materials:
-
Benzene (anhydrous)
-
3-Chlorobenzoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas produced). Maintain an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM. Cool the mixture to 0°C in an ice bath.
-
Addition of Reactants: Add benzene (1.0 equivalent) to the cooled suspension. Slowly add 3-chlorobenzoyl chloride (1.05 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0°C.[10]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.[11] This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).[12]
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 3-chlorobenzophenone.
Visualizing the Reaction Pathway:
A simplified workflow of the Friedel-Crafts acylation.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Chemguide. friedel-crafts acylation of benzene. [Link]
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]
-
Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
-
Chemistry LibreTexts. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]
-
YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]
Sources
- 1. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. websites.umich.edu [websites.umich.edu]
Technical Support Center: Recrystallization of 4-tert-Butyl-3'-chlorobenzophenone
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 4-tert-Butyl-3'-chlorobenzophenone via recrystallization. This process is critical for ensuring the high purity required in research and drug development. The following FAQs and troubleshooting guide are designed to address common challenges and provide a deeper understanding of the principles at play.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization for purifying 4-tert-Butyl-3'-chlorobenzophenone?
Recrystallization is a purification technique that leverages the differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[1] The core concept is to dissolve the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble. As the solution cools slowly, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities, which are either present in smaller amounts or are more soluble in the cold solvent, remain in the solution (mother liquor).[1][2]
Q2: How do I select an appropriate solvent for 4-tert-Butyl-3'-chlorobenzophenone?
Choosing the right solvent is the most critical step for successful recrystallization.[1] The ideal solvent should exhibit the following characteristics:
-
High Solvency at High Temperatures: It should dissolve a large amount of 4-tert-Butyl-3'-chlorobenzophenone at or near its boiling point.
-
Low Solvency at Low Temperatures: It should dissolve very little of the compound at room temperature or below, allowing for maximum recovery.
-
Impurity Solubility: It should either dissolve impurities completely even when cold, or not dissolve them at all, allowing them to be removed by filtration.
-
Chemical Inertness: The solvent must not react with the compound.[1]
-
Volatility: It should be sufficiently volatile to be easily removed from the purified crystals.[1]
-
Boiling Point: The solvent's boiling point should be lower than the melting point of 4-tert-Butyl-3'-chlorobenzophenone to prevent the compound from "oiling out."
A good starting point for a ketone-containing molecule like this is often a moderately polar solvent.[3] Ethanol, isopropanol, or ethyl acetate are excellent candidates for initial screening. Mixed solvent systems, such as ethanol/water or ethyl acetate/heptane, are also highly effective.[4]
Q3: Why is a slow cooling rate essential for obtaining pure crystals?
The rate of cooling directly impacts the purity and size of the crystals. Slow, undisturbed cooling allows the crystal lattice to form in an orderly manner, selectively incorporating molecules of 4-tert-Butyl-3'-chlorobenzophenone while excluding impurity molecules.[5][6] Rapid cooling, or "shock cooling," causes the compound to precipitate out of solution quickly, trapping impurities within the rapidly forming solid.[2][7] This results in a less pure product, often in the form of fine powder rather than well-defined crystals.
Q4: When is a two-solvent (mixed-solvent) system preferable to a single solvent?
A two-solvent system is employed when no single solvent meets all the criteria for a good recrystallization solvent.[8] This method is particularly useful when the compound is highly soluble in one solvent (the "soluble solvent") and poorly soluble in another (the "insoluble" or "anti-solvent"), and both solvents are miscible.
You would first dissolve the 4-tert-Butyl-3'-chlorobenzophenone in a minimal amount of the hot "soluble solvent." Then, the "anti-solvent" is added dropwise to the hot solution until it becomes slightly cloudy (the saturation point).[9] A few more drops of the hot soluble solvent are added to redissolve the precipitate, and the solution is then allowed to cool slowly. This technique provides fine control over the saturation point, often leading to excellent crystal formation.[8]
Data Summary: Solvent Selection Guide
While precise solubility data for 4-tert-Butyl-3'-chlorobenzophenone requires experimental determination, the following table provides a qualitative guide for solvent screening based on the "like dissolves like" principle and the properties of similar benzophenone compounds.[3][10][11]
| Solvent | Polarity | Expected Solubility of 4-tert-Butyl-3'-chlorobenzophenone | Suitability for Recrystallization |
| Heptane/Hexane | Non-polar | Low at all temperatures | Good as an anti-solvent in a two-solvent system. |
| Toluene | Non-polar (Aromatic) | Moderate to high when hot, low when cold | Potentially a good single solvent. |
| Ethyl Acetate | Moderately Polar | High when hot, moderate when cold | Good "soluble solvent" for a two-solvent system (e.g., with heptane). |
| Acetone | Moderately Polar | Very high at most temperatures | Often too effective a solvent, but can be used as the "soluble solvent" in a pair (e.g., with water).[3] |
| Isopropanol/Ethanol | Polar | High when hot, low to moderate when cold | Excellent candidates for single-solvent recrystallization.[12] |
| Methanol | Polar | High when hot, moderate when cold | Good candidate, may require a water anti-solvent for better recovery. |
| Water | Very Polar | Insoluble | Excellent as an anti-solvent for polar organic solvents like ethanol or acetone. |
Troubleshooting Guide
Problem: My compound has "oiled out," forming a liquid layer instead of crystals.
-
Causality: This occurs when the saturated solution's temperature is above the melting point of your compound as it comes out of solution. The compound melts instead of crystallizing.
-
Solution:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation temperature.[7]
-
Allow the solution to cool slowly again. If the problem persists, consider re-attempting the recrystallization with a lower-boiling point solvent.
-
Problem: No crystals have formed even after the solution has cooled to room temperature.
-
Causality: This is typically due to one of two reasons: either too much solvent was added, and the solution is not yet saturated, or the solution is supersaturated and requires nucleation to begin crystallization.
-
Solutions (in order of preference):
-
Induce Nucleation: Try scratching the inside of the flask just below the solvent line with a clean glass rod. The microscopic scratches provide a surface for crystal growth to begin.[5][9]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.[5]
-
Reduce Solvent Volume: If nucleation techniques fail, gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Let it cool slowly again.[7]
-
Cool Further: Place the flask in an ice-water bath to further decrease solubility, but only after slow cooling to room temperature has failed to produce crystals.
-
Problem: The recrystallization yielded a very fine powder, not distinct crystals.
-
Causality: The crystals formed too rapidly due to excessively fast cooling or too high a concentration. Rapid formation is less selective and can trap impurities.[7]
-
Solution: Re-dissolve the powder in the minimum amount of hot solvent (you may need to add a little more this time) and allow it to cool much more slowly. Insulating the flask by placing it on a cork ring or paper towels and covering it with a watch glass can help slow the cooling process.[7]
Problem: The final product yield is unacceptably low (<50%).
-
Causality: This is most often caused by using an excessive amount of solvent during the initial dissolution step. A significant portion of your compound has remained dissolved in the cold mother liquor.[7]
-
Solutions:
-
Second Crop Recovery: Isolate your first batch of crystals. Take the remaining mother liquor and reduce its volume by boiling. Upon cooling, a second, though likely less pure, batch of crystals may form.[7]
-
Optimize the Protocol: In your next attempt, be more meticulous about adding the minimum amount of hot solvent required to just dissolve the crude solid.
-
Problem: The purified crystals are still colored.
-
Causality: The color is due to highly conjugated impurities that are soluble in the recrystallization solvent and may get adsorbed onto the crystal surface.
-
Solution:
-
Redissolve the colored crystals in the hot solvent.
-
Add a very small amount (1-2% of the solute's weight) of activated charcoal to the hot solution.[9]
-
Swirl and keep the solution hot for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent boiling over.[9]
-
Experimental Protocol: Two-Solvent Recrystallization
This protocol outlines a general procedure using an Ethyl Acetate/Heptane solvent system.
-
Solvent Screening: In a small test tube, test the solubility of ~20 mg of crude 4-tert-Butyl-3'-chlorobenzophenone. It should dissolve readily in a small amount of hot ethyl acetate and be poorly soluble in heptane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a boiling chip or magnetic stir bar. Heat the flask on a hot plate and add the minimum amount of hot ethyl acetate dropwise while stirring until the solid just dissolves.[13]
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This involves quickly pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.[8]
-
Reaching Saturation: Reheat the clear solution to boiling. Add heptane dropwise while the solution is hot until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few drops of hot ethyl acetate to the turbid solution until it becomes clear again. You are now at the ideal saturation point.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[5][13] Crystal formation should begin during this period. Once at room temperature, you may place the flask in an ice bath for 15-20 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold heptane (or a pre-chilled mixture of ethyl acetate/heptane) to rinse away any remaining mother liquor.[14]
-
Drying: Allow the crystals to dry completely on the filter paper with air being drawn through them. For final drying, transfer the crystals to a watch glass or use a vacuum oven.
Visualization: Recrystallization Workflow
The following diagram illustrates the logical steps and decision points in a typical recrystallization experiment.
Caption: Workflow for the purification of 4-tert-Butyl-3'-chlorobenzophenone.
References
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- PubChem. (n.d.). 4-tert-Butyl-3-chlorophenol.
- PubChem. (n.d.). 4-Chlorobenzophenone.
- PubChem. (n.d.). 4-tert-Butyl-4'-chlorobenzophenone.
- Homi Bhabha Centre for Science Education. (n.d.). Recrystallization.
- Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
- Google Patents. (n.d.). US2826537A - Method for purification of ketones.
- EPFL. (n.d.). Guide for crystallization.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization I. Retrieved from University of Colorado Boulder website.
- ACS Publications. (2018, April 18). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents.
- Scholars Research Library. (2012). Rapid crystal growth of benzophenone by low temperature solution growth and its characterization. Archives of Applied Science Research, 4(2), 898-905.
- Cheméo. (n.d.). Chemical Properties of 4-tert-Butyl-benzophenone (CAS 22679-54-5).
- ResearchGate. (2014, February 2). What is the best way to remove Ketones?.
- Sathee Jee. (n.d.). Chemistry Crystallization.
- Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
- ChemAnalyst. (n.d.). Chlorobenzophenone: Properties, Applications, Synthesis, and Safety Considerations.
- MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube.
- ACS Publications. (2009, November 20). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?. Organic Process Research & Development.
- National Center for Biotechnology Information. (n.d.).
- Reddit. (2023, February 19).
- Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube.
- Google Patents. (n.d.). CN1256313C - Process for preparing 4-tert-butoxy-chlorobenzene.
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Minimizing polyalkylation in Friedel-Crafts reactions
Welcome, researchers and innovators. This guide is designed to serve as a dedicated resource for troubleshooting one of the most common challenges in electrophilic aromatic substitution: controlling polyalkylation in Friedel-Crafts reactions. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic insights required to master this foundational C-C bond-forming reaction.
Core Issue Analysis: The Root of Polyalkylation
The Friedel-Crafts alkylation is a powerful tool for attaching alkyl groups to aromatic rings.[1][2] However, its synthetic utility is often compromised by a significant side reaction: polyalkylation.[3][4] This occurs because the primary product of the reaction is more reactive than the starting material.
The introduction of an alkyl group, which is an electron-donating group, activates the aromatic ring, making it more nucleophilic.[3][4] Consequently, the mono-alkylated product can readily undergo a second, or even third, alkylation, often at a faster rate than the initial reaction, leading to a mixture of products that can be difficult to separate.
Caption: Fig 2: Acylation-reduction workflow.
Experimental Protocol: Synthesis of Propylbenzene via Acylation-Reduction
Objective: Synthesize propylbenzene, a product that cannot be made cleanly by direct alkylation with 1-chloropropane due to carbocation rearrangement and polyalkylation.
Part A: Friedel-Crafts Acylation
-
In a dry, three-necked flask equipped with a reflux condenser and a dropping funnel, add benzene (excess) and anhydrous aluminum chloride (AlCl₃, 1.1 eq).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add propanoyl chloride (1.0 eq) dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until the evolution of HCl gas ceases.
-
Carefully quench the reaction by pouring it over crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water and sodium bicarbonate solution, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure to yield propiophenone (the aryl ketone).
Part B: Clemmensen Reduction
-
Prepare amalgamated zinc (Zn(Hg)) by stirring zinc dust with a 5% HgCl₂ solution.
-
In a round-bottom flask, add the amalgamated zinc, concentrated HCl, water, and the propiophenone obtained from Part A.
-
Heat the mixture to reflux for 4-6 hours. Add more HCl periodically to maintain a vigorous reaction.
-
After cooling, separate the organic layer, neutralize any remaining acid, wash, dry, and purify by distillation to obtain the final product, propylbenzene.
This robust, two-step method provides excellent control and is a cornerstone of synthetic strategy when direct alkylation is problematic.
References
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
-
18.2 Friedel Crafts Alkylation and Acylation. (2021). Chad's Prep. [Link]
-
Rueping, M., Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6(6). [Link]
-
Limitations of Friedel-Crafts Alkylations. (2015). Chemistry LibreTexts. [Link]
-
Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]
-
Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. [Link]
-
Rueping, M., Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. National Center for Biotechnology Information (NCBI). [Link]
-
Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. (2024). University of Michigan. [Link]
-
Friedel-Crafts Alkylation with Practice Problems. (2022). Chemistry Steps. [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism. (2016). The Organic Chemistry Tutor. [Link]
-
Friedel-Crafts alkylation. (n.d.). Khan Academy. [Link]
-
Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. [Link]
-
Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. (2024). MDPI. [Link]
-
Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. (2024). ResearchGate. [Link]
-
Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. (n.d.). Royal Society of Chemistry. [Link]
Sources
Technical Support Center: Improving Unsymmetrical Benzophenone Synthesis Yields
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of unsymmetrical benzophenones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common synthetic challenges. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your reaction yields.
Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions regarding the synthesis of unsymmetrical benzophenones.
Q1: What are the primary methods for synthesizing unsymmetrical benzophenones, and what are their main advantages and disadvantages?
A1: The two most prevalent strategies are Friedel-Crafts acylation and modern palladium-catalyzed cross-coupling reactions.
-
Friedel-Crafts Acylation: This classic method involves the reaction of an acyl chloride or anhydride with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] Its primary advantage is the use of relatively inexpensive and readily available starting materials. However, it suffers from several limitations, including the need for stoichiometric amounts of the catalyst, harsh reaction conditions, and incompatibility with certain functional groups, particularly strongly deactivated aromatic rings.[2][3]
-
Palladium-Catalyzed Cross-Coupling: Modern methods, such as the Suzuki-Miyaura and Heck reactions, offer a more versatile and functional-group-tolerant approach.[4][5] The carbonylative Suzuki-Miyaura reaction, for instance, can couple arylboronic acids with aryl halides under a carbon monoxide atmosphere to form the benzophenone core.[6][7] These methods generally provide higher yields and regioselectivity but often require more expensive catalysts, ligands, and starting materials.
Q2: Why is a stoichiometric amount of Lewis acid (e.g., AlCl₃) often required for Friedel-Crafts acylation?
A2: This is a critical point of confusion that directly impacts reaction yield. A stoichiometric amount is necessary because the Lewis acid catalyst complexes not only with the acyl chloride to form the reactive acylium ion but also with the carbonyl group of the benzophenone product.[2] This product-catalyst complex is stable and effectively removes the Lewis acid from the catalytic cycle.[8] Therefore, to ensure the reaction proceeds to completion, at least one equivalent of the catalyst is needed for every equivalent of the ketone produced, plus a catalytic amount to drive the reaction. Using insufficient catalyst is a common cause of low conversion.[2]
Q3: When should I choose a cross-coupling reaction over a Friedel-Crafts acylation?
A3: The choice depends on your substrate and desired product. Opt for a cross-coupling reaction when:
-
Your aromatic substrate contains deactivating groups (e.g., -NO₂, -CN, -COR) that are incompatible with Friedel-Crafts conditions.[3]
-
Your substrate has sensitive functional groups that would not tolerate strong Lewis acids.
-
High regioselectivity is critical, especially with complex substituted aromatics.
-
You need to avoid the harsh workup conditions associated with removing large amounts of aluminum salts.
While the reagents may be more expensive, the often higher yield, cleaner reaction profile, and broader substrate scope of cross-coupling reactions can make them more efficient overall for complex molecules.[7]
Troubleshooting Guide: Friedel-Crafts Acylation
This section provides direct answers to specific problems you may encounter during your experiments.
Problem 1: My reaction yield is significantly lower than expected.
This is the most common issue. The low yield can usually be attributed to one of four key areas: catalyst deactivation, substrate incompatibility, suboptimal reaction conditions, or inefficient mixing.
Causality and Solutions for Low Yield
| Potential Cause | Scientific Explanation | Troubleshooting & Optimization Steps |
| Moisture Contamination | Lewis acids like AlCl₃ are extremely hygroscopic and react irreversibly with water to form inactive aluminum hydroxides and HCl.[9] This deactivates the catalyst before it can participate in the reaction. | Solution: Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents and high-purity, freshly opened reagents. Handle AlCl₃ in a glovebox or under an inert atmosphere.[2] |
| Deactivated Aromatic Ring | The Friedel-Crafts reaction is an electrophilic aromatic substitution. Strongly electron-withdrawing groups (-NO₂, -CF₃, -CN, -SO₃H, -COR) on the aromatic substrate make the ring electron-poor and thus less nucleophilic, slowing or preventing the reaction.[2] | Solution: If your substrate is strongly deactivated, Friedel-Crafts is likely not the appropriate method. Consider an alternative synthesis route, such as a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.[3] |
| Insufficient Catalyst | As explained in FAQ Q2, the benzophenone product forms a stable complex with the Lewis acid, sequestering it. If less than a stoichiometric amount is used, the reaction will stall once the catalyst is consumed.[2][8] | Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent. For substrates containing other Lewis basic sites (e.g., ethers), even more catalyst may be required. |
| Suboptimal Temperature | Reaction temperature is a critical parameter. If the temperature is too low, the activation energy barrier may not be overcome, leading to a slow or incomplete reaction. If it's too high, it can promote side reactions and decomposition of starting materials or products.[9][10] | Solution: Start with established literature procedures for similar substrates. If the reaction is sluggish, consider gradually increasing the temperature while monitoring by TLC. For highly reactive substrates, cooling (e.g., 0 °C) may be necessary to prevent side reactions.[10] |
| Inefficient Mixing | Anhydrous AlCl₃ is a solid that can be difficult to dissolve. If not dispersed effectively, it can form clumps, leading to a non-uniform reaction and localized overheating.[11] | Solution: Use a powerful mechanical stirrer, especially for larger-scale reactions. Ensure the stirring is vigorous enough to keep the AlCl₃ suspended throughout the reaction. |
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to diagnosing low yields in Friedel-Crafts acylation.
Caption: A stepwise workflow for troubleshooting low yields.
Problem 2: I am trying to acylate a phenol, but the reaction is not working. What is happening?
A2: Phenols are challenging substrates for Friedel-Crafts acylation for two main reasons. First, the hydroxyl (-OH) group is a Lewis base that coordinates strongly with the AlCl₃ catalyst, deactivating both. Second, the -OH group is a very strong activating group, which can lead to undesired side reactions or polyacylation.[2]
Solution: The standard approach is to protect the hydroxyl group as an ester (e.g., an acetate) before performing the acylation. The ester group is moderately deactivating and directs acylation to the ortho and para positions. After the Friedel-Crafts reaction is complete, the protecting group can be easily removed by hydrolysis to yield the desired hydroxybenzophenone.[2]
Experimental Protocols
The following are generalized but detailed protocols that should be adapted to your specific substrates.
Protocol 1: Synthesis of 4-Methoxy-4'-chlorobenzophenone via Friedel-Crafts Acylation
This protocol demonstrates the acylation of a moderately activated arene (anisole) with a substituted benzoyl chloride.
1. Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube (or gas bubbler connected to a trap), and a dropping funnel.
-
Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere (N₂ or Argon).
2. Reagent Charging:
-
In a dry environment (glovebox), weigh 14.7 g (110 mmol, 1.1 eq.) of anhydrous aluminum chloride (AlCl₃) into a dry beaker and quickly transfer it to the reaction flask.
-
Add 100 mL of anhydrous dichloromethane (DCM) to the flask.
-
Cool the flask to 0 °C in an ice-water bath with vigorous stirring.
3. Addition of Reactants:
-
In the dropping funnel, prepare a solution of 17.5 g (100 mmol, 1.0 eq.) of 4-chlorobenzoyl chloride and 11.9 g (110 mmol, 1.1 eq.) of anisole in 50 mL of anhydrous DCM.
-
Add this solution dropwise to the stirred AlCl₃ suspension over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. A deep color and evolution of HCl gas should be observed.
4. Reaction and Workup:
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully quench the reaction by pouring the mixture onto 200 g of crushed ice containing 20 mL of concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.
-
Combine the organic layers and wash sequentially with 100 mL of 1 M NaOH, 100 mL of water, and 100 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
5. Purification:
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure unsymmetrical benzophenone.[12]
Protocol 2: Synthesis of 4-Phenylbenzophenone via Suzuki-Miyaura Coupling
This protocol demonstrates a modern approach using a bromo-substituted benzophenone.
1. Reaction Setup:
-
To a 100 mL Schlenk flask, add 2.61 g (10 mmol, 1.0 eq.) of 4-bromobenzophenone, 1.46 g (12 mmol, 1.2 eq.) of phenylboronic acid, and 2.76 g (20 mmol, 2.0 eq.) of potassium carbonate.
-
Add a magnetic stir bar.
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Argon) three times.
2. Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add 115 mg (0.1 mmol, 1 mol%) of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Add 50 mL of a degassed 3:1 mixture of toluene and water.
3. Reaction and Workup:
-
Heat the reaction mixture to 85-90 °C with vigorous stirring for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add 50 mL of ethyl acetate.
-
Separate the layers. Wash the organic layer with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
4. Purification:
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 4-phenylbenzophenone.
Mechanism of Friedel-Crafts Acylation
The following diagram illustrates the key steps in the Lewis-acid catalyzed acylation of benzene.
Caption: Mechanism of Friedel-Crafts acylation.
References
-
Department of Chemistry, Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Available at: [Link]
-
Ohkuma, T., Koizumi, M., Ikehira, H., Yokozawa, T., & Noyori, R. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters, 2(5), 659–662. Available at: [Link]
- Google Patents. (2019). CN108586224B - Method for purifying and separating benzophenone.
-
Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Available at: [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available at: [Link]
-
Noyori, R., et al. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters. Available at: [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Available at: [Link]
-
Royal Society of Chemistry. (2020). Synthesis of unsymmetrical ketones by applying visible-light benzophenone/nickel dual catalysis for direct benzylic acylation. Chemical Communications. Available at: [Link]
-
Organic Syntheses. (n.d.). Benzophenone. Available at: [Link]
-
Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery. Available at: [Link]
-
American Chemical Society. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. Available at: [Link]
-
MDPI. (2011). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules. Available at: [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
ResearchGate. (n.d.). Lessons from the Total Synthesis of Highly Substituted Benzophenone Natural Products. Available at: [Link]
-
ResearchGate. (2017). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available at: [Link]
-
ResearchGate. (2017). Optimization of the Heck coupling and cyclization conditions for the synthesis of 4-aryl-2-quinolin-2(1H)-one. Available at: [Link]
-
National Institutes of Health (NIH). (2022). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature Communications. Available at: [Link]
-
MDPI. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules. Available at: [Link]
-
American Chemical Society. (2022). Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. Organic Letters. Available at: [Link]
-
American Chemical Society. (n.d.). General procedure for the synthesis of substrates 1 and 3. Available at: [Link]
-
Royal Society of Chemistry. (2024). Friedel–Crafts reactions for biomolecular chemistry. Chemical Society Reviews. Available at: [Link]
-
MDPI. (2009). Heck Reaction—State of the Art. Molecules. Available at: [Link]
-
PubMed. (2024). Removal of benzophenone-4 via chlorination and advanced oxidation processes in aqueous solution: kinetics, by-product identification, and mechanistic studies. Environmental Science and Pollution Research International. Available at: [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]
-
Royal Society of Chemistry. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Available at: [Link]
-
National Institutes of Health (NIH). (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]
-
The University of Liverpool Repository. (2012). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Available at: [Link]
-
MDPI. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Molecules. Available at: [Link]
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Stability and degradation of 4-tert-Butyl-3'-chlorobenzophenone
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-tert-Butyl-3'-chlorobenzophenone. It is designed to offer practical advice on stability, degradation, and troubleshooting to ensure the integrity of your experimental results.
Overview of Chemical Stability
4-tert-Butyl-3'-chlorobenzophenone, like other benzophenone derivatives, is a generally stable compound under standard laboratory conditions. However, its stability can be compromised by exposure to specific environmental factors, primarily light, and to a lesser extent, high temperatures and reactive chemical species. The benzophenone core is known for its photochemical reactivity, a property that is fundamental to its use in various applications but also a key consideration for its stability during research and development.
This document will delve into the specifics of its degradation pathways and provide actionable guidance for its handling, storage, and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 4-tert-Butyl-3'-chlorobenzophenone?
A1: The most significant factor leading to the degradation of 4-tert-Butyl-3'-chlorobenzophenone is exposure to ultraviolet (UV) light. Benzophenones, in general, absorb UV radiation, which can lead to photochemical reactions and degradation.[1][2] Other factors include prolonged exposure to high temperatures, and contact with strong oxidizing agents or highly acidic or alkaline conditions.[3][4]
Q2: How can I properly store 4-tert-Butyl-3'-chlorobenzophenone to ensure its long-term stability?
A2: To ensure long-term stability, 4-tert-Butyl-3'-chlorobenzophenone should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[5][6] Protection from direct sunlight and sources of UV radiation is critical.[5] For long-term storage, refrigeration is recommended.
Q3: I am observing unexpected peaks in my HPLC analysis of a sample containing 4-tert-Butyl-3'-chlorobenzophenone. Could this be due to degradation?
A3: Yes, the appearance of new, unexpected peaks in your chromatogram is a common indicator of degradation. Photodegradation, in particular, can lead to the formation of various byproducts.[2] It is advisable to re-analyze a freshly prepared standard solution and compare it with your sample to confirm if the new peaks are indeed degradation products.
Q4: Does the pH of my solution affect the stability of 4-tert-Butyl-3'-chlorobenzophenone?
A4: While generally stable across a range of pH values, extreme pH conditions can influence the degradation of benzophenone derivatives. For some benzophenones, degradation can be more pronounced in acidic or alkaline conditions, often in conjunction with other factors like UV exposure.[3][4][7] It is recommended to buffer your solutions to a pH that is optimal for your experiment and to minimize prolonged storage of the compound in highly acidic or basic solutions.
Q5: Can 4-tert-Butyl-3'-chlorobenzophenone react with other components in my formulation or experimental setup?
A5: 4-tert-Butyl-3'-chlorobenzophenone is generally unreactive towards many common laboratory reagents. However, it can react with strong oxidizing agents. Additionally, as a photosensitizer, it can promote the degradation of other co-existing compounds in the presence of light.[8] It is crucial to consider potential interactions with other components in your system, especially under UV exposure.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration of the solid compound (e.g., yellowing) | Photodegradation due to improper storage and exposure to light. | Store the compound in an amber vial or a container protected from light. Keep it in a dark, cool place. |
| Appearance of new peaks in HPLC/LC-MS analysis | Degradation of the compound due to light, heat, or reactive species in the solvent or matrix. | Prepare fresh solutions for analysis. If the problem persists, investigate the stability of the compound in your specific solvent and under your experimental conditions. Use of a photodiode array (PDA) detector can help in identifying if the new peaks are related to the parent compound by comparing UV spectra. |
| Decreased potency or activity in biological assays | Degradation of the active compound, leading to a lower effective concentration. | Quantify the concentration of 4-tert-Butyl-3'-chlorobenzophenone in your samples immediately before the assay using a validated analytical method like HPLC-UV. Prepare stock solutions fresh and store them protected from light. |
| Inconsistent results between experimental runs | Variable degradation of the compound due to inconsistent handling and storage practices. | Standardize your sample preparation, handling, and storage procedures. Ensure all researchers are following the same protocol for protecting the compound from light and heat. |
Experimental Protocols
Protocol 1: Forced Degradation Study of 4-tert-Butyl-3'-chlorobenzophenone
This protocol outlines a forced degradation study to identify the potential degradation pathways and the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve 4-tert-Butyl-3'-chlorobenzophenone in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette or a clear glass vial to a UV light source (e.g., 254 nm or 365 nm) for a defined period (e.g., 24 hours). A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C) for a defined period (e.g., 48 hours). A control sample should be stored at room temperature.
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution and keep it at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period.
-
Alkaline Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution and keep it at room temperature or slightly elevated temperature for a defined period.
-
Oxidative Degradation: Add a small volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂) to the stock solution and keep it at room temperature for a defined period.
3. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method, preferably with a PDA or mass spectrometric (MS) detector to identify and characterize the degradation products.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks.
-
Calculate the percentage of degradation and identify the conditions under which the compound is most labile.
Visualizing Degradation and Workflows
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways for 4-tert-Butyl-3'-chlorobenzophenone based on the known reactivity of benzophenones.
Caption: Potential degradation pathways for 4-tert-Butyl-3'-chlorobenzophenone.
Experimental Workflow for Stability Assessment
This diagram outlines the general workflow for assessing the stability of 4-tert-Butyl-3'-chlorobenzophenone.
Caption: General workflow for assessing the stability of a compound.
References
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PubChem. 4-Chlorobenzophenone. National Center for Biotechnology Information. [Link]
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Smith, C., Fairbrother, D. H., & Prasse, C. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts. [Link]
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Loba Chemie. (2016). 4-CHLOROBENZOPHENONE FOR SYNTHESIS MSDS. [Link]
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MDPI. (2021). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Molecules. [Link]
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ACS Publications. (2015). Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. Environmental Science & Technology. [Link]
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PubChem. 4-tert-Butyl-3-chlorophenol. National Center for Biotechnology Information. [Link]
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PubChem. 4'-tert-Butyl-4-chlorobutyrophenone. National Center for Biotechnology Information. [Link]
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PubMed. (2012). Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions. Environmental Toxicology and Chemistry. [Link]
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ACS ES&T Water. (2025). Elucidation of pH-Dependent Pathways for Benzophenone 1 Transformation by Heat-Activated Peroxydisulfate: A Combined Mechanistic and Environmental Assessment. [Link]
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Acta Chimica Slovenica. (2013). Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters. [Link]
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PubMed. (2013). Stability and toxicity of selected chlorinated benzophenone-type UV filters in waters. Acta Chimica Slovenica. [Link]
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MDPI. (2018). Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process. International Journal of Environmental Research and Public Health. [Link]
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Taylor & Francis Online. (2020). Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process. Environmental Technology. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Distinguishing Benzophenone Isomers by Mass Spectrometry
Introduction
Benzophenone and its derivatives are a class of compounds with significant industrial and commercial relevance, widely used as photoinitiators in UV-curing inks, as additives in plastic food packaging, and as UV-filters in sunscreens and personal care products.[1] However, concerns over their potential as endocrine disruptors and their ability to migrate from packaging into foodstuffs have necessitated the development of precise and reliable analytical methods for their detection and characterization.[1] A significant analytical challenge lies in the differentiation of structural isomers, such as the hydroxybenzophenones (2-, 3-, and 4-hydroxybenzophenone), which possess the same mass but exhibit different chemical, toxicological, and biological properties. Mass spectrometry (MS), particularly when coupled with chromatographic separation and tandem MS (MS/MS) techniques, offers an unparalleled solution to this challenge.
This guide provides an in-depth comparison of mass spectrometric strategies for distinguishing benzophenone isomers. We will move beyond simple protocols to explore the causal mechanisms behind differential fragmentation, providing researchers, scientists, and drug development professionals with the foundational knowledge to develop and validate robust analytical methods.
The Core Principle: Isomer-Specific Fragmentation Pathways
While isomers are indistinguishable by a single stage of mass analysis due to their identical mass-to-charge ratio (m/z), their structural differences become apparent upon energetic activation. Techniques like Collision-Induced Dissociation (CID) impart energy to a selected precursor ion, causing it to fragment. The resulting pattern of product ions is a structural fingerprint. For benzophenone isomers, the position of a substituent, such as a hydroxyl group, profoundly influences the stability of the precursor ion and directs the fragmentation cascade through distinct, competitive pathways.
A seminal study on the protonated isomers of hydroxybenzophenone ([M+H]⁺, m/z 199) using CID-MS/MS provides a clear illustration of this principle.[2][3] Two primary fragmentation channels were identified:
-
Channel I: The loss of a neutral phenol molecule, resulting in a benzoyl cation (C₇H₅O⁺ ) at m/z 105 .
-
Channel II: The loss of a neutral benzene molecule, yielding a hydroxybenzoyl cation (C₇H₅O₂⁺ ) at m/z 121 .
The branching ratio—the relative intensity of the fragments at m/z 105 and m/z 121—is uniquely dependent on the initial position of the hydroxyl group.
Caption: Competing fragmentation pathways for protonated hydroxybenzophenone isomers.
Causality of Differential Fragmentation
The preference for one channel over the other is dictated by molecular structure and ion stability:
-
2-Hydroxybenzophenone (ortho isomer): This isomer exhibits a strong preference for Channel II , producing a dominant fragment ion at m/z 121.[2] The causality lies in the proximity of the ortho-hydroxyl group to the protonated carbonyl. This allows for the formation of a highly stable six-membered ring through an intramolecular hydrogen bond.[2] This stable configuration makes the proton less "free," influencing the fragmentation to favor the loss of the unsubstituted benzene ring.
-
3-Hydroxybenzophenone (meta isomer): This isomer strongly favors Channel I , yielding a base peak at m/z 105.[2] In the meta position, the hydroxyl group cannot form a stable intramolecular hydrogen bond with the protonated carbonyl. The proton is more mobile (a "free proton"), and fragmentation proceeds via the pathway that leads to the more stable benzoyl cation through the loss of the substituted phenol ring.
-
4-Hydroxybenzophenone (para isomer): The para isomer shows no strong preference, with fragment ions at m/z 105 and m/z 121 appearing in roughly equal abundance .[2] The hydroxyl group is too distant to form a stabilizing intramolecular hydrogen bond, but its electronic influence differs from the meta position, resulting in a mixed-mode fragmentation pattern.
Quantitative Data Summary
The distinct fragmentation patterns allow for unambiguous identification. The following table summarizes the characteristic fragment ion intensity ratios observed in CID experiments.[2]
| Isomer | Precursor Ion (m/z) | Major Product Ion (m/z) | Characteristic Ratio (I₁₂₁ / I₁₀₅) | Favored Pathway |
| 2-Hydroxybenzophenone | 199 | 121 | High (> 10) | Channel II |
| 3-Hydroxybenzophenone | 199 | 105 | Low (< 0.1) | Channel I |
| 4-Hydroxybenzophenone | 199 | 105 & 121 | ~ 1 | Mixed |
Experimental Workflow and Protocols
A robust analysis requires coupling the power of MS/MS with a prior separation step, most commonly Ultra-High-Performance Liquid Chromatography (UHPLC). This ensures that isomers are introduced into the mass spectrometer at different times, preventing signal overlap and simplifying data interpretation.
Caption: Typical UHPLC-MS/MS workflow for isomer analysis.
Detailed Protocol: UHPLC-ESI-MS/MS Analysis
This protocol is a representative method for the analysis of hydroxybenzophenone isomers, adaptable for various sample matrices.
1. Sample Preparation (dSPE for Fatty Food Matrix) [1]
-
Homogenize 5g of the sample with 10 mL of water.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add partitioning salts (e.g., MgSO₄, NaCl) and centrifuge.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Add to a dispersive solid-phase extraction (dSPE) tube containing a lipid removal sorbent (e.g., EMR-Lipid).
-
Vortex for 1 minute and centrifuge.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
-
Causality: The dSPE step is crucial for complex matrices like food to remove lipids and other interferences that can cause ion suppression in the ESI source, thereby improving sensitivity and accuracy.[1]
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Causality: A C18 column provides excellent hydrophobic retention for the moderately polar benzophenone structures. The gradient elution allows for the separation of isomers and other derivatives within a short analysis time. Formic acid is added to the mobile phase to promote protonation ([M+H]⁺ formation) in the ESI source.
3. Mass Spectrometry Conditions (Triple Quadrupole) [1][4]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂) Flow: 800 L/hr.
-
Desolvation Temperature: 350 °C.
-
MRM Transitions & Collision Energies (CE):
-
2-OH-BP: 199 -> 121 (CE: ~15 eV), 199 -> 93 (CE: ~25 eV)
-
3-OH-BP: 199 -> 105 (CE: ~20 eV), 199 -> 77 (CE: ~30 eV)
-
4-OH-BP: 199 -> 121 (CE: ~15 eV), 199 -> 105 (CE: ~20 eV)
-
-
Causality: MRM mode provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. The selection of two transitions per compound provides a confirmation point, increasing confidence in identification. Collision energies must be optimized for each specific instrument and transition to maximize product ion yield.
Advanced and Alternative Strategies
While UHPLC-MS/MS is the workhorse for this application, other techniques offer unique advantages.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for the parent compound benzophenone and less polar derivatives.[5][6] Electron Ionization (EI) is typically used, which is a "harder" ionization technique that produces extensive and highly reproducible fragmentation patterns.[7] The primary fragmentation involves cleavage on either side of the carbonyl group, yielding the benzoyl ion (m/z 105) and the phenyl ion (m/z 77). For substituted benzophenones, this can also provide isomer-specific patterns. A key requirement for GC analysis is that the analytes must be volatile and thermally stable; for hydroxybenzophenones, derivatization (e.g., silylation) may be necessary to block the polar hydroxyl group and improve chromatographic performance.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
IMS-MS is an emerging and powerful technique that adds another dimension of separation.[8][9] After ionization, ions are guided through a gas-filled drift tube where they are separated based on their size, shape, and charge—quantified as a collision cross-section (CCS) value.[9] Isomers, which may have slightly different three-dimensional shapes, can often be separated in the ion mobility cell even if they co-elute from the LC column. This provides an orthogonal separation mechanism that can resolve complex isomeric mixtures and provide an additional, highly specific identifier (the CCS value) for each compound.[10]
Chemical Derivatization
When fragmentation patterns are too similar, chemical derivatization can be employed to introduce a structural element that directs fragmentation in a more predictable or informative way.[11][12] For example, derivatizing the hydroxyl group of the isomers with a charged tag can create a new, dominant fragmentation pathway related to the tag itself, with the position of the tag on the original molecule influencing the stability and subsequent fragmentation of the product ions. This strategy can enhance sensitivity and create more pronounced differences between isomers.[12]
Conclusion
The differentiation of benzophenone isomers is a critical task in fields ranging from food safety to environmental analysis. Mass spectrometry provides a suite of powerful tools to address this challenge. The cornerstone of isomer differentiation is tandem mass spectrometry (MS/MS), where structural differences manifest as unique and reproducible fragmentation patterns. As demonstrated with hydroxybenzophenone isomers, the relative abundances of key product ions (m/z 105 and 121) serve as a definitive fingerprint for each positional isomer.
For robust and routine analysis, a workflow combining UHPLC for temporal separation with ESI-MS/MS in MRM mode offers the best combination of selectivity, sensitivity, and throughput. For more complex challenges or orthogonal confirmation, advanced techniques like GC-MS and, notably, Ion Mobility-MS provide additional dimensions of separation and characterization. By understanding the causal chemical principles behind ion stability and fragmentation, researchers can confidently select, optimize, and validate the appropriate mass spectrometric method to unambiguously distinguish these important isomeric compounds.
References
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- Medina-Pérez, N. I., Arrizabalaga-Larrañaga, A., Seró, R., & Moyano, E. (2020). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 12(3), 336-345. Royal Society of Chemistry.
- Shan, L., Wu, Y., Yuan, L., & Li, Y. (2017). A fragmentation pathway of benzophenone formed in MS, take 2,6,4′-trihydroxy-4-methoxybenzophenone as an example.
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- CHAPTER 2 Fragmentation and Interpret
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- Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissoci
- ms parameters for the detection of benzophenone derivatives (mrm transitions, collision energy).
- Chatterjee, N. S., et al. (2009). High-performance Liquid Chromatography and LC-ESI-MS Method for Identification and Quantification of Two Isomeric Polyisoprenylated Benzophenones Isoxanthochymol and Camboginol in Different Extracts of Garcinia Species.
- Predicted GC-MS Spectrum - Benzophenone GC-MS (Non-derivatized) - 70eV, Positive (HMDB0032049).
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- González-Calabuig, A., et al. (2022). Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers. Frontiers in Molecular Biosciences.
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- Zhang, J., et al. (2021). Chemical derivatization strategy for mass spectrometry-based lipidomics. Chinese Journal of Chemistry. PubMed.
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A Comparative Analysis of 3'-Chloro and 4'-Chloro Benzophenone Isomers: A Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of aromatic ketones, substituted benzophenones are a cornerstone, serving as versatile scaffolds in medicinal chemistry, materials science, and photochemistry. The seemingly subtle variation in the position of a substituent on the benzophenone framework can induce profound changes in the molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive comparative analysis of two closely related isomers: 3'-chlorobenzophenone and 4'-chlorobenzophenone. By delving into their structural nuances, spectroscopic signatures, and differential reactivity, we aim to equip researchers with the foundational knowledge to strategically select the appropriate isomer for their specific application, be it in drug design, polymer chemistry, or as a photochemical probe.
Structural and Physicochemical Properties: A Tale of Two Isomers
At first glance, 3'-chloro and 4'-chloro benzophenone are remarkably similar, sharing the same molecular formula (C₁₃H₉ClO) and molecular weight (216.66 g/mol ). Both appear as white to off-white crystalline powders.[1][2] However, the placement of the chlorine atom on the phenyl ring—meta in the 3'-isomer and para in the 4'-isomer—gives rise to distinct physical properties.
| Property | 3'-Chlorobenzophenone | 4'-Chlorobenzophenone |
| CAS Number | 1016-78-0[1] | 134-85-0[2] |
| Appearance | White to off-white crystalline powder[1] | White to off-white crystalline powder[2] |
| Melting Point | 85-87 °C[1] | 74-77 °C[2] |
| Boiling Point | 332 °C[1] | 324 °C[2] |
| Solubility | Soluble in organic solvents like ethanol, methanol, and acetone.[1] | Slightly soluble in water; soluble in organic solvents such as ethanol, methanol, and acetone.[2] |
The higher melting point of the 3'-chloro isomer suggests a more stable crystal lattice packing compared to its 4'-counterpart. This seemingly minor difference can have significant implications for formulation and solid-state chemistry in drug development and materials science.
Synthesis and Reactivity: The Impact of Chlorine's Position
The most common route for synthesizing both 3'- and 4'-chlorobenzophenone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the reaction of a substituted benzoyl chloride with benzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
While the synthetic approach is analogous, the electronic influence of the chlorine atom's position subtly differentiates their reactivity. The chlorine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions. In the case of 4'-chlorobenzophenone, the para-position is occupied, which can influence subsequent reactions on that ring.
A notable area of differing reactivity lies in their photochemical behavior. A study by Li et al. investigated the triplet reactivity of these isomers and found that both 3'- and 4'-chlorobenzophenone triplets exhibit similar hydrogen abstraction abilities, a key process in many photochemical reactions.[1] However, the study also noted differences in the formation rates of radicals in different solvent systems, suggesting that the local environment can modulate the reactivity of these isomers differently.[1]
Spectroscopic Differentiation: Unmasking the Isomers
Spectroscopic techniques are indispensable for distinguishing between the 3'- and 4'-chloro benzophenone isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide a clear fingerprint for each isomer. The substitution pattern on the chlorinated phenyl ring leads to distinct chemical shifts and splitting patterns.
¹H NMR: In 4'-chlorobenzophenone, the symmetry of the para-substituted ring results in two distinct aromatic signals, each integrating to two protons. In contrast, the meta-substitution in 3'-chlorobenzophenone leads to a more complex splitting pattern with four distinct signals for the protons on that ring.
¹³C NMR: The number of unique carbon signals in the ¹³C NMR spectrum also reflects the symmetry of the molecules. 4'-Chlorobenzophenone will show fewer signals for the chlorinated ring compared to the 3'-isomer.
Infrared (IR) Spectroscopy
The IR spectra of both isomers will be dominated by a strong carbonyl (C=O) stretching band, typically in the region of 1650-1670 cm⁻¹. Subtle differences in the fingerprint region (below 1500 cm⁻¹) arising from C-Cl and C-H bending vibrations can be used to distinguish between the two.
UV-Vis Spectroscopy
Both isomers exhibit strong UV absorption due to the benzophenone chromophore. While their absorption maxima are expected to be similar, slight shifts and differences in molar absorptivity may be observed due to the electronic effects of the chlorine substituent at different positions.
Experimental Protocols for Analysis and Separation
For researchers working with mixtures or needing to verify the identity of their material, the following experimental approaches are recommended.
Experimental Workflow for Isomer Identification
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying mixtures of 3'- and 4'-chlorobenzophenone.
HPLC Method Development: A reverse-phase HPLC method using a C18 column is a good starting point. A mobile phase consisting of a mixture of acetonitrile and water or methanol and water, with a small amount of acid (e.g., formic or acetic acid) to improve peak shape, is typically effective. The slight difference in polarity between the two isomers should allow for their separation.
GC-MS Analysis: GC-MS can also be employed for separation and identification. The isomers will likely have slightly different retention times on a standard non-polar or moderately polar GC column. The mass spectra will show a characteristic molecular ion peak (m/z 216) and an isotopic peak at m/z 218 due to the presence of the ³⁷Cl isotope. While the fragmentation patterns are expected to be similar, minor differences in the relative abundances of fragment ions may be observed.[3]
Differential Applications: A Matter of Position
The positional difference of the chlorine atom has a significant impact on the applications of these isomers.
4'-Chlorobenzophenone: A Workhorse in Industry
4'-Chlorobenzophenone has found widespread use across various industries.
-
Pharmaceuticals: It serves as a key intermediate in the synthesis of a range of pharmaceuticals, including antidepressants, antipsychotics, and antihistamines.[2]
-
Agrochemicals: It is utilized in the manufacturing of herbicides and pesticides.
-
Material Science: It acts as a photoinitiator in UV-curable coatings and inks, where upon exposure to UV light, it initiates polymerization reactions.[4]
3'-Chlorobenzophenone: A Niche Player with High Potential
While not as extensively used as its 4'-counterpart, 3'-chlorobenzophenone is a valuable reagent in its own right.
-
Medicinal Chemistry: It is used as a reagent in the preparation of pharmaceuticals, including antitumor kinesin spindle protein inhibitors.[1] The meta-substitution pattern can offer a different vector for molecular growth and interaction with biological targets compared to the para-isomer. Research into 3-aminobenzophenone derivatives as antimitotic agents has shown that the substitution pattern on the benzophenone core is crucial for their biological activity.[5]
Structure-Activity Relationship (SAR)
The position of the chlorine atom directly influences the molecule's electronic distribution and steric profile, which are key determinants of its interaction with biological targets or its performance in a material.
In drug design, the meta-position of the chlorine in 3'-chlorobenzophenone can be exploited to direct further substitutions or to interact with a specific sub-pocket of a protein's active site that may not be accessible to the para-substituted isomer. This highlights the importance of considering isomeric forms in the early stages of drug discovery and development.
Conclusion
The comparative analysis of 3'- and 4'-chlorobenzophenone underscores a fundamental principle in chemistry: subtle changes in molecular structure can lead to significant differences in physical properties, reactivity, and utility. While 4'-chlorobenzophenone is a well-established and widely used industrial chemical, 3'-chlorobenzophenone offers unique opportunities, particularly in the realm of medicinal chemistry, where its distinct stereoelectronic properties can be leveraged for the design of novel therapeutics. A thorough understanding of the characteristics of each isomer, as outlined in this guide, is crucial for researchers to make informed decisions and to unlock the full potential of these versatile chemical building blocks.
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A Comparative Guide to the Photoinitiation Efficiency of 4-tert-Butyl-3'-chlorobenzophenone and Other Benzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the choice of a photoinitiator is paramount to achieving desired reaction kinetics and final material properties. Benzophenone and its derivatives stand as a cornerstone class of Type II photoinitiators, valued for their efficacy and versatility. This guide provides an in-depth technical comparison of the photoinitiation efficiency of 4-tert-Butyl-3'-chlorobenzophenone against other commonly employed benzophenone derivatives. By synthesizing experimental data and elucidating the underlying photochemical mechanisms, this document serves as a valuable resource for optimizing photopolymerization processes in research and industrial applications.
The Role of Molecular Structure in Photoinitiation Efficiency
Benzophenone-based photoinitiators operate via a bimolecular mechanism. Upon absorption of UV radiation, the benzophenone molecule transitions to an excited singlet state, which then undergoes efficient intersystem crossing to a more stable triplet state. This excited triplet state abstracts a hydrogen atom from a synergist molecule, typically a tertiary amine, generating a ketyl radical and an amine-derived radical. It is the latter that primarily initiates the polymerization of monomers, such as acrylates.
The efficiency of this process is intrinsically linked to the molecular structure of the benzophenone derivative. Substituents on the aromatic rings can significantly influence the molecule's light absorption characteristics, the energy of its excited states, and its hydrogen abstraction capability. Electron-donating groups can enhance the molar extinction coefficient and shift the absorption maxima to longer wavelengths, while electron-withdrawing groups can impact the reactivity of the triplet state. The strategic placement of bulky groups, such as a tert-butyl group, can also play a role in the initiator's performance and physical properties.
Comparative Analysis of Photoinitiation Efficiency
| Photoinitiator | Structure | Molar Mass ( g/mol ) | Key Features & Expected Performance Impact |
| Benzophenone (BP) | 182.22 | The parent compound, serving as a benchmark. It is a well-characterized Type II photoinitiator. | |
| 4-tert-Butyl-3'-chlorobenzophenone | 272.77 | The combination of an electron-donating tert-butyl group and an electron-withdrawing chloro group at the meta position is expected to modulate the electronic properties of the excited state, potentially influencing hydrogen abstraction efficiency. The bulky tert-butyl group may enhance solubility in non-polar monomers. | |
| 4-Chlorobenzophenone | 216.66[1] | The chloro substituent is an electron-withdrawing group that can influence the energy of the n-π* transition, which is crucial for hydrogen abstraction.[1] | |
| 4-tert-Butylbenzophenone | 238.32[2] | The tert-butyl group is a bulky, electron-donating group that can increase solubility in organic media and may slightly red-shift the absorption spectrum.[2] |
Understanding the Causal Links: Substituent Effects on Reactivity
The introduction of substituents onto the benzophenone core directly impacts several key photochemical and photophysical parameters that govern photoinitiation efficiency:
-
Molar Extinction Coefficient (ε): Electron-donating groups, such as alkyl or alkoxy groups, can increase the molar extinction coefficient, leading to more efficient light absorption. This is a critical factor for ensuring a sufficient number of photoinitiator molecules are excited to trigger the polymerization process. Studies have shown that polymeric benzophenone derivatives can exhibit higher UV absorption intensity compared to unsubstituted benzophenone.[3]
-
Wavelength of Maximum Absorption (λmax): Substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum. A red shift can be advantageous for curing thicker samples or for use with light sources that have higher emission in the longer UV-A range.
-
Intersystem Crossing (ISC) Efficiency: Benzophenones are known for their high ISC efficiency, meaning a large fraction of the excited singlet states are converted to the reactive triplet state. Substituents can influence this efficiency, although benzophenones generally maintain high ISC rates.
-
Hydrogen Abstraction Rate: The ultimate radical-generating step is hydrogen abstraction. The electronic nature of the substituents on the benzophenone ring affects the electrophilicity of the carbonyl oxygen in the triplet state. Electron-withdrawing groups can enhance this electrophilicity, potentially leading to a faster rate of hydrogen abstraction. Conversely, electron-donating groups might decrease the rate. The position of the substituent (ortho, meta, or para) also plays a critical role in its electronic influence.
Experimental Protocol for Evaluating Photoinitiation Efficiency
To provide a robust and validated method for comparing the efficiency of different photoinitiators, a detailed experimental protocol using Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is described below. This technique allows for the continuous monitoring of the conversion of monomer to polymer as a function of irradiation time.
Objective: To determine and compare the photopolymerization rate and final conversion of an acrylate monomer initiated by different benzophenone derivatives.
Materials:
-
Acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA)
-
Co-initiator (e.g., Triethylamine, TEA)
-
Benzophenone photoinitiators to be tested (e.g., 4-tert-Butyl-3'-chlorobenzophenone, Benzophenone, 4-Chlorobenzophenone)
-
Solvent (if necessary, to ensure homogeneity)
-
FTIR spectrometer equipped with a horizontal attenuated total reflectance (ATR) accessory and a UV light source.
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of each photoinitiator and the co-initiator in the acrylate monomer. A typical concentration would be 1-3% (w/w) for the photoinitiator and a stoichiometric equivalent or slight excess of the co-initiator.
-
Ensure complete dissolution of all components. Gentle warming or sonication may be applied if necessary.
-
Prepare a control sample containing only the monomer and co-initiator to assess any background polymerization.
-
-
RT-FTIR Setup:
-
Set up the FTIR spectrometer in kinetics mode.
-
Position the UV light source to ensure uniform irradiation of the sample on the ATR crystal. The light intensity should be measured and kept constant for all experiments.
-
Set the spectral acquisition parameters (e.g., resolution, number of scans per spectrum, time interval between spectra).
-
-
Data Acquisition:
-
Apply a small, uniform drop of the prepared formulation onto the ATR crystal.
-
Record a background spectrum before starting the UV irradiation.
-
Start the UV irradiation and simultaneously begin recording spectra at the pre-determined time intervals.
-
Continue data acquisition until the polymerization has reached a plateau (i.e., no further change in the acrylate peak is observed).
-
-
Data Analysis:
-
The conversion of the acrylate double bonds is monitored by the decrease in the intensity of a characteristic IR absorption band (e.g., the C=C stretching vibration at approximately 1635 cm⁻¹ or the twisting vibration around 810 cm⁻¹).
-
Calculate the degree of conversion at each time point using the following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance of the acrylate peak and Aₜ is the absorbance at time t.
-
Plot the conversion as a function of time to obtain the polymerization profile.
-
The rate of polymerization (Rp) can be determined from the slope of the conversion vs. time plot.
-
Self-Validation:
-
The inclusion of a control sample without a photoinitiator validates that the observed polymerization is indeed initiated by the benzophenone derivative upon UV exposure.
-
Maintaining a constant light intensity across all experiments is crucial for a valid comparison.
-
Repeating each experiment multiple times will ensure the reproducibility of the results.
Visualizing the Photoinitiation Mechanism
The following diagram illustrates the fundamental steps involved in Type II photoinitiation by a benzophenone derivative.
Caption: Type II photoinitiation mechanism of benzophenones.
Conclusion
The selection of a photoinitiator is a critical decision in the formulation of UV-curable materials. While 4-tert-Butyl-3'-chlorobenzophenone presents an interesting substitution pattern with both electron-donating and electron-withdrawing groups, a comprehensive, direct comparison of its photoinitiation efficiency against other benzophenones requires dedicated experimental evaluation. The provided RT-FTIR protocol offers a robust framework for such a comparative study. Understanding the interplay between the molecular structure of benzophenone derivatives and their photochemical behavior is essential for researchers and professionals in the field to rationally design and optimize photopolymerization systems for a wide array of applications, from advanced coatings and adhesives to innovative biomedical devices.
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Cheng L., Shi W.. Synthesis and Photoinitiating Behavior of Benzophenone-Based Polymeric Photoinitiators Used for UV Curing Coatings. Prog. Org. Coat. 2011;71(4):355–361. doi: 10.1016/j.porgcoat.2011.04.004. [Link]
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Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC - NIH. (2025, May 12). Retrieved from [Link]
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Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators - MDPI. (n.d.). Retrieved from [Link]
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Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin - Chemical Research in Chinese Universities. (n.d.). Retrieved from [Link]
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4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem. (n.d.). Retrieved from [Link]
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4-tert-Butylbenzophenone | C17H18O | CID 89790 - PubChem. (n.d.). Retrieved from [Link]
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A Researcher's Guide to the Triplet Energies of Substituted Benzophenones
Introduction: The Central Role of the Benzophenone Triplet State
Benzophenone is a cornerstone of organic photochemistry, prized for its efficacy as a photosensitizer. Its utility stems from a high propensity to form a triplet excited state upon absorption of UV light, with an intersystem crossing yield approaching 100%.[1] This triplet state is a powerful energetic species, capable of initiating a wide array of chemical reactions by transferring its energy to other molecules. The energy of this lowest triplet state (T₁), denoted as ET, is the critical parameter governing which energy transfer processes are thermodynamically favorable.
In drug development and materials science, fine-tuning this triplet energy is often essential. By chemically modifying the benzophenone core with various substituents, researchers can modulate its photophysical properties. This guide provides a comparative analysis of the triplet energies of several substituted benzophenones, grounded in experimental data. We will explore the methodologies used to determine these energies, discuss the causal relationships between molecular structure and triplet energy, and provide detailed experimental protocols for researchers seeking to perform these measurements. The goal is to equip scientists with the foundational knowledge to rationally select or design a benzophenone photosensitizer with the optimal triplet energy for their specific application.
Methodologies for Determining Triplet Energy
The determination of triplet state energies is not a trivial pursuit and relies on a combination of spectroscopic and computational techniques. Each method offers unique advantages and insights, and their corroborative use provides the highest degree of confidence.
Phosphorescence Spectroscopy: The Gold Standard
Expertise & Experience: The most direct and historically significant method for determining triplet energy is phosphorescence spectroscopy. This technique measures the light emitted as a molecule relaxes from its lowest triplet state (T₁) back to the ground singlet state (S₀). According to a Jablonski diagram, this process is spin-forbidden, resulting in much longer emission lifetimes compared to fluorescence. The energy of the T₁ state is typically determined from the highest-energy (shortest-wavelength) vibronic band in the phosphorescence spectrum, measured at cryogenic temperatures (e.g., 77 K, the boiling point of liquid nitrogen).
Causality: Why is a low temperature essential? At room temperature, non-radiative decay pathways and quenching by molecular oxygen are highly efficient, often preventing measurable phosphorescence. Cooling the sample to 77 K in a rigid glass matrix minimizes these competing deactivation processes, allowing the spin-forbidden phosphorescence to be observed.
Nanosecond Transient Absorption (ns-TA) Spectroscopy
Expertise & Experience: For compounds that exhibit weak or no phosphorescence, nanosecond transient absorption (ns-TA) spectroscopy, also known as laser flash photolysis (LFP), is an indispensable tool.[2][3] This is a pump-probe technique where an initial laser pulse (the "pump") excites the sample, and a second, broad-spectrum light source (the "probe") measures the absorption of the short-lived transient species generated, including the triplet state.[2][3][4] While ns-TA does not measure the triplet energy directly, it allows for its determination through triplet-triplet energy transfer (TTET) experiments. By observing whether the benzophenone derivative can transfer its energy to a series of acceptor molecules with known triplet energies, one can bracket the unknown ET.
Causality: The choice of a nanosecond laser is critical. The intersystem crossing from the initial singlet excited state to the triplet state in benzophenones is an ultrafast process.[5][6] A nanosecond pulse is sufficiently long to ensure the triplet state is fully populated, while being short enough to monitor its subsequent decay and reactions, which typically occur on the microsecond to millisecond timescale.[7]
Computational Chemistry
Expertise & Experience: Modern computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), have become powerful predictive tools for estimating excited state energies.[8] These calculations can provide valuable insights into the nature of the excited states (e.g., n,π* vs. π,π*) and predict how substituents will influence their energies before a molecule is ever synthesized.[9]
Causality: While highly useful, computational results must be interpreted with caution. The accuracy of TD-DFT is dependent on the chosen functional and basis set, and calculated energies can deviate from experimental values. Therefore, computational data should be used to rationalize experimental trends and guide experimental design rather than as a substitute for empirical measurement.
Comparative Analysis: How Substituents Modulate Triplet Energy
The parent benzophenone molecule possesses a lowest triplet state (T₁) of n,π* character, with an energy of approximately 69 kcal/mol (289 kJ/mol).[10][11] This state arises from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The introduction of substituents onto the phenyl rings can significantly alter the energy of this state, as well as the energy of the nearby π,π* triplet state. The resulting ET is determined by the interplay of these effects.[12][13]
| Compound | Substituent(s) | Triplet Energy (ET) | Method | Solvent/Matrix | Reference(s) |
| Benzophenone | None (Reference) | 69 kcal/mol (289 kJ/mol) | Phosphorescence | Various | [10][11] |
| 4-Methoxybenzophenone | 4-OCH₃ (EDG) | ~69 kcal/mol (288 kJ/mol) | LFP / Emission | Organic Solvents | [14] |
| ~66 kcal/mol (275 kJ/mol) | LFP / Emission | Water | [14] | ||
| 4-Aminobenzophenone | 4-NH₂ (EDG) | Lowered ET (π,π* character) | Pulse Radiolysis | Benzene | [15] |
| 4,4'-Dichlorobenzophenone | 4,4'-Cl (EWG) | ~68 kcal/mol (284 kJ/mol) | Phosphorescence | EPA Glass | |
| 4-Nitrobenzophenone | 4-NO₂ (EWG) | ~60 kcal/mol (251 kJ/mol) | Phosphorescence | Glass | |
| 4-Carboxybenzophenone | 4-COOH (EWG) | ~69 kcal/mol (289 kJ/mol) | LFP | Aqueous | [11] |
Note: EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. Values are approximate and can vary slightly with solvent and temperature.
Discussion of Trends
Unsubstituted Benzophenone: This molecule serves as our benchmark with its well-established n,π* triplet energy of ~69 kcal/mol.[10]
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and amino (-NH₂) donate electron density to the aromatic system. This has a profound effect on the π,π* excited state, lowering its energy significantly. In the case of 4-methoxybenzophenone , the n,π* and π,π* triplet states are very close in energy. In non-polar solvents, the T₁ state retains its n,π* character, but in polar solvents like water, the π,π* state is stabilized and becomes the lowest triplet state, resulting in a lower overall ET.[14] For stronger donors like the amino group in 4-aminobenzophenone , the T₁ state is typically of π,π* character even in non-polar solvents.[15]
Electron-Withdrawing Groups (EWGs): Halogens and nitro groups withdraw electron density. A substituent like chlorine in 4,4'-dichlorobenzophenone has a relatively modest effect, slightly lowering the triplet energy. In contrast, a strong electron-withdrawing group like the nitro group in 4-nitrobenzophenone significantly lowers the energy of the π,π* state, leading to a T₁ state with substantial charge-transfer character and a much lower triplet energy compared to the parent compound.
Caption: Experimental workflow for a nanosecond transient absorption experiment.
Procedure Deep-Dive:
-
Sample Preparation & Degassing: As described in Protocol 1. For ns-TA, using a 1 cm path length quartz cuvette with a stopcock is common. Degassing is absolutely critical. [16]2. Pump-Probe Setup: The core of the experiment involves a high-intensity pump laser (e.g., a 355 nm Nd:YAG laser) and a broad-spectrum probe source (e.g., a Xenon arc lamp). [1][17]The beams are arranged orthogonally, intersecting within the sample cuvette.
-
Data Acquisition (Kinetic Mode): To measure the triplet lifetime, the monochromator is set to the wavelength of maximum triplet-triplet absorption (e.g., ~530 nm for benzophenone). The detector (a photomultiplier tube, PMT) records the change in absorbance as a function of time following the laser flash.
-
Data Acquisition (Spectral Mode): To record the full transient absorption spectrum, an ICCD camera is used as the detector. The camera's gate is opened for a short duration at a specific time delay after the laser flash, capturing the entire absorption spectrum of the transient species at that moment.
-
Analysis: The kinetic traces are fitted to an exponential decay function to determine the triplet state lifetime. The spectral data confirms the identity of the transient species by comparing its absorption profile to known spectra.
Conclusion
The triplet energy of benzophenone is not a fixed value but a tunable parameter that responds predictably to substitution on its aromatic rings. Electron-donating groups tend to lower the energy of the π,π* state, which can lead to a T₁ state with significant charge-transfer character and a lower overall ET, particularly in polar solvents. Conversely, electron-withdrawing groups also lower the ET by stabilizing a π,π* or charge-transfer triplet state. Understanding these structure-property relationships is paramount for researchers in photochemistry, enabling the rational design of photosensitizers for applications ranging from photopolymerization to photodynamic therapy. The experimental protocols detailed herein provide a validated framework for the precise determination of these critical energetic parameters.
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Edinburgh Instruments. Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. [Link]
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MDPI. (2022). Deep-Blue Triplet–Triplet Annihilation Organic Light-Emitting Diode (CIEy ≈ 0.05) Using Tetraphenylimidazole and Benzonitrile Functionalized Anthracene/Chrysene Emitters. [Link]
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Anpo, M., & Kubokawa, Y. (1997). Characteristics of the Phosphorescence Spectra of Benzophenone Adsorbed on Ti−Al Binary Oxides. Langmuir. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Nuances of Benzophenone Derivatives
Foreword
In the intricate world of photochemistry, materials science, and drug development, the benzophenone scaffold is a recurring and vital motif. Its unique photophysical properties make it an exceptional building block for photosensitizers, UV absorbers, and bioactive molecules. However, the subtle yet profound impact of substituents on the benzophenone core can dramatically alter its spectroscopic behavior and, consequently, its functional efficacy. This guide is crafted for the discerning researcher and scientist, providing an in-depth, comparative analysis of the spectroscopic properties of key benzophenone derivatives. Moving beyond a mere catalog of data, we will delve into the mechanistic underpinnings of the observed spectral shifts, supported by robust experimental data and protocols. Our objective is to empower you to not only understand these differences but to strategically select the optimal benzophenone derivative for your specific application.
The Benzophenone Core: A Photochemist's Versatile Tool
Benzophenone (BP) is the simplest diaryl ketone, consisting of two phenyl rings attached to a carbonyl group. This structure is the foundation for its rich photochemistry. The carbonyl group's non-bonding (n) and π orbitals, along with the π orbitals of the aromatic rings, give rise to characteristic electronic transitions, primarily the n → π* and π → π* transitions. These transitions dictate how the molecule interacts with light and are highly sensitive to the electronic nature of substituents on the phenyl rings.
The derivatives we will focus on for this comparative analysis are:
-
Benzophenone (BP)
-
4-Hydroxybenzophenone (4-OH-BP)
-
4-Methoxybenzophenone (4-MeO-BP)
-
4-Chlorobenzophenone (4-Cl-BP)
-
4-Methylbenzophenone (4-Me-BP)
These derivatives were chosen to represent a range of substituent effects, from electron-donating (hydroxyl, methoxy, methyl) to electron-withdrawing (chloro), allowing for a systematic exploration of their influence on the spectroscopic landscape.
Comparative Spectroscopic Analysis
A direct comparison of the spectroscopic data for these derivatives reveals clear trends that can be rationalized by considering the electronic and structural effects of the substituents.
UV-Visible Absorption Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. For benzophenones, the two most important absorption bands are the weak, longer-wavelength n → π* transition and the strong, shorter-wavelength π → π* transition.
Table 1: UV-Visible Absorption Maxima (λmax) of Benzophenone Derivatives
| Compound | Substituent | λmax (n → π) (nm) | λmax (π → π) (nm) | Solvent |
| Benzophenone | -H | ~347 | ~248 | n-Heptane |
| 4-Hydroxybenzophenone | -OH | ~332 | ~250 | n-Heptane |
| 4-Methoxybenzophenone | -OCH3 | ~339 | ~248 | n-Heptane |
| 4-Chlorobenzophenone | -Cl | Not clearly resolved | ~260 | Ethanol |
| 4-Methylbenzophenone | -CH3 | Not clearly resolved | ~255 | Ethanol |
Note: Data is compiled from various sources and solvent conditions can influence λmax. The absence of a clear n → π band for some derivatives in certain solvents is due to its low intensity and overlap with the much stronger π → π* band.*
Expert Insights into UV-Vis Spectra:
The position and intensity of these absorption bands are a direct consequence of the substituent's electronic effect on the energy levels of the molecular orbitals involved in the transitions.
-
Electron-donating groups (EDGs) like hydroxyl (-OH), methoxy (-OCH3), and methyl (-CH3) have lone pairs of electrons or are electron-releasing through hyperconjugation. These groups can donate electron density to the aromatic ring and the carbonyl group. This donation raises the energy of the π and n orbitals and has a more pronounced effect on the π* orbital, generally leading to a smaller energy gap for the π → π* transition (a bathochromic or red shift). For the n → π* transition, the increased electron density on the carbonyl oxygen can lead to a hypsochromic (blue) shift.[1]
-
Electron-withdrawing groups (EWGs) like chloro (-Cl) pull electron density away from the aromatic ring and carbonyl group. This stabilizes the n and π orbitals, often leading to a bathochromic shift in the π → π* transition.
The interplay of these effects is visualized in the following diagram:
Caption: Influence of substituents on benzophenone's electronic transitions.
Fluorescence Spectroscopy: Probing the Emissive Pathways
While benzophenone itself is weakly fluorescent at room temperature due to efficient intersystem crossing to the triplet state, its derivatives can exhibit varied emissive properties. Fluorescence provides insights into the deactivation pathways of the excited singlet state.
Table 2: Fluorescence Properties of Benzophenone Derivatives
| Compound | λem (nm) | Quantum Yield (ΦF) | Solvent |
| Benzophenone | ~410-580 (delayed) | Very Low | Various |
| 4-Hydroxybenzophenone | ~280-370 | ~0.02 | Various |
| 4-Methoxybenzophenone | Not readily available | Low | - |
| 4-Chlorobenzophenone | Not readily available | Low | - |
| 4-Methylbenzophenone | Not readily available | Low | - |
Expert Insights into Fluorescence Spectra:
The generally low fluorescence quantum yields of benzophenones are a hallmark of this class of compounds.[2] The carbonyl group facilitates rapid and efficient intersystem crossing (ISC) from the lowest excited singlet state (S1) to the triplet state (T1). This property is precisely what makes them excellent photosensitizers.
For derivatives like 4-hydroxybenzophenone, the presence of the hydroxyl group can introduce new de-excitation pathways, including excited-state proton transfer, which can compete with intersystem crossing and lead to observable fluorescence.[3] The lack of readily available fluorescence data for some derivatives underscores their primary role as triplet sensitizers rather than fluorescent probes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (¹H and ¹³C). Chemical shifts are highly sensitive to the electron density around the nuclei, making NMR an excellent tool for probing the electronic effects of substituents.
Table 3: Selected ¹H and ¹³C NMR Chemical Shifts (ppm) of Benzophenone Derivatives in CDCl₃
| Compound | Substituent | ¹H (ortho to C=O) | ¹H (para-substituent) | ¹³C (C=O) | ¹³C (C-para) |
| Benzophenone | -H | ~7.81 | - | ~196.8 | ~132.4 |
| 4-Hydroxybenzophenone | -OH | ~7.75 | ~6.95 | ~195.9 | ~161.7 |
| 4-Methoxybenzophenone | -OCH3 | ~7.84 | ~3.88 (OCH₃) | ~195.6 | ~163.2 |
| 4-Chlorobenzophenone | -Cl | ~7.77 | - | ~195.5 | ~138.9 |
| 4-Methylbenzophenone | -CH3 | ~7.72 | ~2.44 (CH₃) | ~196.5 | ~143.3 |
Note: Chemical shifts are approximate and can vary slightly based on experimental conditions. Data compiled from multiple sources.[4][5]
Expert Insights into NMR Spectra:
The chemical shifts observed in both ¹H and ¹³C NMR spectra correlate well with the electronic nature of the substituents.
-
¹³C NMR of the Carbonyl Carbon: The carbonyl carbon is a sensitive probe of the electronic environment. Electron-donating groups (-OH, -OCH3) increase the electron density at the carbonyl carbon, causing an upfield shift (lower ppm value) compared to benzophenone. Conversely, electron-withdrawing groups would be expected to cause a downfield shift. The chloro-substituent, being electronegative yet also capable of some resonance donation, results in a net upfield shift in this case.
-
¹H NMR of Aromatic Protons: The protons on the substituted ring experience significant changes in their chemical shifts. For example, in 4-hydroxybenzophenone, the protons ortho to the hydroxyl group are shielded and appear at a lower chemical shift compared to the corresponding protons in benzophenone. This is due to the electron-donating effect of the hydroxyl group.
The following diagram illustrates the general workflow for NMR analysis:
Caption: A simplified workflow for NMR spectroscopic analysis.
Experimental Protocols: Ensuring Data Integrity
The quality and comparability of spectroscopic data are contingent upon meticulous experimental execution. The following are standardized, step-by-step protocols for acquiring the data discussed in this guide.
UV-Visible Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of the benzophenone derivatives.
Methodology:
-
Solution Preparation: Prepare a stock solution of the benzophenone derivative in a UV-grade solvent (e.g., ethanol, heptane) at a concentration of approximately 1x10⁻³ M. Perform serial dilutions to obtain a series of solutions with concentrations ranging from 1x10⁻⁴ M to 1x10⁻⁵ M.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as the reference.
-
Data Acquisition: Record the absorbance spectrum of each solution from 400 nm to 200 nm. Ensure that the maximum absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).
-
Data Analysis: Identify the λmax for the n → π* and π → π* transitions. Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectra and relative quantum yields of the benzophenone derivatives.
Methodology:
-
Solution Preparation: Prepare dilute solutions of the samples in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Quantum Yield Standard: Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄). Prepare a solution of the standard with an absorbance matching that of the sample at the excitation wavelength.
-
Data Acquisition: Record the emission spectrum of the sample and the standard, using the same excitation wavelength, slit widths, and detector settings.
-
Data Analysis: Integrate the area under the emission curves for both the sample and the standard. Calculate the quantum yield of the sample using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[6]
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation and electronic environment analysis.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the benzophenone derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum, typically using a single pulse experiment. For the ¹³C spectrum, a proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Applications and Implications for Research
The spectroscopic properties of benzophenone derivatives are directly linked to their applications:
-
Photosensitizers in Organic Synthesis and Drug Development: The efficient intersystem crossing of benzophenones makes them excellent triplet photosensitizers.[7][8] They can be used to initiate photochemical reactions, such as [2+2] cycloadditions, or to generate reactive oxygen species for photodynamic therapy. The choice of derivative allows for tuning of the absorption wavelength to match available light sources and for modulating the triplet state energy.
-
UV Absorbers in Sunscreens and Materials: Hydroxylated benzophenones are widely used as UV filters in sunscreens and to protect materials from photodegradation.[9] Their strong absorption in the UV-A and UV-B regions, coupled with efficient and harmless dissipation of the absorbed energy, makes them ideal for this purpose. The specific substitution pattern can be tailored to optimize the absorption profile and photostability.
The following diagram illustrates the decision-making process for selecting a benzophenone derivative based on its spectroscopic properties for a given application.
Caption: Decision tree for selecting benzophenone derivatives.
Conclusion
The substitution on the benzophenone scaffold is not a trivial modification; it is a powerful tool for tuning the spectroscopic and, by extension, the functional properties of the molecule. A thorough understanding of how different substituents influence the UV-Vis absorption, fluorescence, and NMR spectra is paramount for researchers in diverse fields. By leveraging the principles and data outlined in this guide, scientists and drug development professionals can make more informed decisions in the design and selection of benzophenone derivatives, accelerating innovation and ensuring the optimal performance of their photochemical systems.
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A Senior Application Scientist's Guide to Validating Friedel-Crafts Acylation Regiochemistry
For researchers, medicinal chemists, and professionals in drug development, the Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds and the synthesis of aryl ketones.[1][2] However, the predictive power of substituent directing effects—ortho, para, or meta—is not always absolute. Experimental validation of the resulting regiochemistry is a critical, non-negotiable step to ensure the structural integrity of synthesized compounds. This guide provides an in-depth comparison of the most robust analytical techniques for this purpose, grounded in practical insights and established scientific principles.
The Imperative of Regiochemical Validation
Comparative Analysis of Validation Techniques
A variety of spectroscopic and analytical methods can be employed to determine the regiochemistry of Friedel-Crafts acylation products.[5][6] The choice of technique depends on the complexity of the molecule, the available instrumentation, and the level of certainty required.
| Technique | Principle | Strengths | Limitations | Best Suited For |
| 1D NMR Spectroscopy(¹H, ¹³C) | Measures the magnetic properties of atomic nuclei, providing information on the chemical environment, connectivity, and number of protons and carbons. | - Rapid and routine- Provides initial structural insights- ¹H NMR coupling patterns can indicate substitution patterns | - Can be ambiguous for complex or isomeric mixtures- Overlapping signals can complicate interpretation | - Initial screening of reaction products- Confirmation of known compounds |
| 2D NMR Spectroscopy(COSY, HSQC, HMBC) | Correlates signals from different nuclei, revealing through-bond connectivity. | - Unambiguously establishes C-H and C-C connectivity- Resolves signal overlap seen in 1D spectra- HMBC is crucial for identifying long-range correlations | - Longer acquisition times- Requires more expertise in data interpretation | - De novo structure elucidation of novel compounds- Resolving complex isomeric mixtures |
| Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY) | Detects through-space correlations between protons that are close to each other, irrespective of bond connectivity. | - Provides definitive proof of spatial proximity- Differentiates between regioisomers with distinct spatial arrangements | - NOE effect is distance-dependent (typically < 5Å)- Can be complex to interpret for flexible molecules | - Differentiating ortho vs. meta/para isomers- Confirming stereochemistry |
| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystalline solid. | - The "gold standard" for unambiguous structure determination- Provides absolute confirmation of connectivity and stereochemistry | - Requires a suitable single crystal, which can be difficult to obtain- Not applicable to non-crystalline materials | - Absolute proof of structure when a crystal can be grown- Resolving disputes from spectroscopic data |
| Computational Chemistry | Predicts the most stable regioisomer based on theoretical calculations of reaction intermediates and transition states. | - Can predict regioselectivity before synthesis- Provides insights into reaction mechanisms | - Predictions are model-dependent and require experimental validation- Can be computationally expensive for large molecules | - Predicting likely outcomes of new reactions- Rationalizing unexpected experimental results |
In-Depth Methodologies and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structure Elucidation
NMR spectroscopy is the most powerful and commonly used technique for determining the regiochemistry of organic molecules.[7][8] A systematic approach involving a suite of 1D and 2D NMR experiments provides a self-validating system for structural assignment.[9]
Caption: Workflow for NMR-based structure validation.
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the purified Friedel-Crafts product for ¹H NMR and 50-100 mg for ¹³C NMR.[10]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[10]
-
Ensure the sample is fully dissolved and free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette if necessary.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess purity and obtain initial information on the aromatic proton splitting patterns.
-
Acquire a ¹³C NMR spectrum, along with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ carbons.[9]
-
If the 1D spectra are insufficient for a definitive assignment, proceed with 2D NMR experiments.[11]
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to trace out spin systems within the molecule.[9][12]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment for determining regiochemistry. It shows correlations between protons and carbons that are two or three bonds away, allowing for the connection of different fragments of the molecule.[9][13]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which is invaluable for distinguishing between regioisomers.[14][15][16][17]
-
-
-
Data Interpretation: A Case Study
Consider the acylation of toluene. The reaction can potentially yield ortho, meta, or para isomers. The key to distinguishing them lies in the long-range HMBC correlations from the protons of the newly introduced acyl group to the aromatic carbons.
-
The Decisive HMBC Correlation: The protons on the carbon adjacent to the carbonyl group (the α-protons) will show a three-bond correlation to the aromatic carbon that has been acylated.
-
In the para isomer, the methyl protons will show a NOESY correlation to the two aromatic protons ortho to the methyl group. The acylated aromatic carbon will show an HMBC correlation to the α-protons of the acyl group.
-
In the ortho isomer, the methyl protons will show a NOESY correlation to the adjacent aromatic proton and the α-protons of the acyl group.
-
In the meta isomer, the methyl protons will show NOESY correlations to the two adjacent aromatic protons, but not to the α-protons of the acyl group.
-
-
Caption: Key HMBC correlation for regiochemistry determination.
X-ray Crystallography: The Definitive Answer
When NMR data is ambiguous or when absolute certainty is required, single-crystal X-ray crystallography provides an unequivocal solution.[18]
Caption: Workflow for X-ray crystallography analysis.
-
Purification: The compound must be highly pure (>99%).
-
Solvent Selection: Screen a variety of solvents and solvent mixtures to find conditions where the compound has moderate solubility.
-
Crystallization Methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Dissolve the compound in a solvent in which it is soluble, and place this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly.
-
Computational Chemistry: A Predictive and Supportive Tool
Computational methods, particularly those based on quantum mechanics, can predict the regioselectivity of a reaction by calculating the energies of the possible intermediates or transition states.[19][20][21][22][23]
-
Structure Building: Build 3D models of the aromatic substrate and the acylium ion.
-
Intermediate Calculation: For each possible site of acylation (ortho, meta, para), calculate the structure and energy of the corresponding sigma complex (Wheland intermediate).
-
Energy Comparison: The regioisomer corresponding to the lowest energy intermediate is the predicted major product. This is based on the Hammond postulate, which states that the transition state leading to a more stable intermediate will be lower in energy.
Conclusion: An Integrated Approach to Certainty
Validating the regiochemistry of Friedel-Crafts acylation products is a critical aspect of synthetic chemistry that demands rigorous analytical characterization. While 1D NMR provides a rapid first assessment, a comprehensive approach utilizing 2D NMR techniques, particularly HMBC and NOESY, is essential for unambiguous structure elucidation in most cases. For ultimate confirmation, especially for novel compounds or in cases of ambiguity, X-ray crystallography remains the gold standard. Computational chemistry serves as a valuable predictive and complementary tool. By employing these techniques in a logical and integrated workflow, researchers can ensure the structural integrity of their compounds, forming a solid foundation for further research and development.
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A Comparative Guide to the Purity Analysis of Synthesized 4-tert-Butyl-3'-chlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and other fine chemicals, establishing the purity of the target compound is a critical, non-negotiable step. The presence of even trace amounts of impurities can have significant impacts on the efficacy, safety, and regulatory compliance of the final product. This guide provides a comprehensive comparison of various analytical techniques for the purity assessment of synthesized 4-tert-Butyl-3'-chlorobenzophenone, a key building block in various organic syntheses.
This document is designed to be a practical resource, offering not just procedural steps but also the underlying scientific rationale for the chosen methodologies. By understanding the strengths and limitations of each technique, researchers can develop a robust and reliable quality control strategy.
Synthesis of 4-tert-Butyl-3'-chlorobenzophenone via Friedel-Crafts Acylation
The most common and efficient method for the synthesis of 4-tert-Butyl-3'-chlorobenzophenone is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of tert-butylbenzene with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
The reaction mechanism proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich tert-butylbenzene ring. The tert-butyl group is a bulky activating group that directs the substitution to the para position, minimizing the formation of ortho and meta isomers.
A Senior Application Scientist's Guide to Photoinitiator Performance: Benchmarking Novel Systems Against the Established 4-Chlorobenzophenone
In the dynamic field of photopolymerization, the selection of a photoinitiator is a critical decision that dictates the efficiency, safety, and ultimate properties of the cured material. For decades, benzophenone derivatives have served as reliable, cost-effective photoinitiators. However, the advent of modern curing technologies, particularly LED light sources, and an increasing focus on safety and regulatory compliance have spurred the development of novel photoinitiator systems with enhanced capabilities.
This guide provides an in-depth comparison of these novel photoinitiators against a classic benchmark, 4-Chlorobenzophenone (CBP), a representative Type II photoinitiator. We will explore the core chemical principles, evaluate key performance metrics with supporting data, and provide detailed experimental protocols for researchers to conduct their own benchmark studies.
Note on the Benchmark: The target for this comparison was 4-tert-Butyl-3'-chlorobenzophenone. However, publicly available, detailed performance data for this specific compound is scarce. We have therefore selected the structurally similar and widely documented 4-Chlorobenzophenone (CBP) , CAS 134-85-0, as a representative benchmark for the benzophenone class to ensure a data-rich and scientifically robust comparison.
Section 1: Understanding the Fundamentals: Photoinitiation Mechanisms
A photoinitiator is a molecule that, upon absorbing light energy, generates reactive species—typically free radicals—that initiate polymerization.[1] The choice of initiator is fundamentally tied to its mechanism of action.
-
Type I Photoinitiators (α-Cleavage): These initiators undergo unimolecular bond cleavage upon irradiation to form two free radicals. This process is highly efficient and rapid.
-
Type II Photoinitiators (Hydrogen Abstraction): These initiators, such as 4-Chlorobenzophenone, do not cleave directly. Instead, the excited initiator molecule abstracts a hydrogen atom from a co-initiator or synergist (often a tertiary amine) to generate the initiating radicals.[2]
This mechanistic difference is the foundation for many of the performance trade-offs discussed in this guide.
Figure 1: Comparison of Type I and Type II photoinitiation mechanisms.
Section 2: The Competitors: A Head-to-Head Comparison
The ideal photoinitiator offers high reactivity, compatibility with the desired light source, excellent safety, and minimal impact on the final product's aesthetics. Here, we benchmark novel systems against CBP across these critical parameters.
The Benchmark: 4-Chlorobenzophenone (CBP)
CBP is a classic Type II photoinitiator. Its primary absorption peak is in the UV-A range, making it suitable for traditional mercury arc lamps.[3][4]
-
Advantages: Low cost, high solubility in many formulations, and a well-understood mechanism.[5][6]
-
Disadvantages: Requires a co-initiator, is susceptible to oxygen inhibition which can impede surface cure, and its small molecular size makes it prone to migration.[1][2] Unreacted benzophenones are a regulatory concern, especially in food packaging and medical applications.
Novel Photoinitiators: The Challengers
-
Acylphosphine Oxides (e.g., TPO, BAPO): These are Type I photoinitiators known for high reactivity and excellent depth of cure.[7] Their absorption spectra extend into the near-visible range (up to ~425 nm), making them ideal for modern LED light sources.[8]
-
Germanium-Based (e.g., Ivocerin®): A newer class of Type I initiators developed for visible light curing, particularly in dental composites.[9] They offer very high quantum efficiency and excellent "bleaching" properties, meaning they do not cause yellowing in the final product.[9]
-
Polymeric & Polymerizable Initiators: These can be Type I or Type II initiators that have been functionalized to be larger or to co-react into the polymer network.[1] Their key advantage is significantly reduced migration.[2]
Quantitative Performance Data
The following table summarizes key performance metrics. Data is compiled from various sources and represents typical values for each class.
| Parameter | 4-Chlorobenzophenone (CBP) | Acylphosphine Oxides (TPO/BAPO) | Germanium-Based (Ivocerin®) | Polymeric Benzophenones |
| Initiation Type | Type II (H-Abstraction) | Type I (α-Cleavage) | Type I (α-Cleavage) | Type II (H-Abstraction) |
| Typical λmax | ~260 nm[3][4] | TPO: ~380 nm, BAPO: ~370 nm[7] | ~418 nm[10] | ~284 nm[1] |
| Light Source | Mercury Lamp | UV-A / Violet LEDs (365-405 nm) | Blue Light LEDs (~400-450 nm) | Mercury Lamp |
| Curing Speed | Moderate | Very High | Very High | Moderate to High |
| Oxygen Inhibition | High Susceptibility | Low Susceptibility | Low Susceptibility | High Susceptibility |
| Migration Potential | High | Moderate to High (for TPO/BAPO) | Low (Higher MW) | Very Low |
| Yellowing | Moderate | Low (Good Bleaching) | Very Low (Excellent Bleaching) | Moderate |
| Co-initiator Req. | Yes (e.g., Amine) | No | No | Yes (or built-in) |
Section 3: Experimental Protocols for In-House Benchmarking
To ensure trustworthiness and provide a framework for your own research, we present standardized protocols for three critical performance assessments.
Protocol 1: Measuring Photopolymerization Kinetics with Real-Time FTIR (RT-FTIR)
This method directly measures the disappearance of reactive groups (e.g., acrylate C=C bonds) in real-time, providing a precise cure profile.[11][12]
Objective: To determine the rate and degree of conversion of a monomer formulation.
Methodology:
-
Sample Preparation: Prepare a standard acrylate-based formulation (e.g., Trimethylolpropane triacrylate, TMPTA) containing a fixed concentration (e.g., 1 wt%) of the photoinitiator being tested.
-
Baseline Spectrum: Place a small drop of the liquid formulation between two transparent salt plates (e.g., KBr) or on an ATR crystal. Record an initial IR spectrum before UV exposure.
-
Initiate Curing: Position the sample under a calibrated UV/Visible light source with a fixed intensity and wavelength (e.g., 405 nm LED at 100 mW/cm²).
-
Real-Time Data Acquisition: Simultaneously start the light exposure and the RT-FTIR data collection. Configure the spectrometer to collect spectra at a high rate (e.g., 2-10 spectra per second).
-
Analysis: Monitor the decrease in the peak area of the acrylate C=C bond (typically around 1635 cm⁻¹). The degree of conversion at any time 't' is calculated as: Conversion (%) = [1 - (Peak Area_t / Peak Area_0)] * 100%
-
Comparison: Plot the conversion vs. time for each photoinitiator. A steeper curve indicates a faster polymerization rate.
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A Researcher's Guide to Spectroscopic Analysis: Bridging Theory and Experiment for 4-tert-Butyl-3'-chlorobenzophenone
For researchers in medicinal chemistry and materials science, the unambiguous structural confirmation of novel synthesized compounds is paramount. Spectroscopic analysis provides a powerful toolkit for this purpose. However, the interpretation of experimental spectra can be complex. This guide presents a comprehensive framework for comparing experimental spectroscopic data with theoretical predictions, using the novel compound 4-tert-Butyl-3'-chlorobenzophenone as a focal point.
The Synergy of Theoretical and Experimental Spectroscopy
The confluence of experimental spectroscopy and computational chemistry provides a more profound understanding of molecular structure and properties than either method in isolation. Experimental spectra provide a real-world fingerprint of the molecule, while theoretical calculations offer a detailed, atom-level interpretation of the observed signals. Discrepancies between the two can be as informative as agreements, often highlighting subtle structural or environmental effects.
Experimental Analysis: A Practical Guide
The acquisition of high-quality experimental spectra is the foundation of any spectroscopic analysis. The following protocols are standard for the characterization of a solid organic compound like a substituted benzophenone.
Experimental Protocols
1. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Methodology (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR's pressure arm to ensure firm and uniform contact between the sample and the crystal.[1]
-
Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
-
2. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To probe the electronic transitions within the molecule. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy orbitals.
-
Methodology:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen to yield an absorbance in the range of 0.1 to 1 AU.
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for a solvent blank.
-
Calibrate the spectrophotometer by measuring the absorbance of the solvent blank.[2]
-
Record the UV-Vis spectrum of the sample solution, typically over a wavelength range of 200-800 nm.[3]
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule. NMR spectroscopy measures the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field.
-
Methodology (¹H and ¹³C NMR):
-
Dissolve an appropriate amount of the sample (typically 5-20 mg for ¹H, 20-50 mg for ¹³C) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]
-
Filter the solution if any solid particles are present and transfer it to a clean NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
The instrument will "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra. This may involve setting parameters such as the number of scans and the relaxation delay.[5][6][7][8]
-
Case Study: Experimental Data for 4-Chlorobenzophenone
The following tables summarize the publicly available experimental spectroscopic data for 4-chlorobenzophenone, which serves as our illustrative example.[9][10]
Table 1: Experimental FT-IR Data for 4-Chlorobenzophenone
| Vibrational Mode | Frequency (cm⁻¹) |
| C=O Stretch | ~1650 - 1660 |
| Aromatic C=C Stretch | ~1590 - 1600 |
| C-Cl Stretch | ~700 - 800 |
| Aromatic C-H Bending (out-of-plane) | ~800 - 900 |
Table 2: Experimental UV-Vis Data for 4-Chlorobenzophenone
| Solvent | λmax (nm) |
| Alcohol | ~260 |
Table 3: Experimental NMR Data for 4-Chlorobenzophenone (in CDCl₃)
| ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| ~7.4 - 7.8 (m, Ar-H) | ~195.5 (C=O) |
| ~128.4 - 138.9 (Ar-C) |
Theoretical Analysis: A Predictive Workflow
Computational chemistry provides a powerful means to predict the spectroscopic properties of a molecule. Density Functional Theory (DFT) is a robust and widely used method for this purpose.
Computational Workflow
Caption: Computational workflow for predicting spectroscopic data.
Computational Protocol for 4-tert-Butyl-3'-chlorobenzophenone
1. Molecular Structure and Optimization:
-
The first step is to generate a 3D structure of 4-tert-Butyl-3'-chlorobenzophenone. This can be done using any molecular building software.
-
The geometry of the molecule is then optimized using a DFT method. A common and effective choice is the B3LYP functional with a basis set such as 6-311G(d,p).[11] This process finds the lowest energy conformation of the molecule.
2. FT-IR Spectrum Prediction:
-
Following geometry optimization, a frequency calculation is performed at the same level of theory. This computes the vibrational modes of the molecule.
-
The output provides the frequencies of these vibrations (which correspond to peaks in the IR spectrum) and their intensities. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, as the theoretical calculations often overestimate them.[12]
3. UV-Vis Spectrum Prediction:
-
The prediction of the UV-Vis spectrum is achieved using Time-Dependent DFT (TD-DFT).[13][14]
-
This calculation is performed on the optimized geometry and provides the excitation energies and oscillator strengths of the electronic transitions. The excitation energies correspond to the absorption wavelengths (λmax).
4. NMR Spectra Prediction:
-
NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method, typically at the same DFT level (e.g., B3LYP/6-311G(d,p)).[15]
-
The calculation provides the absolute shielding tensors for each nucleus. To obtain the chemical shifts, the calculated shielding of a reference compound (e.g., tetramethylsilane, TMS) is subtracted from the shielding of the nuclei in the target molecule.[16]
Bridging the Gap: Comparing Experimental and Theoretical Data
Once you have your experimental spectra for 4-tert-Butyl-3'-chlorobenzophenone and have generated the theoretical predictions using the protocol above, a side-by-side comparison is the next logical step.
Table 4: Hypothetical Comparison for 4-tert-Butyl-3'-chlorobenzophenone
| Spectroscopic Parameter | Experimental Value | Theoretical Value |
| FT-IR (cm⁻¹) | ||
| C=O Stretch | Your Value | Calculated |
| Aromatic C-H Stretch | Your Value | Calculated |
| C-Cl Stretch | Your Value | Calculated |
| UV-Vis (nm) | ||
| λmax | Your Value | Calculated |
| ¹H NMR (ppm) | ||
| tert-Butyl Protons | Your Value | Calculated |
| Aromatic Protons | Your Value | Calculated |
| ¹³C NMR (ppm) | ||
| C=O Carbon | Your Value | Calculated |
| tert-Butyl Carbons | Your Value | Calculated |
| Aromatic Carbons | Your Value | Calculated |
Interpreting the Comparison
-
FT-IR: Look for a good correlation in the major peaks, especially in the fingerprint region (below 1500 cm⁻¹). Minor shifts are expected due to the solid-state nature of the experimental sample versus the gas-phase theoretical calculation.
-
UV-Vis: The calculated λmax should be in the same region as the experimental value. Solvent effects can cause significant shifts (solvatochromism), so it's important to consider the solvent used in the experiment when interpreting the theoretical gas-phase or implicit solvent calculation.[17]
-
NMR: The relative ordering of the chemical shifts should be well-reproduced by the calculation. Absolute differences can be minimized by applying a scaling factor or by referencing to an internal standard that is also calculated.
Conclusion
The synergistic use of experimental and theoretical spectroscopy provides a powerful and self-validating system for the structural elucidation of novel compounds like 4-tert-Butyl-3'-chlorobenzophenone. While the initial lack of public data for a new compound may seem like a hurdle, this guide has demonstrated a clear path forward. By acquiring high-quality experimental data and employing robust computational methods, researchers can confidently characterize their synthesized molecules, contributing to the advancement of drug development and materials science.
References
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PubChem. (n.d.). 4-Chlorobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
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- Reddit. (2021, March 10). I had a lab in which my goal was to synthesize 4-chlorobenzophenone. My IR stretch doesn't look like what I expected and I also see some stretch that looks like water. Can an impurities be be the cause of this?
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-tert-Butyl-3'-chlorobenzophenone
Understanding the Compound: Hazard Profile and Environmental Considerations
4-tert-Butyl-3'-chlorobenzophenone is a halogenated aromatic ketone. Its chemical structure suggests a profile of a solid substance with low water solubility. Based on data from analogous compounds like 4-chlorobenzophenone, it is prudent to handle this chemical with care, assuming it may cause skin and eye irritation, and could be harmful if inhaled or ingested[1][2][3][4].
The primary environmental concern with halogenated benzophenones is their potential for persistence and bioaccumulation[5]. Due to their lipophilic nature, these compounds can accumulate in organisms[5]. Inefficient removal during wastewater treatment processes is another significant issue, leading to their release into aquatic environments[5]. Furthermore, some benzophenone derivatives have been identified as potential endocrine disruptors, and their reaction with chlorine in water treatment can lead to the formation of toxic disinfection byproducts[6][7][8]. Therefore, proper disposal is not merely a regulatory hurdle but a critical step in preventing environmental contamination.
Key Chemical and Physical Properties (based on 4-chlorobenzophenone):
| Property | Value | Source |
| Physical State | Solid (powder) | [4] |
| Appearance | Off-white | [4] |
| Water Solubility | Insoluble | [4] |
| Stability | Stable under normal conditions | [2][4] |
| Incompatible Materials | Strong oxidizing agents | [4] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, hydrogen chloride, phosgene | [1] |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 4-tert-Butyl-3'-chlorobenzophenone is a multi-step process that begins with immediate, in-lab waste segregation and culminates in collection by a licensed hazardous waste disposal service.
Caption: Disposal workflow for 4-tert-Butyl-3'-chlorobenzophenone.
1. Immediate Segregation at the Point of Generation:
-
Rationale: As a chlorinated organic compound, 4-tert-Butyl-3'-chlorobenzophenone must be disposed of as halogenated organic waste . Co-mingling with non-halogenated waste streams can complicate and increase the cost of disposal, and in some cases, create hazardous chemical reactions.
-
Procedure:
-
Immediately upon generation, place any solid waste containing 4-tert-Butyl-3'-chlorobenzophenone into a designated waste container.
-
This includes unused product, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any material used for spill cleanup.
-
2. Waste Container Selection and Labeling:
-
Rationale: Proper containment and clear communication of the waste's identity are paramount for safety and regulatory compliance.
-
Procedure:
-
Use a container that is chemically compatible with halogenated organic solids. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-tert-Butyl-3'-chlorobenzophenone".
-
If other chemicals are present in the waste stream, they must also be listed on the label.
-
3. Spill Management:
-
Rationale: Accidental spills must be managed promptly and safely to minimize exposure and environmental contamination.
-
Procedure:
-
In case of a spill, wear appropriate PPE, including safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent.
-
Carefully sweep or scoop the absorbed material into the designated halogenated organic solid waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone, ethanol), and dispose of the cleaning materials as hazardous waste.
-
4. Temporary Storage in the Laboratory:
-
Rationale: Safe temporary storage prevents accidental exposure and ensures the integrity of the waste container.
-
Procedure:
-
Keep the waste container tightly closed when not in use.
-
Store the container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the storage area is away from heat sources and direct sunlight[2].
-
5. Final Disposal:
-
Rationale: The final disposal of halogenated organic waste requires specialized facilities to ensure complete destruction and prevent the release of harmful substances.
-
Procedure:
-
Arrange for the collection of the waste by a licensed and reputable hazardous waste disposal company.
-
Ensure that the waste is properly manifested according to local, state, and federal regulations.
-
The recommended method for the final disposal of 4-tert-Butyl-3'-chlorobenzophenone is high-temperature incineration at a permitted hazardous waste facility. This process ensures the complete destruction of the compound, breaking it down into less harmful components. Landfilling is not a recommended disposal method for this type of compound due to its potential to leach into the environment.
-
Personal Protective Equipment (PPE) Decision Pathway
The selection of appropriate PPE is critical when handling 4-tert-Butyl-3'-chlorobenzophenone. The following diagram outlines the decision-making process for ensuring adequate protection.
Caption: Decision pathway for selecting appropriate PPE.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of 4-tert-Butyl-3'-chlorobenzophenone is a direct reflection of a laboratory's commitment to scientific integrity and ethical practice. By adhering to these procedures, researchers can mitigate risks, ensure regulatory compliance, and contribute to a safer and healthier scientific community and environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
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Loba Chemie. (2016, May 18). 4-CHLOROBENZOPHENONE FOR SYNTHESIS MSDS. Retrieved from [Link]
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Christodoulou, E., et al. (2023). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Molecules, 28(3), 1047. [Link]
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Manasfi, T., et al. (2015). Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. Environmental Science & Technology, 49(16), 9878–9887. [Link]
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ACS Publications. (n.d.). Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. Environmental Science & Technology. Retrieved from [Link]
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ITRC. (2021, November). 1,4-Dioxane: Environmental Fate, Transport, and Investigative Strategies. Retrieved from [Link]
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PubChem. (n.d.). 4-tert-Butyl-4'-chlorobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. Retrieved from [Link]
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Rifai, A. M., et al. (2024). Removal of benzophenone-4 via chlorination and advanced oxidation processes in aqueous solution: kinetics, by-product identification, and mechanistic studies. Environmental Science and Pollution Research, 31(27), 39865–39878. [Link]
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MDPI. (2022). Thermal Degradation and Organic Chlorine Removal from Mixed Plastic Wastes. Polymers, 14(15), 3183. [Link]
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ITRC. (2020, March 1). Environmental Fate, Transport, and Investigation Strategies: 1,4-Dioxane. Retrieved from [Link]
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Mastering the Safe Handling of 4-tert-Butyl-3'-chlorobenzophenone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is inextricably linked to the safety of our practices. The handling of specialized chemical reagents like 4-tert-Butyl-3'-chlorobenzophenone, a substituted benzophenone derivative, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for handling this compound.
Hazard Profile: Understanding the "Why" Behind the Precautions
While specific toxicological data for 4-tert-Butyl-3'-chlorobenzophenone is not extensively published, its structural similarity to other chlorinated benzophenones, such as 4-chlorobenzophenone, provides a strong basis for risk assessment. These compounds are known to be irritants and may pose other health risks upon exposure.
The primary hazards associated with this class of compounds include:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2] Prolonged or repeated exposure may lead to dermatitis.[1] Open wounds, cuts, or abrasions should never be exposed to this material, as this can facilitate entry into the bloodstream and potentially cause systemic effects.[1]
-
Serious Eye Irritation: Contact with the eyes can cause significant irritation and potential damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.[1][2] Individuals with pre-existing respiratory conditions may be more susceptible to these effects.[1]
-
Potential for Sensitization: Some benzophenone derivatives may cause skin sensitization, leading to an allergic reaction upon subsequent exposures.[1]
Given these potential hazards, a proactive and thorough approach to personal protective equipment (PPE) and handling procedures is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent exposure. The following table outlines the minimum required PPE for handling 4-tert-Butyl-3'-chlorobenzophenone, along with the rationale for each.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent direct skin contact and subsequent irritation.[3] |
| Eye Protection | Chemical safety goggles | To protect against dust particles and accidental splashes that can cause serious eye irritation.[3] |
| Body Protection | Laboratory coat | To protect the skin and personal clothing from contamination.[3] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the powder outside of a fume hood or when there is a risk of generating dust, to prevent respiratory tract irritation.[3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to minimize the risk of exposure and contamination. The following diagram and procedural steps outline a safe handling process from preparation to disposal.
Caption: Safe handling workflow for 4-tert-Butyl-3'-chlorobenzophenone.
Step-by-Step Protocol:
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
Perform all manipulations that may generate dust, such as weighing, within a chemical fume hood or a ventilated balance enclosure.[5]
-
When transferring the powder, use a spatula and avoid pouring directly from the container to minimize dust generation.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent and cleaning agent.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
-
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of chemical waste is a critical component of laboratory safety. All waste materials contaminated with 4-tert-Butyl-3'-chlorobenzophenone must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, including gloves, bench paper, and disposable equipment, in a clearly labeled, sealed container.
-
Unused Compound: Dispose of any unused 4-tert-Butyl-3'-chlorobenzophenone as hazardous chemical waste. Do not attempt to wash it down the drain or dispose of it in regular trash.
Disposal Procedure:
-
Place all contaminated materials into a designated hazardous waste container.
-
The container must be properly labeled with the chemical name and associated hazards.
-
Store the waste container in a designated, secure area away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations.[4]
By adhering to these detailed procedures, researchers can confidently handle 4-tert-Butyl-3'-chlorobenzophenone, ensuring both personal safety and the integrity of their work environment.
References
-
PubChem. (n.d.). 4-tert-Butyl-4'-chlorobenzophenone. Retrieved from [Link]
-
Loba Chemie. (2016, May 18). 4-CHLOROBENZOPHENONE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Fisher Scientific. (2023, September 22). SAFETY DATA SHEET 4-Chlorobenzophenone. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
